Product packaging for 4-Chloropyridazine hydrochloride(Cat. No.:CAS No. 1193386-63-8)

4-Chloropyridazine hydrochloride

Cat. No.: B1424423
CAS No.: 1193386-63-8
M. Wt: 150.99 g/mol
InChI Key: HCZMGGZMGYXSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloropyridazine hydrochloride (CAS 1193386-63-8) is a high-purity chemical intermediate with the molecular formula C4H3ClN2·HCl and a molecular weight of 150.99 g/mol . This compound serves as a critical synthetic building block in medicinal chemistry, particularly in the construction of novel hybrid molecules for pharmaceutical research . Its primary research value lies in its role as a versatile precursor for further functionalization, enabling the development of potential therapeutic agents. Recent scientific investigations have demonstrated the specific application of the 4-chloropyridazine scaffold in the design and synthesis of novel apoptotic inducers and PARP-1 inhibitors . Guided by molecular hybridization strategies, researchers have utilized this core structure to create conjugates that exhibit promising growth inhibition profiles against a panel of human cancer cell lines, including head and neck squamous cell carcinoma (HNO97), pharynx squamous carcinoma (FaDu), and triple-negative breast cancer (MDA-MB-468) . The mechanism of action for these advanced hybrids is associated with the promotion of apoptosis through the modulation of protein markers such as p53, BAX, and caspases, alongside the inhibition of the PARP-1 enzyme, a crucial target in oncology for DNA repair disruption . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2N2 B1424423 4-Chloropyridazine hydrochloride CAS No. 1193386-63-8

Properties

IUPAC Name

4-chloropyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZMGGZMGYXSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704012
Record name 4-Chloropyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193386-63-8
Record name 4-Chloropyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyridazine Hydrochloride: Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridazine hydrochloride (CAS No: 1193386-63-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, offers an in-depth analysis of its molecular structure, and explores its chemical reactivity, with a particular focus on the mechanistic underpinnings of its utility. We will examine established synthetic protocols, its crucial role in the development of novel therapeutic agents, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development who utilize halogenated heterocycles as key intermediates in the synthesis of complex molecular architectures.

Introduction: The Significance of a Versatile Heterocyclic Intermediate

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The introduction of a chlorine atom at the 4-position, combined with its formulation as a hydrochloride salt, yields this compound—a stable, reactive, and highly versatile chemical intermediate. The two electron-withdrawing nitrogen atoms render the pyridazine ring electron-deficient, which profoundly influences its reactivity. This electronic characteristic makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds.

Its application spans numerous therapeutic areas, where the pyridazine core is integral to the biological activity of molecules designed as anticancer, antiviral, and anti-inflammatory agents.[2][3] This guide serves to consolidate the critical technical information required to effectively and safely utilize this important building block in a research and development setting.

Physicochemical and Spectroscopic Profile

The hydrochloride salt form of 4-Chloropyridazine enhances its stability and solubility in polar solvents, facilitating its use in various reaction media. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 1193386-63-8[4][5]
Molecular Formula C₄H₄Cl₂N₂[4]
Molecular Weight 150.99 g/mol [4]
Appearance Off-white to light yellow solid/powder[6]
Purity Typically ≥95%[4]
Storage 2-8 °C, under inert gas[4][7]
SMILES Cl.ClC1=CN=NC=C1[4]
InChI InChI=1S/C4H3ClN2.ClH/c5-4-2-1-6-7-3-4;/h1-3H;1H[5]
Spectroscopic Analysis

Structural confirmation of this compound relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is characteristic of a substituted pyridazine ring. The protons on the heterocyclic ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the free base (4-chloropyridazine) at m/z ≈ 114, with a characteristic isotopic pattern (M+2 peak at ≈116) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic pyridazine ring.

Molecular Structure and Causality of Reactivity

The pyridazine ring is a planar, aromatic system.[8] The defining feature of 4-Chloropyridazine is the profound electron-withdrawing effect exerted by the two adjacent nitrogen atoms through induction (-I effect) and resonance (-M effect). This effect polarizes the ring system, creating regions of significant partial positive charge (δ+), particularly at the carbon atoms in the ortho (3 and 6) and para (4 and 5) positions relative to the nitrogens.

This inherent electron deficiency is the primary driver of its reactivity. It significantly lowers the activation energy for the addition of a nucleophile to the ring, a critical step in the SNAr mechanism. The chlorine atom at the C4 position serves as an excellent leaving group, making this site the focal point for chemical modification.

Chemical Reactivity: The SNAr Mechanism

The predominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This is not a concerted SN2 reaction, which is sterically impossible, nor is it an SN1 reaction, which would involve a highly unstable aryl cation.[9] Instead, it proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second step, where the chloride ion (Cl⁻) is expelled as the leaving group, resulting in the formation of the substituted pyridazine product.

The overall workflow is depicted in the diagram below.

SNAr_Mechanism sub 4-Chloropyridazine inter Meisenheimer-like Intermediate (Resonance Stabilized) sub->inter + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Product inter->prod - Cl⁻ (Leaving Group) lg Chloride (Cl⁻)

Caption: SNAr mechanism workflow for 4-Chloropyridazine.

This reactivity makes this compound an exceptional scaffold for introducing a wide variety of functional groups, including amines (R-NH₂), alcohols/phenols (R-OH), thiols (R-SH), and carbanions, by simply selecting the appropriate nucleophile.[10]

Synthesis and Experimental Protocols

While various methods exist for the synthesis of chloropyridazines, a common conceptual approach involves the chlorination of a corresponding pyridazinone precursor using reagents like phosphorus oxychloride (POCl₃).[3]

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general, self-validating procedure for the reaction of this compound with a generic primary amine. The validation lies in the monitoring of the reaction progress and characterization of the product.

Objective: To synthesize a 4-amino-substituted pyridazine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (2.5 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) to dissolve the starting material.

  • Base Addition: Add the non-nucleophilic base (DIPEA, 2.5 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Nucleophile Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir. The causal choice of elevated temperature is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer intermediate.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the product indicates reaction completion. This step provides in-process validation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-amino-pyridazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Materials Science

The 4-chloropyridazine moiety is a key building block in the synthesis of biologically active compounds. Its ability to undergo predictable SNAr reactions allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

  • Oncology: The pyridazine scaffold has been incorporated into molecules designed as inhibitors of crucial cancer-related targets like Poly (ADP-ribose) polymerase (PARP-1).[2] The chlorine atom provides a convenient handle to attach other pharmacophoric elements.

  • Antiviral Agents: Pyridazine derivatives have shown promise as antiviral agents, including activity against Hepatitis A Virus (HAV).[3] The specific substitution patterns on the pyridazine ring are critical for their mechanism of action.

  • Agrochemicals: The reactivity of chloropyridazines is also harnessed in the synthesis of novel pesticides and herbicides, where the pyridazine core contributes to the compound's efficacy.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid generating dust.[12] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7][12] For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the fundamental electronic properties of the pyridazine ring. The electron-deficient nature of the ring, coupled with the presence of a good leaving group at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution reactions. This predictable and versatile reactivity has cemented its role as a key building block for medicinal chemists and materials scientists, enabling the synthesis of a diverse array of complex molecules with significant biological and material properties. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe application in scientific discovery.

References

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Applications & Advanced Characterization Group

Abstract

4-Chloropyridazine hydrochloride (CAS No. 1193386-63-8) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of these characteristics, moving beyond a simple recitation of data points to explain the causality behind analytical method selection and the practical implications of the results. We present a framework for comprehensive characterization, detailing robust, self-validating protocols for identity, purity, thermal behavior, and solubility. This document is designed to empower researchers to anticipate the behavior of this compound in synthetic reactions, formulation studies, and quality control, thereby accelerating the drug development process.

Introduction: The "Why" of Characterization

In the landscape of pharmaceutical development, starting materials and intermediates are the foundational pillars upon which the safety and efficacy of an Active Pharmaceutical Ingredient (API) are built. This compound, a member of the diazine family, offers a reactive chloro-substituent and a basic nitrogenous core, making it a versatile synthon.[1] However, its properties as a hydrochloride salt—typically a solid with increased aqueous solubility compared to its free base—dictate how it must be handled, stored, and utilized.

A comprehensive physicochemical profile is not merely an academic exercise; it is a critical, risk-mitigating step. It informs process chemists on optimal reaction conditions, helps formulation scientists predict dissolution behavior, and allows quality control analysts to develop specific and reliable assays. This guide establishes a logical workflow for generating such a profile, emphasizing the integration of orthogonal analytical techniques for a holistic understanding.

Core Physicochemical Properties

While extensive peer-reviewed data for this specific salt is not abundant, key identifiers and properties can be consolidated from supplier technical data sheets and chemical databases. This table summarizes the essential information. The subsequent sections will detail the gold-standard methodologies for experimentally verifying and expanding upon these values in a research or quality control setting.

Property Value / Description Source(s)
IUPAC Name 4-chloropyridazine;hydrochloride[2][3]
CAS Number 1193386-63-8[3][4][5][6]
Molecular Formula C₄H₃ClN₂·HCl (or C₄H₄Cl₂N₂)[2][3][5][6]
Molecular Weight 150.99 g/mol [2][5][6]
Physical Form Solid
Purity (Typical) ≥95%[6]
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Experimental Characterization: A Methodological Framework

The true measure of a compound's character lies in its empirical analysis. The following protocols are presented as a comprehensive system for the full characterization of a new batch of this compound, ensuring its identity, purity, and key physical properties are well-documented and understood.

G Report Comprehensive Certificate of Analysis HPLC_Purity HPLC_Purity DSC DSC HPLC_Purity->DSC Solubility Solubility DSC->Solubility Stability Stability Solubility->Stability Stability->Report Final Data Package NMR_ID NMR_ID

References

An In-depth Technical Guide to 4-Chloropyridazine Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-Chloropyridazine hydrochloride. It moves beyond basic specifications to provide a deeper understanding of its synthesis, chemical behavior, and strategic applications, particularly in the realm of modern therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a key heterocyclic building block in organic synthesis. Its unique electronic properties, stemming from the adjacent nitrogen atoms in the pyridazine ring and the presence of a reactive chlorine atom, make it a valuable synthon for introducing the pyridazine moiety into more complex molecular architectures.

PropertyValueSource(s)
CAS Number 1193386-63-8[1][2][3][4][5][6][7]
Molecular Formula C₄H₄Cl₂N₂ / C₄H₃ClN₂·HCl[4][6][7]
Molecular Weight 150.99 g/mol [4][6][8]
Appearance Solid[1]
Purity Typically ≥95%[4][6]
Storage Conditions Inert atmosphere, store in freezer at -20°C[1][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. While multiple routes to chloropyridazines exist, a common conceptual pathway involves the chlorination of a pyridazinone precursor. The choice of chlorinating agent and reaction conditions is paramount to achieving high yield and purity, minimizing the formation of isomeric impurities.

A generalized synthetic workflow can be conceptualized as follows:

G cluster_0 Conceptual Synthesis Pathway Pyridazinone_Precursor Pyridazinone Precursor Chlorination Chlorination Reaction (e.g., POCl₃, SOCl₂) Pyridazinone_Precursor->Chlorination 4_Chloropyridazine 4-Chloropyridazine (Free Base) Chlorination->4_Chloropyridazine HCl_Addition Addition of HCl 4_Chloropyridazine->HCl_Addition Final_Product This compound HCl_Addition->Final_Product

Caption: Conceptual workflow for the synthesis of 4-Chloropyridazine HCl.

Expert Insight: The rationale for using potent chlorinating agents like phosphorus oxychloride (POCl₃) lies in their ability to effectively convert the keto group of the pyridazinone into a chloro substituent. The subsequent formation of the hydrochloride salt not only facilitates isolation and purification but also enhances the compound's stability for long-term storage.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms activates the chlorine atom, making it a good leaving group. This property is the cornerstone of its application as a synthetic intermediate.

Common transformations involving 4-chloropyridazine include:

  • N-Arylation: Reaction with amines to form 4-aminopyridazine derivatives.

  • O-Arylation: Reaction with alcohols or phenols to yield 4-alkoxy or 4-aryloxypyridazines.

  • S-Arylation: Reaction with thiols to produce 4-(thioether)pyridazines.

  • Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

G cluster_1 Reactivity Profile Start 4-Chloropyridazine Substituted_Product 4-Substituted Pyridazine Start->Substituted_Product Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Start Coupled_Product Coupled Pyridazine Derivative Cross_Coupling->Coupled_Product

Caption: Key reaction pathways for 4-Chloropyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a crucial entry point for incorporating this valuable motif.

Case Study: Development of Anticancer Agents

A significant application of chloropyridazine derivatives is in the design of novel anticancer therapeutics. For instance, the 4-chloropyridazine moiety has been utilized as a key pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors. PARP-1 is a critical enzyme in DNA repair, and its inhibition is a promising strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways.

The design strategy often involves using the 4-chloropyridazine unit as a scaffold to which other pharmacophoric elements are attached via nucleophilic substitution or cross-coupling reactions. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

  • Signal Word: Warning.[1][8]

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move the person into fresh air.

Storage Protocol:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability, it is recommended to store in a freezer at -20°C under an inert atmosphere.[1][3]

G cluster_2 Handling and Storage Workflow Receive Receive Compound Store Store at -20°C (Inert Atmosphere) Receive->Store Handle Handle with PPE (Fume Hood) Store->Handle React Use in Reaction Handle->React Dispose Dispose of Waste Properly React->Dispose

Caption: Recommended laboratory workflow for 4-Chloropyridazine HCl.

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected features are predictable based on the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridazine ring, with chemical shifts and coupling constants characteristic of this substitution pattern. The acidic proton of the hydrochloride salt may be observable as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four unique carbon atoms in the pyridazine ring. The carbon atom attached to the chlorine will be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (4-chloropyridazine). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyridazine ring, and C-Cl stretching.

References

4-Chloropyridazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 4-Chloropyridazine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar compounds, particularly other chlorinated pyridazines and pyridines, to provide informed estimations and guidance. The reader is advised to use this information as a starting point for experimental design and to verify these properties under their specific laboratory conditions.

Introduction and Physicochemical Characterization

This compound is a heterocyclic organic compound with the molecular formula C₄H₄Cl₂N₂ and a molecular weight of approximately 150.99 g/mol .[1][2] It exists as the hydrochloride salt of the parent compound, 4-chloropyridazine. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a chlorine atom and the formation of a hydrochloride salt significantly influence its physicochemical properties, including solubility, stability, and reactivity.

The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.[3] The free base, 4-chloropyridazine, is a related but distinct chemical entity.[4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloropyridine Hydrochloride (Analogue)3-Chloropyridazine (Analogue)
CAS Number 1193386-63-8[1][2]7379-35-3[5]1120-95-2
Molecular Formula C₄H₄Cl₂N₂[1][2]C₅H₅Cl₂N[5]C₄H₃ClN₂
Molecular Weight 150.99[1][2]150.01[6]114.53
Appearance Likely a crystalline solidOff-white to yellow crystalline powder[5][7]Not specified
Melting Point Not available210 °C (sublimes)[6]Not available

Solubility Profile: A Predictive Analysis

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water SolubleAs a hydrochloride salt, it is expected to be soluble in water due to the ionic interaction with the polar water molecules.
Methanol / Ethanol SolubleThe polarity of short-chain alcohols should facilitate the dissolution of the salt.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic salts.
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound.
Acetonitrile Sparingly Soluble to SolubleAcetonitrile is less polar than DMSO and DMF, which may result in lower solubility.
Acetone Sparingly SolubleThe lower polarity of acetone suggests it will be a poorer solvent compared to more polar options.
Dichloromethane (DCM) Insoluble to Sparingly SolubleAs a nonpolar solvent, DCM is unlikely to dissolve the ionic hydrochloride salt effectively.
Toluene / Hexanes InsolubleThese nonpolar hydrocarbon solvents are not expected to dissolve a polar salt.
Experimental Protocol: Determining Equilibrium Solubility

To empirically determine the solubility, a standardized shake-flask method is recommended.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Stability and Potential Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and application. While specific stability studies are not published, potential degradation pathways can be inferred from the chemical structure and the known reactivity of related chloro-aza-aromatic compounds.

Postulated Degradation Mechanisms
  • Hydrolysis: The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to nucleophilic attack by water. This hydrolysis would lead to the formation of 4-hydroxypyridazine hydrochloride. The rate of hydrolysis is often pH-dependent.[4]

  • Photolysis: Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation may involve cleavage of the C-Cl bond or reactions involving the pyridazine ring.

  • Oxidation: The pyridazine ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species. This could lead to the formation of N-oxides or ring-opened products.[8]

G 4-Chloropyridazine HCl 4-Chloropyridazine HCl hydrolysis Hydrolysis (H₂O, pH dependent) 4-Chloropyridazine HCl->hydrolysis photolysis Photolysis (Light, λ) 4-Chloropyridazine HCl->photolysis oxidation Oxidation ([O]) 4-Chloropyridazine HCl->oxidation hydroxypyridazine 4-Hydroxypyridazine HCl hydrolysis->hydroxypyridazine dechlorinated Dechlorinated Products photolysis->dechlorinated ring_opened Ring-Opened Products photolysis->ring_opened oxidation->ring_opened n_oxide N-Oxide Derivatives oxidation->n_oxide

Caption: Potential degradation pathways of this compound.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial for accurately quantifying the compound and detecting any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[5][9]

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase (e.g., C18, ACN/Water/Buffer) B Optimize Gradient & Flow Rate A->B C Select Detection Wavelength (UV) B->C D Stress Samples (Acid, Base, Peroxide, Heat, Light) C->D E Specificity (Peak Purity) D->E F Linearity, Accuracy, Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Safe Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the precautions recommended for related chloropyridazine compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1][10]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Commercial suppliers recommend storage at 2-8 °C.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Spill and Waste Disposal: In case of a spill, contain the material and clean up with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a valuable research chemical, but publicly available data on its solubility and stability are limited. This guide has provided a framework for understanding its likely properties based on the behavior of analogous compounds. Researchers are strongly encouraged to perform their own experimental verification of solubility and to conduct stability studies using a validated analytical method to ensure the integrity of their work. The protocols and workflows outlined herein provide a solid foundation for these essential characterization studies.

References

Spectroscopic Data of 4-Chloropyridazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloropyridazine hydrochloride (CAS No: 1193386-63-8), a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide actionable insights for its application in synthesis and characterization.

Introduction

This compound is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. The presence of the chloro-substituent and the pyridazinyl core makes it a valuable synthon for the development of novel pharmaceutical agents and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide synthesizes available spectroscopic information and predictive analysis based on established principles of spectroscopy for related pyridazine derivatives.

Molecular Structure and Key Features

This compound is the hydrochloride salt of 4-chloropyridazine. The protonation of one of the ring nitrogen atoms significantly influences its electronic properties and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for this compound, the following data is a reasoned prediction based on the analysis of pyridazine and its substituted derivatives.[1][2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Protonation of a nitrogen atom and the electron-withdrawing effect of the chlorine atom will cause a significant downfield shift of these protons compared to the parent pyridazine.[6]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-39.3 - 9.5d~2-3
H-58.0 - 8.2dd~5-6, ~2-3
H-69.5 - 9.7d~5-6
  • H-6: This proton is adjacent to the protonated nitrogen and is expected to be the most deshielded, appearing furthest downfield.

  • H-3: This proton is adjacent to the other nitrogen atom and is also significantly deshielded.

  • H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative chlorine atom and the protonated nitrogen will influence the chemical shifts of the carbon atoms.[2][4][5][7]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~155 - 158
C-4~135 - 138
C-5~130 - 133
C-6~152 - 155
  • C-4: The carbon atom directly attached to the chlorine will be significantly influenced by its electron-withdrawing inductive effect.

  • C-3 and C-6: These carbons are adjacent to the nitrogen atoms and will appear at a lower field.

  • C-5: This carbon is the least affected by the heteroatoms and the substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, key absorptions are expected from the aromatic C-H and C=C/C=N stretching vibrations, as well as vibrations involving the C-Cl bond and the N-H bond of the hydrochloride.[8][9]

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
2800 - 2400N-H stretch (hydrochloride)Broad, Strong
1600 - 1450Aromatic C=C and C=N stretchingMedium to Strong
1200 - 1000In-plane C-H bendingMedium
850 - 750Out-of-plane C-H bendingStrong
800 - 600C-Cl stretchStrong

The broad absorption in the 2800-2400 cm⁻¹ region is a characteristic feature of amine hydrochlorides. The exact positions of the aromatic stretching and bending vibrations are sensitive to the substitution pattern.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will likely lead to the detection of the molecular ion of the free base, 4-chloropyridazine, after the loss of HCl. The fragmentation pattern will be characteristic of the pyridazine ring.[10][11][12]

Table 4: Predicted Mass Spectrometry Data for 4-Chloropyridazine (free base)

m/zIonComments
114/116[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
87/89[M - HCN]⁺Loss of hydrogen cyanide.
79[M - Cl]⁺Loss of the chlorine atom.
52[C₄H₄]⁺Pyridazine ring fragment.

digraph "MS_Fragmentation" {
graph [layout=dot, rankdir=LR];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

M [label="[C4H3ClN2]+.\nm/z = 114/116"]; F1 [label="[C3H2N]+.\nm/z = 87/89"]; F2 [label="[C4H3N2]+ \nm/z = 79"]; F3 [label="[C4H4]+.\nm/z = 52"];

M -> F1 [label="- HCN"]; M -> F2 [label="- Cl"]; F2 -> F3 [label="- N2"]; }

Caption: Predicted major fragmentation pathway of 4-chloropyridazine in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is a general guideline for acquiring NMR spectra of small organic molecules.[13][14][15][16][17]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq3 Acquire 1H spectrum (e.g., 16-32 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 or more scans) acq2->acq4 proc1 Apply Fourier transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts (residual solvent peak) proc3->proc4 proc5 Integrate 1H peaks proc4->proc5

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.[1][18][19][20][21]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place the mixture in a pellet press die prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Obtain a background spectrum of the empty sample compartment acq2 Place the KBr pellet in the sample holder acq1->acq2 acq3 Acquire the sample spectrum (e.g., 16-32 scans) acq2->acq3 MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition prep1 Place a small amount of sample in a capillary tube prep2 Insert the tube into the direct insertion probe prep1->prep2 prep3 Introduce the probe into the ion source of the mass spectrometer prep2->prep3 acq1 Heat the probe to volatilize the sample acq2 Ionize the sample with a 70 eV electron beam acq1->acq2 acq3 Scan the desired mass range (e.g., m/z 40-300) acq2->acq3

References

An In-depth Technical Guide to the Synthesis of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthesis pathways for 4-Chloropyridazine hydrochloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of biologically active molecules. 4-Chloropyridazine, and its more stable hydrochloride salt, serves as a versatile building block, with the chlorine atom at the 4-position acting as a convenient handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Pathway 1: Chlorination of Pyridazin-4(1H)-one

The most direct and widely employed route to 4-Chloropyridazine is the deoxychlorination of Pyridazin-4(1H)-one (also known as 4-hydroxypyridazine). This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.

Mechanistic Insights

The chlorination of a pyridazinone with phosphorus oxychloride is believed to proceed through an initial O-phosphorylation of the pyridazinol tautomer. This step forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, converting it into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate group leads to the formation of the desired 4-chloropyridazine and the liberation of a dichlorophosphate anion.

G cluster_0 Pathway 1: Chlorination of Pyridazin-4(1H)-one A Pyridazin-4(1H)-one B Pyridazinyl Dichlorophosphate Intermediate A->B O-phosphorylation C 4-Chloropyridazine B->C Nucleophilic attack by Cl⁻ D 4-Chloropyridazine Hydrochloride C->D Salt Formation POCl3 POCl₃ HCl HCl (gas or solution)

Caption: Reaction scheme for the synthesis of this compound from Pyridazin-4(1H)-one.

Experimental Protocol: Chlorination of Pyridazin-4(1H)-one

Materials:

  • Pyridazin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (ethanolic solution or gas)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyridazin-4(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (5.0-10.0 eq), which can also serve as the solvent.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously poured onto crushed ice or into an ice-cold saturated solution of sodium bicarbonate to neutralize the remaining acid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloropyridazine.

  • For purification, the crude product can be subjected to column chromatography on silica gel.

  • To prepare the hydrochloride salt, dissolve the purified 4-chloropyridazine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrochloric acid in the same solvent or bubble with dry HCl gas until precipitation is complete.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

ParameterValueReference
Starting Material Pyridazin-4(1H)-one[1]
Reagent Phosphorus oxychloride (POCl₃)[1]
Temperature 80-90 °C[1]
Reaction Time 4-12 hours[1]
Typical Yield Moderate to high

Pathway 2: Synthesis from Dichloropyridazine Precursors

An alternative approach involves the use of dichlorinated pyridazine derivatives, such as 3,4-dichloropyridazine, followed by a selective dechlorination step. This pathway can be advantageous depending on the availability of the starting materials.

Mechanistic Rationale for Selective Dechlorination

Selective dechlorination can be achieved through various methods, including catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to selectively remove one chlorine atom while leaving the other intact. The difference in reactivity between the chlorine atoms at the 3- and 4-positions of the pyridazine ring can be exploited to achieve the desired selectivity.

G cluster_1 Pathway 2: From Dichloropyridazine E 3,4-Dichloropyridazine F 4-Chloropyridazine E->F Selective Dechlorination G 4-Chloropyridazine Hydrochloride F->G Salt Formation Catalyst Catalytic Hydrogenation (e.g., Pd/C, H₂) HCl_salt HCl (gas or solution)

Caption: General scheme for the synthesis of this compound from a dichloropyridazine precursor.

Experimental Protocol: Selective Dechlorination of 3,4-Dichloropyridazine (General Procedure)

Materials:

  • 3,4-Dichloropyridazine

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Suitable solvent (e.g., ethanol, methanol)

  • Base (e.g., sodium acetate, triethylamine)

  • Hydrochloric acid (ethanolic solution or gas)

Procedure:

  • In a hydrogenation vessel, dissolve 3,4-dichloropyridazine (1.0 eq) in a suitable solvent.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Add a base to neutralize the HCl formed during the reaction.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases or TLC indicates the consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 4-chloropyridazine by column chromatography or recrystallization.

  • Form the hydrochloride salt as described in Pathway 1.

ParameterValueReference
Starting Material 3,4-Dichloropyridazine
Reagent H₂, Pd/C
Conditions Room temperature to mild heating
Typical Yield Variable, dependent on conditions

Safety Considerations

Working with phosphorus oxychloride requires extreme caution as it is a highly corrosive and reactive substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The quenching of POCl₃ is a particularly hazardous step and should be done slowly and with adequate cooling.

Conclusion

The synthesis of this compound is most commonly and directly achieved through the chlorination of Pyridazin-4(1H)-one using phosphorus oxychloride. This method, while requiring careful handling of reagents, generally provides good yields. Alternative routes from dichlorinated precursors offer flexibility depending on starting material availability. The choice of the optimal synthetic pathway will depend on factors such as scale, cost, and available equipment. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate.

References

A Historical and Synthetic Perspective on 4-Chloropyridazine Hydrochloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core and the Quest for Functionalized Heterocycles

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made its derivatives valuable components in a range of biologically active compounds. The introduction of a halogen, particularly chlorine, onto the pyridazine ring is a critical transformation, converting a relatively inert core into a versatile intermediate ripe for further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the historical literature surrounding the discovery and synthesis of 4-Chloropyridazine hydrochloride. Rather than a single "discovery" event, the emergence of this compound is a story of the logical development of synthetic methodologies in heterocyclic chemistry. We will dissect the foundational chemical principles, the causal logic behind experimental choices, and the key reactions that enabled chemists to access this important building block. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the chemistry of chloropyridazines.

Chapter 1: The Genesis of the Pyridazine Ring

The journey to any substituted pyridazine begins with the construction of the core ring system. The most fundamental and historically significant method for synthesizing the pyridazine framework is the condensation of a 1,4-dicarbonyl compound with hydrazine (H₂N-NH₂).

The most direct precursor to the pyridazine-3,6-dione scaffold is maleic anhydride or its derivatives. Reaction with hydrazine hydrate leads to the formation of maleic hydrazide (1,2-dihydropyridazine-3,6-dione), a pivotal intermediate. The high stability of the resulting six-membered ring, driven by the formation of two amide bonds, makes this cyclocondensation reaction highly efficient. This foundational reaction provided the early chemists with a robust and accessible platform from which to explore the chemistry of the pyridazine core.[1]

Chapter 2: The Decisive Transformation: Chlorination of the Pyridazinone

With a stable pyridazinedione ring in hand, the next critical challenge was the introduction of chlorine. The conversion of a pyridazinone (a cyclic amide or lactam) to a chloropyridazine is the cornerstone of this chemistry. This is not a simple aromatic chlorination but a dehydroxy-chlorination reaction.

The reagent of choice for this transformation, both historically and in modern synthesis, is phosphorus oxychloride (POCl₃). The underlying mechanism is analogous to the Vilsmeier-Haack reaction. The lactam tautomer of the pyridazinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate where the oxygen is converted into an excellent leaving group. A chloride ion, either from the POCl₃ or an added salt, can then perform a nucleophilic attack on the carbon, displacing the phosphate group and yielding the aromatic chloropyridazine.

This reaction is exceptionally powerful because it simultaneously aromatizes the ring and installs a versatile chloro-substituent, transforming a stable amide into a reactive electrophile for further synthesis.

G cluster_0 Mechanism: Dehydroxy-chlorination with POCl₃ start Pyridazinone (Lactam Tautomer) intermediate Reactive Phosphate Intermediate (Excellent Leaving Group) start->intermediate Nucleophilic Attack reagent POCl₃ product Chloropyridazine (Aromatic Product) intermediate->product Nucleophilic Displacement chloride Cl⁻

Caption: The Vilsmeier-Haack-like mechanism for converting a pyridazinone to a chloropyridazine.

Chapter 3: Achieving Regioselectivity: The Path to the 4-Chloro Isomer

Synthesizing the specific 4-chloropyridazine isomer requires strategic control over the placement of substituents on the starting materials. The most logical and historically validated approach involves starting with a precursor that already contains the necessary functionality at the correct position.

The synthesis of 4-chloro-1,2-dihydropyridazine-3,6-dione (chlorinated maleic hydrazide) is a prime example.[2] This can be achieved by utilizing mucochloric acid (a derivative of furan) as a precursor. Reaction of mucochloric acid derivatives with hydrazine provides a direct route to 4-chlorinated pyridazinones.[3]

Once this 4-chloropyridazinedione is formed, a subsequent reaction with a powerful chlorinating agent like phosphorus oxychloride can be used to convert the second carbonyl group into a chloride, potentially yielding a dichloropyridazine, or under controlled conditions, proceeding to other derivatives. The key insight is that the regiochemistry is established before the critical chlorination/aromatization step.

Chapter 4: Reconstructed Experimental Protocols

While original publications from the early 20th century lack modern detail, the procedures are robust and can be reconstructed with contemporary standards for safety and analysis. The following protocols represent a validated workflow based on established methodologies.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This protocol details the foundational transformation of an accessible pyridazinedione into a key dichlorinated intermediate.

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Charge the flask with maleic hydrazide (1.0 eq).

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask via the dropping funnel. The reaction is often exothermic and may require an ice bath for temperature control. N,N-Dimethylaniline or another tertiary amine can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice. (Caution: This is a highly exothermic and vigorous quenching process) .

  • Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or sodium hydroxide until pH is ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 3,6-dichloropyridazine.

Protocol 2: Formation of the Hydrochloride Salt

Chloropyridazines, like many nitrogenous heterocycles, are basic and can be unstable as free bases. Conversion to the hydrochloride salt enhances stability, improves handling characteristics, and increases shelf-life.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified chloropyridazine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of the cold, anhydrous solvent and dry under vacuum to yield the final this compound.

G cluster_1 General Synthetic & Isolation Workflow start Start: Substituted Maleic Anhydride/Furanone step1 Cyclocondensation with Hydrazine start->step1 intermediate Intermediate: 4-Chloropyridazinedione step1->intermediate step2 Dehydroxy-chlorination (e.g., POCl₃) intermediate->step2 product Crude Product: Chloropyridazine Free Base step2->product step3 Purification (Recrystallization/ Chromatography) product->step3 pure_product Purified Free Base step3->pure_product step4 Salt Formation (Anhydrous HCl) pure_product->step4 final_product Final Product: 4-Chloropyridazine Hydrochloride step4->final_product

Caption: A generalized workflow for the synthesis and isolation of a chloropyridazine hydrochloride.

Chapter 5: Characterization Data

The definitive characterization of these historical compounds relies on modern analytical techniques. The following table summarizes the expected data for a representative chloropyridazine hydrochloride.

PropertyExpected Value / Observation
Appearance Off-white to beige crystalline solid
Melting Point (°C) Typically >200 °C (as hydrochloride salt)
¹H NMR Aromatic protons shifted downfield due to the electron-withdrawing nature of the ring nitrogens and chlorine.
¹³C NMR Carbons attached to nitrogen and chlorine will be significantly deshielded and appear at higher ppm values.
Mass Spectrometry Will show a characteristic M+ and M+2 isotope pattern with an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Solubility Generally soluble in water and polar protic solvents (as hydrochloride salt); free base is soluble in organic solvents.

Conclusion

The discovery of this compound was not a singular event but the result of a systematic and logical progression of synthetic organic chemistry. The two pivotal conceptual leaps were the foundational synthesis of the pyridazine ring from 1,4-dicarbonyl precursors and the development of robust dehydroxy-chlorination methods, primarily using phosphorus oxychloride, to convert stable pyridazinones into versatile chlorinated intermediates. The formation of the hydrochloride salt was a practical and necessary step to ensure the compound's stability and utility. Understanding this history provides modern researchers with a deep appreciation for the chemical logic that underpins the synthesis of countless pharmaceuticals and advanced materials derived from this essential heterocyclic building block.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Pyridazine Ring in 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in medicinal chemistry and materials science. Its unique electronic properties, characterized by a significant dipole moment and robust hydrogen-bonding capacity, make it a valuable component in the design of novel bioactive molecules.[1] This guide provides a comprehensive technical overview of the fundamental reactivity of the pyridazine core, with a specific focus on 4-chloropyridazine hydrochloride. We will delve into the electronic structure that governs its reactivity, explore its behavior in key synthetic transformations including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and provide field-proven insights and experimental protocols to aid in the practical application of this versatile building block.

Electronic Structure and Reactivity of the Pyridazine Ring

The pyridazine ring is a π-deficient heteroaromatic system. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing effect on the ring, significantly lowering the electron density at the carbon atoms. This inherent electronic characteristic is the primary determinant of its reactivity profile.[2][3]

The π-deficient nature of the pyridazine ring makes it:

  • Highly susceptible to nucleophilic attack: The electron-poor carbon atoms are electrophilic and readily react with nucleophiles.

  • Generally unreactive towards electrophilic aromatic substitution: The deactivating effect of the nitrogen atoms makes electrophilic attack unfavorable.

The presence of a chlorine atom at the 4-position further influences the ring's reactivity. Chlorine, being an electronegative atom, enhances the electrophilicity of the carbon atom to which it is attached, making it a prime site for nucleophilic substitution.

The Role of the Hydrochloride Salt:

4-Chloropyridazine is often supplied as its hydrochloride salt. The protonation of one of the ring nitrogen atoms has a profound impact on reactivity:

  • Increased Electrophilicity: The positive charge on the pyridazinium ring further enhances its electron-deficient character, making it even more susceptible to nucleophilic attack.

  • Deactivation towards Electrophiles: The pyridazinium cation is strongly deactivated towards electrophilic attack.

  • Practical Considerations: In most reactions, the hydrochloride must be neutralized with a base to liberate the free pyridazine for subsequent reactions, or to deprotonate the incoming nucleophile. The choice of base and the stoichiometry are critical for successful transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 4-chloropyridazine chemistry. The electron-deficient ring system readily undergoes substitution of the C4-chloro substituent with a variety of nucleophiles.

Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the 4-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyridazine product.

Experimental Protocols

The reaction of 4-chloropyridazine with amines is a common method for the synthesis of 4-aminopyridazine derivatives, which are valuable intermediates in drug discovery.

General Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or water), add the desired primary or secondary amine (1.0-1.2 eq).

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq) to neutralize the hydrochloride and any acid formed during the reaction.

  • Heat the reaction mixture to a temperature ranging from 70 °C to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

Note: For less reactive amines, higher temperatures and longer reaction times may be necessary.

The reaction with alkoxides, such as sodium methoxide, proceeds readily to form 4-alkoxypyridazines. The high reactivity is due to the strong nucleophilicity of the alkoxide and the stability of the Meisenheimer intermediate.[4][5][6][7]

General Procedure:

  • To a solution of the corresponding alcohol (e.g., methanol), add a strong base like sodium hydride (NaH) or sodium metal to generate the alkoxide in situ.

  • Add this compound (1.0 eq) to the alkoxide solution. An additional equivalent of the alkoxide or another base is needed to neutralize the HCl.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-alkoxypyridazine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 4-chloropyridazine, enabling the formation of C-C and C-N bonds. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 4-chloropyridazine and aryl- or heteroarylboronic acids or esters.[2][8]

Suzuki_Workflow

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-90
PdCl₂(dppf)Cs₂CO₃DME851680-95
Buchwald-Hartwig Amination

For the formation of C-N bonds with a broader range of amines, including those that are less reactive in SNAr reactions, the Buchwald-Hartwig amination is a highly effective method.

Materials:

  • This compound

  • Amine (1.1-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position of the pyridazine ring, creating valuable intermediates for further transformations.[9][10][11][12]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne in the chosen solvent, add the palladium catalyst and CuI.

  • Add the amine base.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of C-C bonds between 4-chloropyridazine and alkenes, leading to the synthesis of substituted vinylpyridazines.[13][14][15][16][17]

Materials:

  • This compound

  • Alkene (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • Combine this compound (1.0 eq), the alkene, the palladium catalyst, the ligand, and the base in a reaction vessel.

  • Add the solvent and heat the mixture to 80-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture, perform an aqueous work-up, and extract the product.

  • Purify the product by column chromatography.

Reactivity Summary and Strategic Considerations

Reactivity_Summary

The choice of reaction pathway for the functionalization of this compound depends on the desired transformation and the nature of the coupling partner.

  • For the introduction of strong nucleophiles like alkoxides, thioxides, and many amines, the SNAr reaction is often the most straightforward and economical choice.

  • For the formation of C-C bonds with aryl or vinyl partners, the Suzuki-Miyaura coupling offers a robust and high-yielding method.

  • The Buchwald-Hartwig amination is preferred for coupling less nucleophilic amines or when SNAr conditions are ineffective.

  • The Sonogashira and Heck reactions provide access to alkynyl and alkenyl substituted pyridazines, respectively, which are versatile intermediates for further synthetic manipulations.

When working with this compound, it is crucial to employ a sufficient amount of base to both neutralize the hydrochloride and facilitate the desired reaction, whether it be deprotonating a nucleophile or participating in the catalytic cycle of a cross-coupling reaction.

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. Its π-deficient pyridazine core, activated by the chloro substituent at the 4-position, allows for a rich and diverse range of chemical transformations. A thorough understanding of its electronic properties and reactivity in key reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is essential for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and materials science applications. The protocols and strategic insights provided in this guide aim to equip researchers with the knowledge necessary to harness the full synthetic potential of this valuable heterocyclic intermediate.

References

The Versatile Chemistry of 4-Chloropyridazine Hydrochloride: A Gateway to Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core and the Strategic Importance of 4-Chloropyridazine Hydrochloride

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and anticancer properties. The unique electronic distribution within the pyridazine ring, influenced by the two nitrogen atoms, imparts distinct reactivity patterns that can be strategically exploited for the synthesis of diverse molecular architectures.

This compound stands out as a particularly valuable and versatile starting material for the elaboration of the pyridazine core. The electron-deficient nature of the pyridazine ring, further accentuated by the inductive effect of the chlorine atom, renders the C4 position highly susceptible to nucleophilic attack. This inherent reactivity, combined with the commercial availability of the hydrochloride salt, makes it an ideal precursor for a wide array of chemical transformations. This guide provides a comprehensive overview of the key synthetic pathways to access a rich diversity of 4-substituted pyridazine derivatives, with a focus on the underlying mechanistic principles and practical experimental protocols.

Core Reactivity: A Tale of Two Pathways

The synthetic utility of this compound primarily revolves around two major reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the nature of the desired substituent and the specific bond to be formed (C-N, C-O, C-S, or C-C).

Figure 1: Core reaction pathways of this compound.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions: Building C-N, C-O, and C-S Bonds

The electron-deficient pyridazine ring readily undergoes nucleophilic aromatic substitution, a process that is often the most direct route to introduce heteroatom substituents at the C4 position. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species, whose formation is the rate-determining step.

A. Synthesis of 4-Aminopyridazine Derivatives

The introduction of an amino group is a common and crucial transformation, as aminopyridazines are key building blocks for many biologically active compounds.

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or water), add the desired primary or secondary amine (1.0-1.2 eq.).

  • If starting with the hydrochloride salt, a base such as potassium carbonate (2.0-3.0 eq.) or a tertiary amine (e.g., triethylamine or diisopropylethylamine) is often required to neutralize the HCl and the HCl generated during the reaction.

  • The reaction mixture is heated to a temperature ranging from 60 °C to reflux for a period of 2 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or an aqueous basic solution.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyridazine derivative.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Water10017Moderate to High
BenzylamineEt₃NEthanolReflux6Good
MorpholineK₂CO₃Isopropanol8012High
PiperidineNone (excess amine)Neat1004Good

Table 1: Representative conditions for the synthesis of 4-aminopyridazine derivatives.

B. Synthesis of 4-Hydrazinylpyridazine

4-Hydrazinylpyridazines are valuable intermediates for the synthesis of fused heterocyclic systems such as triazolopyridazines and pyridazino[4,5-c]pyridazines.

Experimental Protocol: Reaction with Hydrazine Hydrate

  • In a round-bottom flask, suspend this compound (1.0 eq.) in an alcohol such as ethanol or isopropanol.

  • Add hydrazine hydrate (typically a large excess, e.g., 10 eq.) dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • After cooling to room temperature, the solvent and excess hydrazine hydrate are removed under reduced pressure.

  • The resulting residue is triturated with a suitable solvent like diethyl ether or cold ethanol to induce crystallization.

  • The solid product is collected by filtration, washed with the same cold solvent, and dried under vacuum to yield 4-hydrazinylpyridazine.

C. Synthesis of 4-Alkoxy and 4-Aryloxypyridazine Derivatives (Ethers)

The formation of ether linkages at the C4 position can be achieved by reacting this compound with the corresponding alcohol in the presence of a strong base.

Experimental Protocol: O-Arylation/O-Alkylation

  • To a solution of the desired alcohol or phenol (1.1 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

D. Synthesis of 4-Alkylthio and 4-Arylthiopyridazine Derivatives (Thioethers)

Thioether derivatives can be prepared in a similar fashion to their ether counterparts, using a thiol as the nucleophile.

Experimental Protocol: S-Arylation/S-Alkylation

  • Dissolve the thiol (1.1 eq.) in a solvent such as DMF or ethanol.

  • Add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.2 eq.) and stir for 15-30 minutes.

  • Add this compound (1.0 eq.) and heat the mixture, typically between 50-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction as described for the ether synthesis, followed by purification of the crude product.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

For the construction of carbon-carbon and certain carbon-nitrogen bonds, where direct SNAr is not feasible or efficient, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative. These reactions generally involve an oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation and reductive elimination.

Cross_Coupling_Workflow Start Reaction Setup: 4-Chloropyridazine HCl, Coupling Partner, Pd Catalyst, Ligand, Base, Anhydrous Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Pure Derivative Purify->Product

Figure 2: General workflow for Palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridazines

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between 4-chloropyridazine and various aryl or heteroaryl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C for 2-24 hours.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-arylpyridazine.

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90Good
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100High
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O85Moderate to Good

Table 2: Typical conditions for Suzuki-Miyaura coupling with 4-chloropyridazine.

B. Sonogashira Coupling: Synthesis of 4-Alkynylpyridazines

The Sonogashira coupling enables the formation of a C-C bond between 4-chloropyridazine and a terminal alkyne, providing access to valuable alkynylpyridazine derivatives. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting materials are consumed.

  • Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: An Alternative Route to 4-Aminopyridazines

While SNAr is often sufficient for the amination of 4-chloropyridazine, the Buchwald-Hartwig amination provides a powerful alternative, especially for less nucleophilic amines or when milder reaction conditions are required. This reaction is particularly useful for coupling with anilines and other aryl amines.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours.

  • After cooling, quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Conclusion: A Versatile Scaffold for Future Discoveries

This compound is a cornerstone building block in heterocyclic chemistry, offering a reliable and versatile entry point to a vast chemical space of pyridazine derivatives. The predictable reactivity of the C4-Cl bond towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient synthesis of libraries of compounds with diverse functionalities. The derivatives accessible from this starting material have shown significant promise in various therapeutic areas, underscoring the continued importance of exploring the rich chemistry of the pyridazine core. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of novel, biologically active molecules based on this remarkable scaffold.

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the critical safety protocols, handling procedures, and storage requirements for 4-Chloropyridazine hydrochloride (CAS No: 1193386-63-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each precaution. By understanding the inherent chemical properties and associated risks, laboratory personnel can establish a self-validating system of safety, ensuring both personal protection and the integrity of their research.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound utilized as a building block in medicinal chemistry and agrochemical synthesis.[1][2] Its reactivity is centered around the chlorinated pyridazine ring, making it a valuable intermediate. However, the properties that make it useful also necessitate stringent safety measures. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1193386-63-8[1][2]
Molecular Formula C₄H₄Cl₂N₂[1][2]
Molecular Weight 150.99 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Storage Temperature 2-8°C, cool and dry place[2]
Solubility Soluble in water[4]
Hygroscopic Yes, protect from moisture

Note: Some databases may conflate this compound with 4-Chloropyridine hydrochloride (CAS 7379-35-3). It is crucial to verify the CAS number to ensure procedures are applied to the correct substance.[3][5]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[6] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7]

  • Acute Oral Toxicity : The compound is considered toxic or harmful if swallowed.[6][8] Ingestion can lead to gastrointestinal irritation.[5] Immediate medical attention is required following ingestion.[6]

  • Skin Irritation : Direct contact with the solid powder or solutions can cause skin irritation.[6][7] Prolonged contact should be avoided, and contaminated clothing must be removed immediately.[5]

  • Serious Eye Irritation : This compound is a strong eye irritant.[8][9] Contact can cause serious damage if not addressed immediately with copious amounts of water.[7]

  • Respiratory Irritation : Inhalation of airborne dust may cause irritation to the respiratory tract.[7] The toxicological properties via this route have not been fully investigated, mandating the use of engineering controls to minimize dust generation.[5]

The hydrochloride salt form can contribute to its irritating properties upon contact with moist tissues, as it can release hydrochloric acid. While specific carcinogenicity, mutagenicity, or reproductive toxicity data for this compound is not widely available, the general hazardous nature of chlorinated heterocyclic compounds necessitates handling it with the assumption of potential chronic effects until proven otherwise.[5]

The Hierarchy of Controls: A Framework for Safety

To mitigate the risks associated with this compound, a systematic approach to safety must be implemented. The hierarchy of controls provides a framework for selecting the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as compound is required. Substitution Substitution Investigate less hazardous alternatives if possible. Elimination->Substitution Engineering Engineering Controls Chemical Fume Hood, Ventilated Balance Enclosure. Substitution->Engineering Administrative Administrative Controls SOPs, Training, Restricted Access. Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, Goggles, Lab Coat. Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

Expert Insight: While PPE is critical, it is the last line of defense. The primary focus for researchers using this compound should be robust Engineering Controls . All manipulations that could generate dust—especially weighing—must be performed within a certified chemical fume hood or a ventilated balance enclosure.[10]

Standard Operating Procedures (SOPs) for Handling

Adherence to well-defined protocols is essential for minimizing exposure and preventing accidents.

SOP 4.1: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[5][11] A face shield should be worn over goggles during procedures with a high risk of splashing.[10]

  • Skin Protection :

    • Gloves : Chemical-resistant nitrile gloves should be worn. Always inspect gloves before use and practice proper removal technique to avoid contaminating the skin. For prolonged operations, consider double-gloving.[10]

    • Lab Coat : A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[10]

  • Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or organic vapor cartridge must be used.[5][12] All work with the solid compound should be conducted in a chemical fume hood to minimize inhalation risk.[10]

SOP 4.2: Weighing and Transferring Protocol

This workflow is designed to prevent the generation and release of dust.

  • Preparation : Ensure the chemical fume hood or ventilated enclosure is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper/boats, secondary containers) within the hood.

  • Don PPE : Put on all required PPE as outlined in SOP 4.1.

  • Retrieve Compound : Bring the tightly sealed container of this compound into the hood.

  • Weighing : Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat. Avoid any rapid movements that could aerosolize the powder.

  • Seal and Clean : Tightly close the primary container immediately after dispensing. Gently tap the spatula on the weigh boat to dislodge any remaining powder.

  • Transfer : Carefully add the weighed compound to the reaction vessel or solvent, which should also be located within the fume hood.

  • Decontamination : Place the used weigh boat and any contaminated wipes into a designated, sealed hazardous waste bag within the hood.

  • Final Cleanup : Wipe down the spatula and the work surface with an appropriate solvent (e.g., isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.[10]

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.[7]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] A recommended temperature range is 2-8°C.[2] The compound is hygroscopic; therefore, storage under an inert gas like argon or nitrogen is advisable to protect it from moisture.

  • Incompatible Materials : Keep away from strong oxidizing agents.[5][7] The pyridazine moiety can react exothermically with strong oxidizers, potentially leading to a runaway reaction. Also, avoid contact with strong bases, which can deprotonate the hydrochloride salt and liberate the free base.

  • Segregation : Store away from incompatible materials. Do not store in the same cabinet as strong acids or oxidizers.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

SOP 6.1: Spill Response Workflow

Spill_Response cluster_1 Spill Response for this compound Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Spill Size & Risk Alert->Assess PPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain 4. Contain & Clean Up Cover with absorbent (vermiculite/sand). Sweep carefully into waste container. PPE->Contain Decontaminate 5. Decontaminate Area Wipe with solvent, then soap & water. Contain->Decontaminate Dispose 6. Dispose of Waste Seal and label as hazardous waste. Decontaminate->Dispose Report 7. Report Incident to Supervisor Dispose->Report

Caption: Step-by-step workflow for responding to a solid chemical spill.

For a minor spill (<10g), trained laboratory personnel can manage the cleanup by following the workflow above.[10] For a major spill (>10g), evacuate the area, restrict access, and contact the institution's emergency response team immediately.[10]

SOP 6.2: First Aid Measures
  • In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses after the first 5 minutes and continue rinsing.[13] Seek immediate medical attention.[7]

  • In case of Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[7]

  • If Inhaled : Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • If Swallowed : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous waste.

  • Collection : Collect waste in a designated, compatible, and properly labeled hazardous waste container with a secure lid.[10][14]

  • Disposal : Do not dispose of down the drain or in regular trash.[15][16] Disposal must be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations.[6][10] The preferred method of disposal is high-temperature incineration.[16] Before discarding the empty primary container, scratch out all identifying information on the label to protect proprietary information.[14]

References

Methodological & Application

Application Notes: 4-Chloropyridazine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Moiety in Medicinal Chemistry

The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous biologically active compounds. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart distinct reactivity and conformational characteristics. As a key precursor, 4-Chloropyridazine hydrochloride offers a versatile and reactive handle for medicinal chemists to elaborate complex molecular architectures. It serves as a cornerstone in the synthesis of compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. Notably, pyridazine derivatives have been investigated as potent inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP), a critical target in cancer therapy.[1][2][3][4] This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing this compound in pharmaceutical research and development.

Reagent Profile and Safe Handling

Physicochemical Data

For effective and safe experimental design, a clear understanding of the reagent's properties is paramount.

PropertyValueCAS Number
Molecular Formula C₄H₄Cl₂N₂1193386-63-8[5]
Molecular Weight 150.99 g/mol [5]
Appearance White to light yellow crystalline powder
Melting Point >210 °C (subl.)
Solubility Soluble in water
Safety, Storage, and Handling

Trustworthiness in any protocol begins with safety. This compound and its analogs are classified as hazardous materials and must be handled with appropriate precautions.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the formation of dust during weighing and transfer.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7] The compound should be protected from moisture.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[9]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

Core Reactivity: Mechanistic Insights

The synthetic utility of this compound is dominated by two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This electronic nature makes the carbon atoms attached to leaving groups, such as chlorine, highly electrophilic and susceptible to attack by nucleophiles.[10] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The stability of this intermediate is the key to the reaction's facility, as the negative charge can be delocalized onto the electronegative nitrogen atoms.[11]

SNAr_Mechanism

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in pharmaceutical synthesis to construct biaryl and heteroaryl-aryl scaffolds.[13][14][15] Chloropyridazines are excellent electrophilic partners in these reactions. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with an organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[14]

Suzuki_Workflow

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired product. All operations should be performed in a fume hood.

Protocol 1: SNAr with an Aromatic Amine

This protocol details the synthesis of a 4-anilino-pyridazine derivative, a common step in building more complex pharmaceutical intermediates.

Objective: To displace the C4-chloride with aniline via a nucleophilic aromatic substitution reaction.

Materials & Equipment:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

    • Causality Note: The hydrochloride salt must be neutralized. K₂CO₃ serves as the base to free the pyridazine and deprotonate the nucleophile's conjugate acid, facilitating the reaction.

  • Addition of Reagents: Add anhydrous DMF to create a stirrable slurry. Add aniline (1.1 eq) to the mixture via syringe.

    • Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. DMF is an excellent polar aprotic solvent that can solvate the ions and facilitate SNAr reactions.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

NucleophileConditionsTypical YieldReference Class
PhenolsK₂CO₃, Isopropanol, Reflux50-70%[1]
Primary/Secondary AminesBase (e.g., K₂CO₃, Et₃N), DMF or Dioxane, 100 °C60-90%[16]
ThiolsNaH, THF, 0 °C to RT70-95%[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes a standard Suzuki-Miyaura coupling to form a 4-phenylpyridazine derivative.

Objective: To form a C-C bond at the C4 position of the pyridazine ring using a palladium catalyst.

Materials & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Round-bottom flask, reflux condenser, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[14]

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Addition of Catalyst and Solvent: Add the solvent mixture (DME/Water, 4:1) followed by the Pd(PPh₃)₄ catalyst (5 mol%).

    • Causality Note: Water is often a beneficial co-solvent in Suzuki reactions, accelerating the transmetalation step. Pd(PPh₃)₄ is a common, reliable Pd(0) source for cross-coupling.[13]

  • Reaction Conditions: Heat the mixture to reflux (approx. 85-90 °C) with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up and Extraction: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system like hexanes/ethyl acetate) to obtain the 4-phenylpyridazine.

Boronic AcidCatalyst SystemBaseTypical YieldReference Class
Arylboronic acidsPd(PPh₃)₄Na₂CO₃, K₂CO₃70-95%[13][17]
Heteroarylboronic acidsPd(OAc)₂ / SPhosK₃PO₄65-90%[15]
Vinylboronic acidsPdCl₂(dppf)K₂CO₃75-88%[14]

Conclusion

This compound is a high-value precursor for pharmaceutical synthesis, offering reliable access to a wide array of substituted pyridazine derivatives. Its reactivity is well-defined, primarily through robust SNAr and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers and scientists in drug development, enabling the efficient and strategic construction of novel molecular entities for therapeutic applications. Mastery of these reactions is a key enabler for innovation in modern medicinal chemistry.

References

Application Notes & Protocols: Leveraging 4-Chloropyridazine Hydrochloride in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals From: Gemini Senior Application Scientist

Introduction: The Pyridazine Scaffold as a Privileged Structure in Crop Protection

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the discovery of novel agrochemicals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] The unique physicochemical characteristics of the pyridazine core—such as its high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive scaffold for modulating a molecule's interaction with biological targets, improving bioavailability, and optimizing pharmacokinetic profiles.[1][5]

Within this chemical class, 4-Chloropyridazine hydrochloride stands out as a versatile and reactive intermediate.[6] The chlorine atom at the 4-position acts as an efficient leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the key to its utility, allowing chemists to introduce a diverse array of functional groups and build complex molecular architectures tailored for specific biological targets. This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation herbicides, fungicides, and insecticides, complete with detailed, field-proven protocols.

Part 1: Application in Herbicide Development

The development of herbicides targeting novel modes of action is critical for managing weed resistance. Pyridazine derivatives have been successfully developed into commercial herbicides, most notably those targeting the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.[7] Disruption of this pathway leads to the destruction of chlorophyll and subsequent bleaching of the plant tissue. This compound provides a foundational scaffold for creating new PDS inhibitors and other herbicidal compounds.

A common strategy involves the substitution of the chlorine atom with a substituted phenoxy group, creating pyridazyl ether derivatives.[8][9][10] This approach leverages the Williamson ether synthesis principle in an aromatic context.

Logical Workflow for Herbicide Candidate Synthesis

The following diagram illustrates the general workflow for synthesizing a phenoxy-pyridazine herbicide candidate starting from this compound.

G cluster_reaction Core Reaction cluster_process Work-up & Purification cluster_end Final Product A 4-Chloropyridazine Hydrochloride D Nucleophilic Aromatic Substitution (SNAr) A->D B Substituted Phenol (Ar-OH) B->D C Base (e.g., K2CO3, NaH) C->D E Quenching & Extraction D->E F Purification (Recrystallization or Chromatography) E->F G Pyridazyl Phenyl Ether (Herbicide Candidate) F->G G Start 4-Chloropyridazine Hydrochloride Reaction Core Functionalization (SNAr Reaction) Start->Reaction Nuc Nucleophile (e.g., R-SH, R2NH, Imidazole) Nuc->Reaction Base Base (e.g., Et3N, DBU) Base->Reaction Intermediate Pyridazine Core (e.g., 4-Thioether, 4-Amino, 4-Imidazolyl) Reaction->Intermediate Modification Further Modification Intermediate->Modification Product Final Fungicide Candidate Modification->Product G cluster_input Reactants cluster_catalysis Conditions A 4-Chloropyridazine Hydrochloride Reaction C-N Bond Formation (Buchwald-Hartwig or SNAr) A->Reaction B Amine Nucleophile (e.g., Substituted Hydrazine or Amino-heterocycle) B->Reaction C Base (e.g., DIPEA) C->Reaction D Solvent (e.g., Dioxane) D->Reaction Product Pyridazine-based Insecticide Candidate Reaction->Product

References

Application Notes & Protocols: Navigating the Buchwald-Hartwig Amination of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridazines

The pyridazine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous pharmacologically active agents. The ability to forge carbon-nitrogen (C-N) bonds to this electron-deficient ring system is paramount for generating molecular diversity and tuning structure-activity relationships (SAR). The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this transformation, largely supplanting harsher classical methods that often suffer from limited scope and poor functional group tolerance.

This guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 4-chloropyridazine hydrochloride. We will delve into the mechanistic underpinnings, the rationale behind component selection, and practical, field-proven procedures. Special consideration is given to the unique challenges presented by this substrate: the inherent low reactivity of a heteroaryl chloride and the presence of the hydrochloride salt, which necessitates careful selection of the base.

Core Principles: The Catalytic Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that elegantly orchestrates the coupling of an amine and an aryl halide. Understanding this mechanism is crucial for rational troubleshooting and optimization.

The generally accepted catalytic cycle involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts with the 4-chloropyridazine. The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final, bond-forming step where the new C-N bond is created, yielding the desired N-aryl pyridazine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Binding & Deprotonation PdII_Aryl->Amine_Coord + R'R''NH + Base - HX PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flame-dry Schlenk tube, backfill with Argon) Reagents 2. Add Solids (Pd precatalyst, Ligand, Base, 4-Chloropyridazine HCl) Setup->Reagents Liquids 3. Add Liquids (Degassed Solvent, Amine Nucleophile) Reagents->Liquids Reaction 4. Heat & Stir (Preheated oil bath, monitor by TLC/LC-MS) Liquids->Reaction Workup 5. Quench & Filter (Cool to RT, dilute, filter through Celite) Reaction->Workup Extraction 6. Liquid-Liquid Extraction (Wash with water/brine, dry organic layer) Workup->Extraction Purify 7. Purification (Concentrate and purify via column chromatography) Extraction->Purify

Application Notes & Protocols: The Strategic Role of 4-Chloropyridazine Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-chloropyridazine hydrochloride, a key heterocyclic building block, in the synthesis of these targeted therapeutics. We will explore its chemical properties, core reactivity, and provide detailed protocols and expert insights for its effective utilization in synthetic workflows.

Introduction: The Pyridazine Scaffold in Kinase Inhibition

The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of precision medicine. These small molecules are designed to interfere with the ATP-binding site of a specific kinase, disrupting downstream signaling pathways that drive disease progression. The structural features of an inhibitor are paramount to achieving high potency and selectivity.

The 1,2-diazine (pyridazine) ring system is particularly advantageous for several reasons:

  • Hydrogen Bonding: The two adjacent nitrogen atoms act as effective hydrogen bond acceptors, enabling strong interactions with the hinge region of the kinase ATP-binding pocket—a critical anchor point for many inhibitors.

  • Dipole Moment & Solubility: The inherent dipole moment of the pyridazine ring often enhances the aqueous solubility of the final compound, a favorable property for drug candidates.

  • Scaffold for Bioisosteric Replacement: It can serve as a bioisostere for other aromatic systems like pyridine or pyrimidine, allowing chemists to fine-tune a molecule's electronic and pharmacokinetic properties.

This compound is a stable, readily available, and highly reactive starting material that provides a direct entry point for constructing complex, multi-substituted pyridazine-based inhibitors.

Chemical Profile and Reactivity of this compound

To effectively utilize this reagent, a clear understanding of its properties is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1193386-63-8[3][4][5]
Molecular Formula C₄H₄Cl₂N₂[3][6]
Molecular Weight 150.99 g/mol [3][7]
Form Off-white to beige solid[8]
Storage 2-8 °C, under inert atmosphere[3]
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound in synthesis lies in the reactivity of the C4-chloro substituent. The electron-withdrawing effect of the two ring nitrogens renders the pyridazine ring electron-deficient. This electronic nature makes the carbon atoms attached to halogens highly susceptible to attack by nucleophiles. The chlorine atom at the 4-position is an excellent leaving group, facilitating high-yield Nucleophilic Aromatic Substitution (SNAr) reactions.

This reaction is the cornerstone of its application. A wide variety of nucleophiles, particularly amines (to form C-N bonds), can be used to displace the chloride, providing a modular and efficient way to build molecular diversity and explore structure-activity relationships (SAR).

Caption: Generalized SNAr mechanism for 4-chloropyridazine.

Application Protocol: General Synthesis of a 4-Amino-Substituted Pyridazine Scaffold

This protocol provides a robust, field-proven methodology for the SNAr reaction between this compound and a primary or secondary amine.

Objective

To synthesize a 4-amino-substituted pyridazine derivative, a core scaffold for various kinase inhibitors, via a nucleophilic aromatic substitution reaction.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (1 mmol scale)Role
4-Chloropyridazine HCl1193386-63-8150.99151 mg (1.0 eq)Electrophile
Amine Nucleophile (R-NH₂)VariesVaries1.1 - 1.2 mmol (1.1 - 1.2 eq)Nucleophile
DIPEA*7087-68-5129.24523 µL (3.0 eq)Non-nucleophilic base
N,N-Dimethylformamide (DMF)68-12-273.095 mLSolvent

*N,N-Diisopropylethylamine (Hünig's base). Other non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ can also be used, but DIPEA is often preferred for its solubility in organic solvents. Three equivalents are used to neutralize both the hydrochloride salt and the HCl generated during the reaction.

Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath (or scientific microwave reactor)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure

protocol_workflow start Start: Assemble Reaction reagents 1. Add 4-chloropyridazine HCl, amine nucleophile, and solvent to a dry flask. start->reagents inert 2. Flush the flask with N₂ or Ar (Why: Prevents side reactions with moisture/oxygen). reagents->inert base 3. Add DIPEA dropwise at 0 °C (Why: Controls initial exotherm). inert->base reaction 4. Heat reaction to 80-120 °C (or microwave at 100-150 °C) for 2-16 hours. base->reaction monitor 5. Monitor progress via TLC or LC-MS (Why: Ensures reaction goes to completion). reaction->monitor monitor->reaction Incomplete workup 6. Quench with water and extract with an organic solvent (e.g., EtOAc). monitor->workup Reaction Complete purify 7. Dry, concentrate, and purify via flash column chromatography. workup->purify characterize 8. Characterize pure product (¹H NMR, ¹³C NMR, HRMS). purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for SNAr synthesis.

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired amine nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent like DMSO or NMP) to achieve a concentration of approximately 0.2 M.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as some amine nucleophiles can be sensitive to oxidation.

  • Base Addition: Cool the stirring mixture in an ice bath (0 °C). Add DIPEA (3.0 eq) dropwise via syringe.

    • Causality Insight: Adding the base slowly at a reduced temperature helps to manage any exothermic reaction from the acid-base neutralization.

  • Heating and Reaction: Remove the ice bath and heat the reaction mixture to the target temperature (typically 80-120 °C) or place it in a microwave reactor.

    • Expert Insight: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing thermal degradation of starting materials or products.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-chloropyridazine has been consumed.

  • Work-up: a. Cool the reaction to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc). c. Extract the aqueous layer three times with EtOAc. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc or DCM/MeOH) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • This compound and its pyridine analogue are irritants and may be harmful if swallowed or inhaled.[9][11][12] Consult the Safety Data Sheet (SDS) before use.

  • Organic solvents like DMF are flammable and have specific health hazards. Handle with care.

Case Study: Synthesis of Pyridazine-Based ALK5 Inhibitors

Activin-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase receptor involved in TGF-β signaling. Its dysregulation is implicated in fibrosis and cancer, making it a key therapeutic target.[13][14] A recent study detailed the design and synthesis of novel ALK5 inhibitors using a pyridazine core.[13]

The synthetic strategy employed a key Buchwald-Hartwig amination step to couple a substituted pyridazine with an aminopyridine, demonstrating the versatility of the chloro-pyridazine scaffold in advanced cross-coupling reactions.[13]

ALK5_Synthesis cluster_suzuki Step 1: Suzuki Coupling cluster_buchwald Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection start_mat 4,6-Dichloropyridazine (Scaffold) suzuki_product Intermediate 26a start_mat->suzuki_product boronic_acid Substituted Boronic Acid boronic_acid->suzuki_product buchwald_product Final Scaffold 27a suzuki_product->buchwald_product Key C-N Bond Formation aminopyridine Substituted Aminopyridine aminopyridine->buchwald_product deprotection_product Final Inhibitor 4 buchwald_product->deprotection_product Acid-mediated Boc removal

Caption: Simplified synthetic route to an ALK5 inhibitor core.[13]

In this pathway, a dichloropyridazine scaffold first undergoes a Suzuki coupling. The resulting chlorinated intermediate is then subjected to a Buchwald-Hartwig amination with a substituted aminopyridine. This C-N bond formation is the critical step where the core of the final inhibitor is assembled. This highlights that while SNAr is common, palladium-catalyzed cross-coupling reactions are also powerful methods for functionalizing chloropyridazines.

Table 2: Structure-Activity Relationship (SAR) of Synthesized ALK5 Inhibitors

CompoundALK5 IC₅₀ (nM)Key Structural Feature
2A 200Initial Hit
4 8Addition of 2-aminopyridine
5 >10003-aminopyridine analogue (potency lost)
6 800Amide substitution (potency decreased)
Data adapted from Pala, D., et al., ACS Med. Chem. Lett. (2021).[13]

Authoritative Insight: The data clearly demonstrates the causality behind synthetic choices. The switch to a 2-aminopyridine in compound 4 boosted potency 25-fold, likely by forming a key hydrogen bond with the kinase hinge residue His283.[13] This SAR feedback is exactly what makes the modular synthesis enabled by reagents like 4-chloropyridazine so powerful in drug discovery.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable and modular platform for the synthesis of pyridazine-containing kinase inhibitors. By enabling the rapid exploration of structure-activity relationships, this versatile building block accelerates the journey from initial hit identification to the development of potent and selective clinical candidates targeting diseases like cancer and fibrosis.

References

Introduction: The Analytical Imperative for 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analytical quantification of 4-Chloropyridazine hydrochloride, tailored for researchers and drug development professionals. This document provides in-depth application notes and validated protocols for ensuring the quality, purity, and potency of this important chemical intermediate.

This compound (CAS No. 1193386-63-8) is a heterocyclic organic compound of significant interest in pharmaceutical synthesis and drug discovery. Its precise quantification is critical for ensuring reaction stoichiometry, monitoring purity, and guaranteeing the quality of active pharmaceutical ingredients (APIs) derived from it. This application note details the primary analytical techniques for the accurate and reliable measurement of this compound, underpinned by rigorous validation principles as outlined by the International Council for Harmonisation (ICH).[1][2]

Compound Profile:

PropertyValueSource
CAS Number 1193386-63-8[3]
Molecular Formula C₄H₄Cl₂N₂[3]
Molecular Weight 150.99 g/mol [3]
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in water and polar organic solvents like methanolGeneral Knowledge

Principle of Method Selection

The selection of an analytical method is contingent on the specific requirements of the analysis—be it for bulk assay, impurity profiling, or stability testing. For a nitrogen-containing, UV-active heterocyclic compound such as this compound, the following methods are most appropriate:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for specificity and sensitivity, ideal for assay and impurity determination.

  • UV-Visible Spectrophotometry: A rapid and straightforward method for quantitative analysis of the pure substance.

  • Acid-Base Titration: A classic, absolute method suitable for assaying the purity of the hydrochloride salt.

Each method must be validated to ensure it is fit for its intended purpose, providing reliable, reproducible, and accurate data.[4][5] The validation process is a documented program that provides a high degree of assurance that a specific process will consistently produce a result meeting pre-determined acceptance criteria.[6]

Section 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for the quantification of this compound due to its high resolving power, which allows for the simultaneous determination of the main compound and any process-related impurities or degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds like this compound through hydrophobic interactions.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent modulates the retention time, while the buffer (e.g., phosphate or acetate) controls the pH to ensure consistent ionization of the analyte and achieve sharp, symmetrical peak shapes. A slightly acidic pH is often optimal for nitrogenous bases.

  • Detector: A UV detector is chosen because the pyridazine ring contains a chromophore that absorbs UV light. The detection wavelength (λmax) should be determined by scanning the UV spectrum of a dilute solution of the analyte to maximize sensitivity.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (scan from 200-400 nm); likely ~250-270 nm
Injection Volume 10 µL
Run Time ~10 minutes

2. Preparation of Solutions:

  • Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.
  • Inject the series of working standard solutions to generate a calibration curve.
  • Prepare the sample for analysis by accurately weighing a known amount, dissolving it in the mobile phase, and diluting to fall within the calibration range.
  • Inject the sample solution and quantify the peak area against the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Doc Documentation Dev1 Select Column & Mobile Phase Dev2 Optimize Conditions (pH, % Organic) Dev1->Dev2 Dev3 Determine Detection Wavelength (λmax) Dev2->Dev3 Val1 Specificity Dev3->Val1 Begin Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val2->Val4 Val6 Robustness Val3->Val6 Val5 LOD & LOQ Val4->Val5 Doc2 Validation Report Val6->Doc2 Finalize Doc1 Validation Protocol Doc1->Doc2

Caption: Workflow for HPLC method development and validation.

Validation of the HPLC Method

The developed method must be validated according to ICH Q2(R2) guidelines.[1][2]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte. Peak purity should pass.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze 5-6 concentrations across the range.Correlation coefficient (r²) ≥ 0.999
Range The interval providing suitable accuracy, precision, and linearity. Typically 80-120% of the test concentration for assay.As per linearity, accuracy, and precision requirements.
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision To assess the degree of scatter between measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Determined via signal-to-noise ratio (S/N=3) or standard deviation of the response.Reportable value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Determined via S/N ratio (S/N=10) or standard deviation.Reportable value with acceptable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters remain within limits.

Section 2: Quantification by UV-Visible Spectrophotometry

This technique is a rapid and cost-effective method for the assay of pure this compound. It is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: UV-Vis Method

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

2. Determination of Maximum Wavelength (λmax):

  • Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent (e.g., 0.1 M HCl or methanol).
  • Scan the solution from 200 nm to 400 nm against a solvent blank.
  • The wavelength at which maximum absorbance occurs is the λmax. This wavelength should be used for all subsequent measurements to ensure maximum sensitivity and adherence to Beer-Lambert's law.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of at least five dilutions from the stock solution to cover a suitable absorbance range (typically 0.1 to 1.0 AU).

4. Analytical Procedure:

  • Set the spectrophotometer to the predetermined λmax.
  • Zero the instrument using the solvent blank.
  • Measure the absorbance of each calibration standard.
  • Plot a calibration curve of absorbance versus concentration.
  • Prepare the sample solution by accurately weighing and dissolving the material in the solvent to a concentration that falls within the calibration range.
  • Measure the absorbance of the sample and determine its concentration from the calibration curve.

Validation of the UV-Vis Method

The validation follows similar principles to the HPLC method but is simpler. Key parameters include linearity, range, accuracy, and precision. Specificity can be a limitation if absorbing impurities are present.

Section 3: Quantification by Non-Aqueous Acid-Base Titration

Titration is a classic chemical analysis method that can provide a highly accurate assay of the this compound salt. As the compound is a salt of a weak base (4-Chloropyridazine) and a strong acid (HCl), it can be assayed by titrating the hydrochloride component in a non-aqueous medium.

Causality Behind Experimental Choices
  • Solvent: A non-aqueous solvent system, such as glacial acetic acid, is used because it allows the weakly basic nitrogen of the pyridazine ring to be titrated as a base. Acetic acid enhances the basicity of the analyte.

  • Titrant: Perchloric acid (HClO₄) is a very strong acid in a non-aqueous medium, providing a sharp and clear endpoint.

  • Endpoint Detection: The endpoint can be determined potentiometrically with a suitable electrode system or visually with an indicator like crystal violet, which changes color from violet (basic) to blue-green (acidic).

Experimental Protocol: Titration Method

1. Reagents and Apparatus:

  • 0.1 N Perchloric acid in glacial acetic acid (standardized).

  • Glacial acetic acid.

  • Crystal violet indicator solution.

  • Potentiometer with a glass-calomel electrode system.

  • Burette, 10 mL or 25 mL, Class A.

2. Analytical Procedure:

  • Accurately weigh approximately 150 mg of this compound and transfer it to a 100 mL beaker or flask.
  • Dissolve the sample in 25 mL of glacial acetic acid.
  • Add 2-3 drops of crystal violet indicator.
  • Titrate with standardized 0.1 N perchloric acid to the blue-green endpoint.
  • Perform a blank titration with 25 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
  • Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

3. Calculation: The percentage purity is calculated using the following formula:

% Purity = ( (V_s - V_b) * N * MW * 100 ) / (W * n * 1000)

Where:

  • V_s = Volume of titrant for the sample (mL)

  • V_b = Volume of titrant for the blank (mL)

  • N = Normality of the perchloric acid titrant

  • MW = Molecular weight of this compound (150.99 g/mol )

  • W = Weight of the sample (g)

  • n = Stoichiometric factor (in this case, n=1)

Logical Flow for Titrimetric Assay

Titration_Flow A Accurately Weigh Sample B Dissolve in Glacial Acetic Acid A->B C Add Indicator (Crystal Violet) B->C D Titrate with Standardized 0.1 N HClO₄ C->D E Observe Endpoint (Violet to Blue-Green) D->E F Record Titration Volume E->F H Calculate % Purity F->H G Perform Blank Titration G->H

Caption: Step-by-step workflow for the titrimetric assay.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a combination of these methods provides a self-validating system.

  • RP-HPLC is recommended as the primary method for both assay and purity determination, offering the highest degree of specificity.

  • UV-Vis Spectrophotometry serves as an excellent, rapid secondary method for assay confirmation of the bulk drug substance where interfering impurities are known to be absent.

  • Titration offers a valuable, low-cost, and absolute method for orthogonal validation of the assay results obtained from instrumental methods.

All methods employed must be rigorously validated in accordance with ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][5] This multi-faceted analytical approach provides a high level of confidence in the quality and consistency of this compound for its intended use in research and development.

References

Topic: Purification Techniques for Products Derived from 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Purification of Pyridazine Scaffolds

4-Chloropyridazine hydrochloride is a cornerstone building block in modern medicinal and materials chemistry.[1][2][3] Its utility stems from the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse array of functional groups. The resulting substituted pyridazine derivatives are precursors to a wide range of biologically active molecules and advanced materials.[4][5][6]

However, the very features that make the pyridazine core desirable—its nitrogen atoms—also introduce significant challenges during purification. The basicity of the diazine ring often leads to problematic interactions with standard purification media, while the polarity of many derivatives complicates solvent selection.[7] Achieving the high degree of purity (>98%) required for downstream applications, such as biological screening or clinical development, is non-trivial and demands a well-thought-out strategy.

This guide provides a comprehensive overview of field-proven purification techniques tailored for the products of this compound derivatization. Moving beyond simple step-by-step instructions, we will delve into the causality behind methodological choices, empowering researchers to troubleshoot and adapt these protocols to their specific molecular targets. We will cover the logical sequence of purification, from the initial reaction work-up using liquid-liquid extraction to final polishing via recrystallization and advanced chromatographic techniques.

Section 1: The First Line of Defense: Liquid-Liquid Extraction (LLE)

Expertise & Experience: Before any chromatographic or crystallization step, a proper aqueous work-up is essential to remove inorganic salts (e.g., from the starting hydrochloride salt or reagents), unreacted polar starting materials, and other crude impurities. The strategy hinges on the acid-base properties of your target compound. Since the pyridazine core is basic, its solubility can be manipulated by adjusting the pH of the aqueous phase.

Protocol 1.1: General LLE for Neutral or Basic Pyridazine Derivatives

This protocol assumes the product is a neutral or basic compound, which is common for SNAr products where the nucleophile is an amine or alcohol.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE)).[4][8]

  • Basification & Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and any acidic byproducts.

    • Causality: Basifying the aqueous layer ensures that the basic pyridazine product remains in its neutral (free base) form, which is preferentially soluble in the organic phase.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the organic layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh organic solvent to maximize the recovery of the product.

  • Washing: Combine the organic extracts and wash them with a saturated NaCl solution (brine).

    • Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Visualization: LLE Strategy Decision Tree

The choice of aqueous wash is dictated by the nature of the product and impurities. This diagram outlines the decision-making process.

LLE_Strategy start Crude Reaction Mixture product_type What is the nature of your product? start->product_type basic Basic / Neutral Product product_type->basic Basic or Neutral acidic Acidic Product (e.g., contains COOH) product_type->acidic Acidic wash_bicarb Wash with aq. NaHCO3 to remove acidic impurities basic->wash_bicarb wash_acid Wash with dilute aq. HCl to remove basic impurities acidic->wash_acid extract_org Product is in Organic Layer wash_bicarb->extract_org extract_aq Product is in Aqueous Layer (as salt) wash_acid->extract_aq

Caption: Decision tree for selecting a liquid-liquid extraction strategy.

Section 2: Achieving High Purity in Solids: Recrystallization

Expertise & Experience: For solid products, recrystallization is often the most effective, scalable, and economical method to achieve high purity. The principle is to find a solvent system where the compound has high solubility at an elevated temperature but low solubility at a lower temperature.[9] Impurities should ideally remain in the cold solvent (mother liquor) or be insoluble in the hot solvent.

Table 1: Common Solvents for Recrystallization of Pyridazine Derivatives
SolventPolarityBoiling Point (°C)Common Use Cases & Notes
EthanolPolar Protic78Excellent general-purpose solvent for moderately polar pyridazines.[5][10]
MethanolPolar Protic65Higher solubility than ethanol; good for more polar compounds.
IsopropanolPolar Protic82Less polar than ethanol; good for less polar solids.
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
TolueneNon-polar111Useful for non-polar derivatives; high boiling point requires care.
Heptane/HexaneNon-polar98 / 69Often used as an "anti-solvent" in a two-solvent system with a more polar solvent.
WaterVery Polar100Used for highly polar, salt-like derivatives or as an anti-solvent.
Protocol 2.1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product and add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. The ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

    • Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling. Excess solvent will keep more of the product dissolved at low temperatures.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, drying agent), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the product by taking a melting point; a sharp melting point range (e.g., < 2 °C) is a good indicator of high purity.[4]

Section 3: High-Resolution Purification via Column Chromatography

Trustworthiness: While recrystallization is powerful, chromatography is indispensable for purifying oils, non-crystalline solids, or separating mixtures of closely related compounds.[12][13] However, the basic nitrogen atoms of the pyridazine ring present a significant challenge.

The Core Problem: Peak Tailing. The surface of standard silica gel is covered with weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in a pyridazine derivative can form strong, non-covalent interactions with these sites. This leads to a slow, uneven elution from the column, resulting in broad, "tailing" peaks that significantly reduce separation efficiency and purity.[7]

Protocol 3.1: Normal-Phase Flash Chromatography with a Basic Modifier

Expertise & Experience: The most common and effective solution to peak tailing for basic compounds is to deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to the mobile phase.

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will give your target compound an Rf value of ~0.2-0.4. Test the addition of 0.5-1% triethylamine (TEA) to the mobile phase to see if it improves the spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane/EtOAc + 1% TEA). Pour the slurry into the column and use pressure to pack a firm, uniform bed.

    • Causality: Adding the basic modifier to the packing and running solvents ensures the silica is consistently deactivated throughout the purification process.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) as needed to move the compound down the column.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that the triethylamine is volatile and will be removed under vacuum.[7]

Table 2: Common Mobile Phase Systems for Pyridazine Derivatives
Mobile Phase SystemPolarity RangeTypical Applications
Hexane / Ethyl AcetateLow to MediumThe workhorse system for many neutral and moderately polar compounds.[8][12]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that are not sufficiently mobile in Hex/EtOAc.
Dichloromethane / AcetoneMediumAn alternative to Hex/EtOAc, providing different selectivity.
ModifierN/AAlways add 0.5-1% Triethylamine (TEA) for basic pyridazine derivatives. [7]
Visualization: General Purification Workflow

This workflow diagram summarizes the logical progression from a crude reaction product to a verified pure compound.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Purity Verification crude Crude Reaction Product lle Liquid-Liquid Extraction (Protocol 1.1) crude->lle choice Is the product a solid? lle->choice recryst Recrystallization (Protocol 2.1) choice->recryst Yes chromatography Flash Chromatography (Protocol 3.1) choice->chromatography No (Oil) or Impure Solid analysis Purity Analysis (TLC, MP, NMR, HPLC) recryst->analysis chromatography->analysis pure Pure Compound (>98%) analysis->pure

Caption: General workflow for the purification of pyridazine derivatives.

Section 4: Alternative Chromatographic Strategies

For particularly challenging separations, alternative stationary phases may be required.

  • Alumina (Al₂O₃): Alumina is a basic stationary phase and can be an excellent alternative to silica for very basic compounds where tailing persists even with TEA. It is available in neutral and basic grades.[7] The principles of operation are similar to silica gel chromatography.

  • Reverse-Phase Chromatography (C18): For highly polar, water-soluble, or zwitterionic pyridazine derivatives, reverse-phase chromatography is often the superior choice.[7][8] Here, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA).

Conclusion

The successful purification of products derived from this compound is a systematic process that relies on a sound understanding of the molecule's chemical properties. By beginning with an effective liquid-liquid extraction, followed by a carefully chosen primary purification method—recrystallization for solids or modified chromatography for oils and complex mixtures—researchers can consistently achieve the high levels of purity required for their work. The key to overcoming the inherent challenges of the basic pyridazine nucleus is the methodical application of the principles and protocols outlined in this guide, particularly the use of basic modifiers in normal-phase chromatography to ensure efficient and high-resolution separations.

References

Application Notes and Protocols: 4-Chloropyridazine Hydrochloride as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a π-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a cornerstone for the design of novel therapeutic agents.[1][2] Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and antihypertensive properties. Central to the synthesis of these diverse molecules is the strategic use of functionalized pyridazine building blocks. Among these, 4-chloropyridazine hydrochloride stands out as a particularly versatile and reactive intermediate, enabling the introduction of a wide array of substituents through common yet powerful synthetic transformations.

This comprehensive guide provides an in-depth exploration of this compound as a key starting material. We will delve into its fundamental reactivity and provide detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling reactions. The causality behind experimental choices will be elucidated, ensuring that each protocol serves as a self-validating system for researchers, scientists, and drug development professionals.

Core Chemical Principles: Understanding the Reactivity of 4-Chloropyridazine

The reactivity of 4-chloropyridazine is dominated by the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic pull renders the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the 4-position is particularly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge in the Meisenheimer intermediate can be delocalized onto one of the ring nitrogens, thus stabilizing the transition state.[2] This inherent reactivity makes 4-chloropyridazine an excellent substrate for the introduction of nitrogen, oxygen, and sulfur nucleophiles.

Furthermore, the carbon-chlorine bond in 4-chloropyridazine provides a handle for palladium-catalyzed cross-coupling reactions. These powerful C-C bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the introduction of aryl, heteroaryl, and alkynyl moieties, dramatically increasing the molecular complexity and enabling the exploration of diverse chemical space.[3][4]

Key Synthetic Applications and Protocols

The following sections provide detailed, step-by-step protocols for three key transformations utilizing this compound. These protocols are designed to be robust and reproducible, with explanations for critical steps to ensure successful execution.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Aminopyridazine Derivatives

The direct displacement of the chloride in 4-chloropyridazine with amine nucleophiles is a fundamental and highly efficient method for the synthesis of 4-aminopyridazine derivatives. These compounds are prevalent in pharmacologically active molecules.

Protocol 1: Synthesis of 4-(Phenylamino)pyridazine

This protocol details the reaction of this compound with aniline to yield 4-(phenylamino)pyridazine.

Materials:

  • This compound

  • Aniline

  • n-Butanol

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental Workflow:

Caption: Workflow for the synthesis of 4-(Phenylamino)pyridazine via SNAr.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.71 mmol) and aniline (0.68 g, 7.38 mmol, 1.1 eq.).

  • Solvent and Base Addition: Add n-butanol (20 mL) followed by the dropwise addition of triethylamine (1.02 g, 10.07 mmol, 1.5 eq.) to the stirring suspension. The triethylamine is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-(phenylamino)pyridazine as a solid.

Expected Yield and Characterization:

  • Yield: 70-80%

  • 1H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 5.6 Hz, 1H), 8.21 (d, J = 2.4 Hz, 1H), 7.50-7.40 (m, 3H), 7.25-7.15 (m, 3H), 7.05 (br s, 1H, NH).

  • 13C NMR (101 MHz, CDCl₃) δ: 152.1, 149.8, 141.5, 139.2, 129.5, 124.3, 121.8, 115.6.

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Arylpyridazine Derivatives

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. This protocol describes the coupling of 4-chloropyridazine with phenylboronic acid to synthesize 4-phenylpyridazine.

Protocol 2: Synthesis of 4-Phenylpyridazine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Phenylpyridazine via Suzuki Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 g, 6.71 mmol), phenylboronic acid (0.98 g, 8.05 mmol, 1.2 eq.), and potassium carbonate (2.78 g, 20.13 mmol, 3.0 eq.). The base is essential for the transmetalation step of the catalytic cycle.[5]

  • Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.39 g, 0.34 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Add water (30 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 4-phenylpyridazine as a solid.

Expected Yield and Characterization:

  • Yield: 65-75%

  • 1H NMR (400 MHz, CDCl₃) δ: 9.30 (d, J = 5.6 Hz, 1H), 9.25 (d, J = 2.4 Hz, 1H), 7.85-7.75 (m, 2H), 7.60-7.50 (m, 4H).

  • 13C NMR (101 MHz, CDCl₃) δ: 151.2, 150.5, 145.8, 135.9, 130.2, 129.3, 127.5, 122.8.[6]

Sonogashira Cross-Coupling: Synthesis of 4-Alkynylpyridazine Derivatives

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, which is invaluable for the synthesis of conjugated systems found in various functional materials and pharmaceuticals. This protocol outlines the coupling of 4-chloropyridazine with phenylacetylene.

Protocol 3: Synthesis of 4-(Phenylethynyl)pyridazine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Caption: Workflow for the synthesis of 4-(Phenylethynyl)pyridazine via Sonogashira Coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 g, 6.71 mmol) in anhydrous DMF (20 mL) and triethylamine (15 mL). The triethylamine acts as both the base and a solvent.

  • Catalyst and Co-catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.24 g, 0.34 mmol, 5 mol%) and copper(I) iodide (0.06 g, 0.34 mmol, 5 mol%). The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[7]

  • Substrate Addition: Add phenylacetylene (0.76 g, 7.38 mmol, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(phenylethynyl)pyridazine as a solid.

Expected Yield and Characterization:

  • Yield: 60-70%

  • 1H NMR (500 MHz, CDCl₃) δ: 9.28 (d, J = 5.5 Hz, 1H), 9.15 (d, J = 2.0 Hz, 1H), 7.65-7.60 (m, 2H), 7.55 (dd, J = 5.5, 2.0 Hz, 1H), 7.45-7.35 (m, 3H).

  • 13C NMR (125 MHz, CDCl₃) δ: 151.8, 150.9, 132.2, 131.9, 129.5, 128.6, 125.4, 122.3, 94.5, 87.8.[8]

Quantitative Data Summary

EntryReaction TypeProductYield (%)Reference
1Nucleophilic Aromatic Substitution4-(Phenylamino)pyridazine70-80[9]
2Suzuki-Miyaura Coupling4-Phenylpyridazine65-75[3]
3Sonogashira Coupling4-(Phenylethynyl)pyridazine60-70[8][10]

Conclusion: A Gateway to Novel Heterocycles

This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its inherent reactivity, governed by the electronic nature of the pyridazine ring, allows for facile functionalization through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a robust foundation for researchers to explore the vast chemical space accessible from this readily available starting material. The ability to introduce a wide array of substituents in a controlled and efficient manner positions this compound as a key player in the ongoing quest for new therapeutic agents and functional materials.

References

Catalytic Systems for Cross-Coupling Reactions Involving 4-Chloropyridazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyridazine Core in Drug Discovery

The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable building block for medicinal chemists. The functionalization of the pyridazine ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates.[2] 4-Chloropyridazine hydrochloride is an attractive, yet challenging, starting material for these transformations. Its electron-deficient nature can facilitate palladium-catalyzed cross-coupling reactions; however, the stability of the C-Cl bond and the presence of the hydrochloride salt present specific hurdles that necessitate carefully optimized catalytic systems.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the successful implementation of cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, provide step-by-step procedures for key transformations, and offer insights gleaned from extensive experience in the field.

The Challenge of Activating the C-Cl Bond in an Acidic Environment

The primary challenges in cross-coupling reactions with this compound are twofold:

  • Inertness of the C-Cl Bond: Aryl and heteroaryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step of the catalytic cycle. Overcoming this hurdle requires the use of highly active catalyst systems, typically employing electron-rich and sterically bulky ligands that promote the formation of the active catalytic species and facilitate oxidative addition.[3]

  • Presence of the Hydrochloride Salt: The hydrochloride salt of 4-chloropyridazine introduces an acidic proton that must be neutralized for the catalytic cycle to proceed efficiently. Most cross-coupling reactions are performed under basic conditions, and the presence of the HCl salt necessitates the use of a sufficient excess of base to both deprotonate the pyridazine nitrogen and participate in the transmetalation or related steps of the catalytic cycle. Failure to account for this can lead to catalyst inhibition and poor reaction yields.

Our protocols are designed to address these challenges directly, providing robust and reproducible methods for the synthesis of a diverse array of 4-substituted pyridazine derivatives.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds.[1][4] For the successful coupling of this compound with aryl and heteroaryl boronic acids, the choice of a highly active palladium catalyst and an appropriate base is paramount.

Mechanistic Considerations:

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The key steps are the oxidative addition of the heteroaryl chloride to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial to promote the challenging oxidative addition of the C-Cl bond.[5]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Oxidative Addition->Ar-Pd(II)(Cl)L_n Transmetalation Transmetalation Ar-Pd(II)(Cl)L_n->Transmetalation Ar-Pd(II)-R'L_n Ar-Pd(II)-R'L_n Transmetalation->Ar-Pd(II)-R'L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-R'L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-R' Ar-R' Reductive Elimination->Ar-R' 4-Chloropyridazine (Ar-Cl) 4-Chloropyridazine (Ar-Cl) 4-Chloropyridazine (Ar-Cl)->Oxidative Addition R'-B(OH)2 + Base R'-B(OH)2 + Base R'-B(OH)2 + Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalytic Systems and Protocol:

For the Suzuki-Miyaura coupling of this compound, we recommend a palladium precatalyst in combination with a bulky phosphine ligand. The use of a precatalyst ensures the efficient generation of the active Pd(0) species.[6]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendedRationale
Palladium Precatalyst PEPPSI™-IPr or Pd₂(dba)₃PEPPSI™-IPr is an air- and moisture-stable precatalyst that readily forms the active NHC-Pd(0) species. Pd₂(dba)₃ is a common and effective Pd(0) source.[7]
Ligand XPhos or SPhosThese bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of challenging aryl chlorides.[8]
Base K₃PO₄ or Cs₂CO₃ (3.0-4.0 equiv.)A strong inorganic base is required to both neutralize the hydrochloride salt and facilitate the transmetalation step. An excess is crucial.[8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OA polar aprotic solvent, often with a small amount of water, is typically used to solubilize the reagents and the base.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion, especially with the less reactive chloride substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • K₃PO₄ (3.5 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a small amount of 1,4-dioxane.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add the remaining 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[9] For this compound, this reaction provides a direct route to valuable 4-aminopyridazine derivatives.

Mechanistic Considerations:

The catalytic cycle involves the oxidative addition of the heteroaryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][10] The choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich ligand is critical for success.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Oxidative_Addition->Ar-Pd(II)(Cl)L_n Amine_Coordination Amine Coordination Ar-Pd(II)(Cl)L_n->Amine_Coordination Ar-Pd(II)(Cl)(NHR'R'')L_n Ar-Pd(II)(Cl)(NHR'R'')L_n Amine_Coordination->Ar-Pd(II)(Cl)(NHR'R'')L_n Deprotonation Deprotonation Ar-Pd(II)(Cl)(NHR'R'')L_n->Deprotonation Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Deprotonation->Ar-Pd(II)(NR'R'')L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' 4-Chloropyridazine (Ar-Cl) 4-Chloropyridazine (Ar-Cl) 4-Chloropyridazine (Ar-Cl)->Oxidative_Addition R'R''NH R'R''NH R'R''NH->Amine_Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Catalytic Systems and Protocol:

For the Buchwald-Hartwig amination of this compound, a strong base such as sodium tert-butoxide (NaOtBu) is often required. The use of a pre-formed palladium catalyst is highly recommended for reproducibility.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendedRationale
Palladium Precatalyst G3-XPhos or G3-SPhosThese third-generation Buchwald precatalysts are highly active and air-stable, providing reliable results for challenging couplings.
Ligand Included in precatalystThe use of a precatalyst simplifies the reaction setup.
Base NaOtBu or LiHMDS (3.0-4.0 equiv.)A strong, non-nucleophilic base is essential for the deprotonation of the amine and neutralization of the hydrochloride salt.[11]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents are standard for this transformation.
Temperature 80-120 °CElevated temperatures are typically necessary to achieve a reasonable reaction rate.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2-1.5 equiv.)

  • G3-XPhos precatalyst (0.02 equiv.)

  • NaOtBu (3.5 equiv.)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox or under a robust inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.

  • Add this compound and the G3-XPhos precatalyst.

  • Add the anhydrous, degassed toluene, followed by the morpholine.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne functionalities onto the pyridazine core.[12] These alkynylated pyridazines are versatile intermediates for further synthetic transformations.

Mechanistic Considerations:

The traditional Sonogashira coupling involves a dual catalytic system of palladium and copper.[13] The palladium catalyst undergoes oxidative addition with the heteroaryl chloride, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylated product. Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne.[14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Oxidative_Addition->Ar-Pd(II)(Cl)L_n Transmetalation Transmetalation Ar-Pd(II)(Cl)L_n->Transmetalation Ar-Pd(II)(C≡CR')L_n Ar-Pd(II)(C≡CR')L_n Transmetalation->Ar-Pd(II)(C≡CR')L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(C≡CR')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-C≡CR' Ar-C≡CR' Reductive_Elimination->Ar-C≡CR' Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu(I)-C≡CR' Cu(I)-C≡CR' Alkyne_Coordination->Cu(I)-C≡CR' Cu(I)-C≡CR'->Transmetalation Ar-Cl Ar-Cl Ar-Cl->Oxidative_Addition R'-C≡CH + Base R'-C≡CH + Base R'-C≡CH + Base->Alkyne_Coordination

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Recommended Catalytic Systems and Protocol:

For the Sonogashira coupling of this compound, a robust palladium catalyst is required, and the addition of a copper(I) co-catalyst is often beneficial. An amine base is typically used, which also serves to neutralize the hydrochloride salt.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommendedRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira couplings.[15]
Copper Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper acetylide and accelerates the reaction.[16]
Ligand PPh₃ (if not using a pre-formed complex)Triphenylphosphine is a standard ligand for this reaction.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (excess)The amine base acts as both the base for the catalytic cycle and the solvent in some cases, and it neutralizes the HCl.[16]
Solvent DMF or THF (if not using the amine as solvent)A polar aprotic solvent is generally suitable.
Temperature 50-80 °CMilder conditions are often sufficient for Sonogashira couplings compared to Suzuki or Buchwald-Hartwig reactions.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.05 equiv.)

  • CuI (0.10 equiv.)

  • Triethylamine (TEA) (as solvent)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The cross-coupling of this compound is a challenging yet highly rewarding transformation that opens the door to a vast chemical space of novel pyridazine derivatives. The key to success lies in the judicious selection of a highly active catalytic system capable of activating the inert C-Cl bond and the use of a sufficient excess of base to counteract the acidic nature of the starting material. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for the synthesis of a wide range of 4-substituted pyridazines. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly continue to expand the scope and utility of these important reactions in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

improving low yields in 4-Chloropyridazine hydrochloride substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of nucleophilic aromatic substitution (SNAr) reactions involving 4-chloropyridazine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize these critical transformations. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction success, empowering you to make informed decisions in your experimental design.

Introduction: The Chemistry of 4-Chloropyridazine

The 4-chloropyridazine scaffold is a valuable building block in medicinal chemistry. Its reactivity is dominated by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as powerful electron-withdrawing groups through both inductive and resonance effects, which significantly activates the C4 position towards nucleophilic attack.[1][2] This allows for the displacement of the chloride leaving group by a wide range of nucleophiles.

The reaction typically proceeds via a stepwise addition-elimination mechanism, known as the SNAr pathway. The nucleophile first attacks the electron-deficient carbon bearing the chlorine, forming a negatively charged, non-aromatic intermediate called a Meisenheimer complex.[3][4] The stability of this intermediate is key to the reaction's success. The electron-withdrawing nitrogen atoms are crucial as they help delocalize and stabilize this negative charge. In the final step, aromaticity is restored by the expulsion of the chloride ion. While this two-step model is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step.[5]

This guide will address the most common pitfalls encountered during these reactions and provide logical, evidence-based solutions.

Troubleshooting Guide: From Low Yields to Success

This section is formatted as a direct question-and-answer guide to address specific experimental failures.

Question 1: My reaction shows little to no conversion of the this compound starting material. What are the primary causes?

This is the most common issue and almost always traces back to one of three factors: substrate activation, reaction conditions, or nucleophile reactivity.

  • Probable Cause A: Inadequate Substrate Activation (The "Hydrochloride" Problem)

    • Explanation: 4-Chloropyridazine is supplied as a hydrochloride (HCl) salt for stability. In this form, one of the ring nitrogens is protonated, placing a formal positive charge on the heterocyclic ring.[6] While this might seem to make the ring more electron-deficient and thus more reactive, the opposite is often true. The protonated pyridazinium salt is extremely deactivated towards the initial nucleophilic attack. Furthermore, your nucleophile will preferentially act as a base and deprotonate the pyridazinium salt rather than attacking the C4 position. Therefore, you must add a sufficient amount of base to neutralize the HCl salt and generate the freebase form of 4-chloropyridazine in situ before the SNAr reaction can begin.

    • Solution:

      • Stoichiometry is Key: Use at least two equivalents of base if your nucleophile is neutral (e.g., an amine) or requires deprotonation (e.g., an alcohol or thiol). One equivalent is consumed to neutralize the HCl salt, and the second equivalent deprotonates the nucleophile or acts as an acid scavenger for the HCl generated during the substitution.

      • Base Selection: Use a non-nucleophilic base. Finely ground potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for O- and S-nucleophiles. For amine nucleophiles, an organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred to avoid competing side reactions and to improve solubility.

  • Probable Cause B: Insufficient Thermal Energy

    • Explanation: While the pyridazine ring is "activated," breaking aromaticity during the formation of the Meisenheimer complex creates a significant activation energy barrier. Room temperature is often insufficient to drive the reaction at a practical rate.

    • Solution:

      • Temperature Screening: Systematically increase the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. If the reaction is sluggish, increase the temperature in 20 °C increments. Many SNAr reactions on heteroaromatics require temperatures of 100 °C or higher.[7]

      • Microwave Irradiation: For small-scale reactions, microwave heating is an excellent method to rapidly screen conditions and accelerate slow transformations.[8] It allows for controlled heating well above the solvent's boiling point.

  • Probable Cause C: Poor Solvent Choice

    • Explanation: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Nonpolar solvents like toluene or hexane will actively destabilize this intermediate and severely retard the reaction rate.

    • Solution:

      • Use Polar Aprotic Solvents: Solvents such as DMF, DMSO, NMP, and acetonitrile are the standard choices for SNAr reactions.[9][10] They are polar enough to solvate and stabilize the charged intermediate without having acidic protons that can deactivate the nucleophile.

      • Solubility Check: Ensure your starting materials and base are reasonably soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow, heterogeneous reactions. DMSO is an excellent choice for solubilizing a wide range of reagents.

Question 2: My reaction is messy, producing multiple side products and a low yield of the desired product. What's going wrong?

Reaction fidelity is often compromised by side reactions, especially under forcing conditions.

  • Probable Cause A: Reaction with the Solvent

    • Explanation: At high temperatures (>120 °C), solvents like DMF can decompose to form dimethylamine. This amine is a potent nucleophile and can compete with your intended nucleophile, leading to the formation of 4-(dimethylamino)pyridazine as a significant byproduct.

    • Solution:

      • Change Solvents: If high temperatures are required, switch to a more thermally stable solvent like DMSO, NMP, or 1,4-dioxane.

      • Lower the Temperature: If possible, find a catalytic system or use a more reactive nucleophile that allows the reaction to proceed at a lower temperature.

  • Probable Cause B: Base-Induced Degradation

    • Explanation: The combination of a strong base and high heat can cause decomposition of either the starting material or the product, especially if they contain other sensitive functional groups.

    • Solution:

      • Use a Milder Base: If you are using a strong base like NaH or an alkoxide, consider switching to a weaker inorganic base like K₂CO₃.

      • Control Base Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. Excess base can promote side pathways.

Frequently Asked Questions (FAQs)

Q: What is the optimal choice of base for substituting 4-chloropyridazine with an alcohol (O-nucleophile)?

For alcohol nucleophiles, you need a base strong enough to deprotonate the alcohol to form the more reactive alkoxide.

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. It is an excellent choice for ensuring the nucleophile is fully activated. The reaction should be performed in an anhydrous solvent like THF or DMF.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are safer and easier to handle alternatives. Cs₂CO₃ is more soluble in organic solvents and its "naked" carbonate anion is more basic, often leading to significantly faster reaction rates compared to K₂CO₃. These are typically used in DMF or DMSO at elevated temperatures.[11]

Q: Can I use protic solvents like ethanol or water?

Generally, protic solvents should be avoided. They can solvate the nucleophile through hydrogen bonding, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity.[12] However, there are exceptions. In some "on-water" SNAr reactions, a heterogeneous mixture of the reagents in water can lead to surprisingly high yields, though this is not a general phenomenon.[7] For predictable results, stick with polar aprotic solvents.

Q: Why is the 4-position on the pyridazine ring so reactive compared to other positions?

The regioselectivity is a direct consequence of the stabilization of the Meisenheimer intermediate. When a nucleophile attacks the C4 position (para to a ring nitrogen), the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance.[4][13] This provides substantial stabilization. Attack at other positions does not allow for this direct resonance stabilization by the nitrogen atoms, making the corresponding intermediates higher in energy and the reaction pathways less favorable.

Visualization of Key Concepts

To clarify these critical concepts, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

SNAr_Mechanism sub 4-Chloropyridazine (Free Base) meisenheimer Meisenheimer Complex (Stabilized Intermediate) sub->meisenheimer + Nucleophile (Addition) nuc Nucleophile (e.g., R-NH2) prod Substituted Product meisenheimer->prod - Cl- (Elimination) cl_ion Cl- Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion by TLC / LC-MS start->check_conversion low_conv Problem: Low Conversion check_conversion->low_conv Incomplete purity_issue Problem: High Conversion, Low Isolated Yield check_conversion->purity_issue Complete cause_base Cause: Inactive Substrate? Solution: Add >2 eq. Base (e.g., K2CO3, DIPEA) low_conv->cause_base cause_temp Cause: Low Temp? Solution: Increase Heat (80-120°C or Microwave) low_conv->cause_temp cause_solvent Cause: Wrong Solvent? Solution: Use Polar Aprotic (DMF, DMSO, NMP) low_conv->cause_solvent cause_workup Cause: Work-up Loss? Solution: Adjust pH, Use different extraction solvent purity_issue->cause_workup cause_decomp Cause: Decomposition? Solution: Reduce Temp, Check Solvent Stability purity_issue->cause_decomp

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-chloropyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this challenging, yet valuable, heterocyclic building block. As an electron-deficient and less reactive aryl chloride, 4-chloropyridazine presents unique challenges in common transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This center provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the coupling of this compound. Each answer provides a systematic approach to diagnosing and solving the issue at hand.

Q1: My reaction shows low to no conversion. What are the primary causes and my first troubleshooting steps?

Low or no conversion is the most frequent issue, stemming from the inherent low reactivity of the C-Cl bond on the electron-deficient pyridazine ring. The rate-limiting step is typically the oxidative addition to the Pd(0) catalyst.[1]

Initial Diagnostic Workflow:

Step-by-Step Solutions:

  • Evaluate the Catalyst System:

    • Palladium Source: Standard Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. For challenging substrates, using a well-defined palladium precatalyst (e.g., G3 or G4 Buchwald-type precatalysts) is highly recommended.[1][2] These form the active Pd(0) species more cleanly and efficiently.[3]

    • Ligand Choice: This is critical. Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds. You must use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.

      • For Suzuki Couplings: Consider SPhos, RuPhos, or XPhos.

      • For Buchwald-Hartwig Aminations: BrettPhos and RuPhos are excellent starting points.[1]

    • Catalyst Loading: For a difficult coupling, a standard 1-2 mol% loading may be insufficient. Increase the catalyst and ligand loading to 3-5 mol%.[1]

  • Optimize Reaction Conditions:

    • Temperature: High temperatures (typically 90-120 °C) are often necessary to overcome the high activation energy of the C-Cl bond oxidative addition.[1]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and thoroughly degassing your solvents.[4] Insufficient degassing is a common cause of failure.[5]

  • Check Your Base and Solvents:

    • Base Selection: A strong, non-nucleophilic base is required. For Buchwald-Hartwig, Sodium tert-butoxide (NaOtBu) is the standard. For Suzuki, a strong inorganic base like K₃PO₄ or Cs₂CO₃ is often necessary. Ensure the base is fresh, anhydrous, and finely powdered to maximize surface area.[6]

    • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Common choices include toluene, 1,4-dioxane, or THF.[1][3] Water can interfere with the catalytic cycle, and oxygen is a potent catalyst poison.

Q2: I'm seeing significant hydrodehalogenation (replacement of -Cl with -H) as a major byproduct. How can I minimize this?

Hydrodehalogenation is a common side reaction where the chloro-pyridazine is reduced instead of coupled. This occurs when the desired reductive elimination is slow relative to competing pathways, such as reaction with trace water or β-hydride elimination from the amine coupling partner.[1]

Strategies to Suppress Hydrodehalogenation:

  • Ensure Scrupulously Anhydrous Conditions: This is the most critical factor. Dry your solvents over a suitable drying agent, use anhydrous-grade reagents, and flame-dry your glassware under vacuum. Trace moisture is a primary culprit.

  • Re-evaluate Your Base: While a strong base is needed, some bases can promote this side reaction. Ensure your NaOtBu is of high purity and not degraded.[1] In some cases, switching to a different base like LHMDS or K₃PO₄ (with an appropriate catalyst system) can help.

  • Ligand Modification: The ligand can influence the relative rates of reductive elimination versus side reactions. Sometimes switching to a slightly different ligand (e.g., from XPhos to RuPhos) can alter the electronics and sterics at the metal center enough to favor the desired coupling.

  • Amine Stoichiometry (for C-N Couplings): Using a slight excess of the amine coupling partner (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]

Frequently Asked Questions (FAQs)

This section addresses broader questions about reaction setup and component selection.

Q3: this compound is a salt. How does the hydrochloride affect my reaction setup?

The hydrochloride salt form is a crucial detail. The pyridazine nitrogen is protonated, which has two major implications:

  • Basicity: The protonated substrate will neutralize one equivalent of the base you add. Therefore, you must add at least one extra equivalent of base to deprotonate the hydrochloride salt before the catalytic cycle can begin. For a reaction requiring 2 equivalents of base, you will need to add 3 equivalents when using the HCl salt.

  • Solubility: The salt form has different solubility properties than the free base. It is generally more soluble in polar solvents.[7] However, for most cross-coupling reactions run in non-polar solvents like toluene or dioxane, the initial mixture may be heterogeneous. This is often acceptable as the substrate will enter the solution as it is deprotonated and reacts.

Q4: How do I select the optimal catalyst system (Palladium & Ligand) for my specific coupling?

The choice depends heavily on the coupling partners. However, for a challenging substrate like 4-chloropyridazine, a robust, modern catalyst system is non-negotiable.

Coupling Type Recommended Pd Precatalyst Recommended Ligands Rationale
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 PrecatalystsXPhos, SPhos, RuPhos These bulky, electron-rich biaryl phosphine ligands accelerate the rate-limiting oxidative addition of the C-Cl bond.[2]
Buchwald-Hartwig Buchwald G3/G4 PrecatalystsRuPhos, BrettPhos Specifically designed for C-N bond formation, these ligands promote both oxidative addition and the subsequent reductive elimination step.[1]
Sonogashira PdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃, XantphosWhile less common for chloropyridazines, these conditions can sometimes be effective, often requiring higher temperatures.

Q5: Which base should I choose? Does it really make a difference?

The choice of base is absolutely critical and can be the difference between a failed reaction and a high-yielding success. The base plays multiple roles: it acts as the stoichiometric base in the catalytic cycle, neutralizes the HCl salt, and can influence catalyst activity and stability.[8]

Base Typical Coupling Strength Pros Cons
NaOtBu Buchwald-HartwigStrongHighly effective for C-N couplings; promotes fast reaction rates.[1]Can be too harsh for base-sensitive functional groups; purity is critical.
K₃PO₄ Suzuki-MiyauraMedium-StrongWidely effective, good for many functional groups.Can have low solubility in organic solvents, requiring vigorous stirring or aqueous mixtures.[9]
Cs₂CO₃ Suzuki-MiyauraMedium-StrongOften gives higher yields than other carbonates due to the solubility of its salts in organic media.More expensive than other options.
K₂CO₃ Suzuki-MiyauraMediumCommon and inexpensive.Often requires aqueous co-solvents and higher temperatures to be effective.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 4-chloropyridazine HCl with an arylboronic acid.

  • Preparation: To an oven-dried Schlenk tube equipped with a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3 Precatalyst, 3 mol%) and the SPhos ligand (3 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for coupling 4-chloropyridazine HCl with a primary or secondary amine.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv) and Sodium tert-butoxide (NaOtBu, 3.0 equiv). Note: Add the solids in this order to prevent the base from coating the substrate.

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos G3 Precatalyst, 3 mol%) and RuPhos ligand (3 mol%).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 4-18 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation when using 4-Chloropyridazine hydrochloride in catalytic reactions, particularly palladium-catalyzed cross-coupling. The inherent properties of this substrate—a relatively unreactive aryl chloride combined with a nitrogen-containing heterocycle—present unique challenges to catalyst stability and longevity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction is sluggish or has stalled completely, and the catalyst has turned black. What is the likely cause?

A1: A sluggish reaction coupled with the formation of black solids is a classic sign of catalyst deactivation, most likely through the formation of palladium black (Pd(0) agglomerates). This can be triggered by several factors when working with this compound.

Primary Causes & Causality:

  • Ligand Dissociation & Agglomeration: The active catalyst is typically a monoligated Pd(0) species. If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, the Pd(0) intermediates can be left unprotected. These "naked" palladium atoms rapidly agglomerate into inactive palladium black.

  • Poisoning by the Pyridazine Nitrogen: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can strongly coordinate to the palladium center.[1][2][3] This coordination can inhibit substrate binding or other key steps in the catalytic cycle, effectively poisoning the catalyst.[1][2] In some cases, this strong binding can even displace the phosphine ligand, leading to the agglomeration described above.

  • Reductive Elimination is Rate-Limiting: If the final reductive elimination step is slow, the active Pd(II) intermediate has a longer lifetime, increasing the probability of decomposition pathways that lead to palladium black.

Troubleshooting Workflow:

  • Step 1: Evaluate Your Ligand. Standard ligands like PPh₃ may be insufficient. Switch to a more robust, electron-rich, and sterically bulky ligand. Buchwald ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are highly recommended.[4][5] Their bulkiness creates a protective pocket around the palladium, sterically shielding it from coordination by the pyridazine nitrogen and preventing agglomeration.[4]

  • Step 2: Increase Ligand-to-Metal Ratio. Try increasing the ligand:Pd ratio (e.g., from 2:1 to 4:1). This can help ensure that the palladium center remains coordinated and stabilized throughout the reaction.

  • Step 3: Check Your Base. The hydrochloride salt must be neutralized. Ensure you are using a sufficient excess of a suitable base (e.g., K₃PO₄, Cs₂CO₃). An inadequate amount of base can leave protonated pyridazine species in solution, which can complicate the reaction.

  • Step 4: Ensure an Inert Atmosphere. The active Pd(0) catalyst is sensitive to oxygen.[5] Incomplete degassing can lead to oxidation and deactivation. Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas like argon or nitrogen.[4][5]

Q2: The reaction starts well but stops before reaching full conversion. Why is my catalyst dying prematurely?

A2: This pattern suggests a gradual deactivation process occurring over the course of the reaction. The primary culprits are often fouling or poisoning by accumulating byproducts or impurities.

Primary Causes & Causality:

  • Fouling by Polymeric Byproducts: Pyridazine and its derivatives can sometimes undergo side reactions, leading to the formation of oligomeric or polymeric materials. These materials can deposit on the catalyst surface, blocking active sites—a process known as fouling or coking.[6][7]

  • Chloride Poisoning: As a hydrochloride salt, your starting material introduces chloride ions. While essential for the salt's stability, excess chloride in the reaction medium can interact with the palladium catalyst, forming stable metal chlorides on the surface and blocking active sites.[8][9]

  • Product Inhibition: In some cases, the desired product can be a more effective ligand for the catalyst than the starting material. As the product concentration increases, it can coordinate to the palladium center and slow down or halt the catalytic cycle.[10]

Troubleshooting Workflow:

  • Step 1: Analyze the Reaction Mixture. Use techniques like LC-MS or GC-MS to analyze an aliquot from the stalled reaction. Look for the presence of unexpected byproducts that could be acting as poisons or fouling agents.

  • Step 2: Lower the Reaction Temperature. High temperatures can accelerate the formation of carbonaceous deposits (coking).[7][11] Attempt the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).

  • Step 3: Consider a Heterogeneous Catalyst. If fouling is severe, a supported catalyst (e.g., Pd on carbon) might offer better resistance. However, be aware that these can also be poisoned.[3] If using a heterogeneous catalyst, a regeneration protocol may be possible (see Experimental Protocols).

  • Step 4: Modify Reactant Addition. Instead of adding all the this compound at the beginning, try a slow, portion-wise addition. This keeps the instantaneous concentration of the substrate and potential poisons low, which can extend the catalyst's lifetime.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of catalyst deactivation with N-heterocycles?

The main deactivation mechanisms are Poisoning , Fouling , and Sintering .

Deactivation MechanismDescriptionVisual IndicatorsCommon Cause with 4-Chloropyridazine HCl
Poisoning Strong chemisorption of a species onto the catalyst's active sites, rendering them inactive.[1][6]Reaction stops abruptly; may be no color change.Coordination of the pyridazine nitrogen to the palladium center.[2][3]
Fouling / Coking Physical deposition of materials (e.g., carbon, polymers) onto the catalyst surface, blocking access to active sites.[6][12]Catalyst may appear clumpy or coated in a dark, tar-like substance.Formation of polymeric byproducts from the pyridazine ring under thermal stress.[7]
Sintering / Agglomeration Thermal agglomeration of metal catalyst particles, leading to a decrease in active surface area.[6]Formation of a black, mirror-like film on the flask or fine black precipitate (palladium black).High reaction temperatures, especially when the ligand provides poor steric protection.[6][11]
How does the hydrochloride salt form of the reactant affect the catalyst?

The hydrochloride salt introduces two key factors:

  • Need for a Base: You must add at least one equivalent of a base to neutralize the HCl and generate the freebase form of 4-chloropyridazine in situ. The choice of base is critical; strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred for Suzuki-Miyaura couplings.[4][5]

  • Presence of Chloride Ions (Cl⁻): The liberated chloride ions can build up in the reaction. High concentrations of halide ions can coordinate to the palladium center, potentially forming less active or inactive palladium-chloride species and inhibiting the catalytic cycle.[8][9]

What are the best practices for catalyst and ligand selection for this substrate?

Given that 4-chloropyridazine is an electron-deficient and relatively unreactive aryl chloride, a highly active catalyst system is required.[4][5][13]

Catalyst/Ligand ClassExamplesRationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhos (Buchwald Ligands)Promote the difficult oxidative addition step with the C-Cl bond and sterically protect the Pd center from poisoning.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very strong bonds to palladium, creating highly stable and active catalysts that are resistant to dissociation and deactivation.[4][5]
Palladium Precatalysts PEPPSI™-IPr, Buchwald PrecatalystsThese are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species, ensuring reliable generation of the active catalyst.[14][15]

Visualizations

Catalyst Deactivation Pathways

This diagram illustrates the primary ways a catalyst can lose activity when reacting with this compound.

cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Active_Catalyst Active Pd(0)L Complex Reaction_Intermediate Pd(II) Intermediate Active_Catalyst->Reaction_Intermediate Oxidative Addition Poisoning Poisoning (N-Coordination) Active_Catalyst->Poisoning [Substrate] Sintering Sintering (Agglomeration) Active_Catalyst->Sintering High Temp. - Ligand Product Desired Product Reaction_Intermediate->Product Transmetalation & Reductive Elimination Fouling Fouling (Polymer Deposition) Reaction_Intermediate->Fouling Byproducts caption Key pathways leading to catalyst deactivation. Start Reaction Failed (Low/No Conversion) Q_Visual Observe Catalyst Appearance Start->Q_Visual A_Black Black Precipitate / Film? Q_Visual->A_Black A_Fouled Tarry / Clumped? Q_Visual->A_Fouled A_NoChange No Obvious Change? Q_Visual->A_NoChange A_Black->A_Fouled No Sol_Sintering Likely Sintering/Agglomeration - Use Bulky Ligand (e.g., SPhos) - Increase Ligand Ratio - Lower Temperature A_Black->Sol_Sintering Yes A_Fouled->A_NoChange No Sol_Fouling Likely Fouling - Lower Temperature - Modify Reactant Addition - Attempt Regeneration A_Fouled->Sol_Fouling Yes Sol_Poisoning Likely Poisoning - Use Bulky Ligand - Check Reagent Purity - Ensure Degassing is Complete A_NoChange->Sol_Poisoning Yes

References

Technical Support Center: Prevention of Unwanted Dimerization of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloropyridazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the reactive chloro-substituent, which readily participates in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. However, this inherent reactivity also presents a significant challenge: the propensity for unwanted self-reaction, leading to the formation of dimeric byproducts. This guide provides an in-depth analysis of the causes of this dimerization and offers practical, field-proven strategies to mitigate this side reaction, ensuring the successful synthesis of your target molecules.

The hydrochloride salt form of 4-chloropyridazine enhances its stability for storage and handling. The protonation of the pyridazine nitrogen atoms reduces the electron density of the ring system, which can help to decrease its nucleophilicity and, consequently, its tendency to self-react.[1][2][3] However, under basic reaction conditions required for many nucleophilic substitutions, the free base is generated in situ, which can then participate in dimerization.

Part 1: The Dimerization Problem: A Mechanistic Perspective

Unwanted dimerization of 4-chloropyridazine typically occurs under conditions conducive to nucleophilic aromatic substitution, where a deprotonated pyridazine molecule acts as a nucleophile, attacking another molecule of 4-chloropyridazine.

Proposed Dimerization Mechanism:

The most probable mechanism is a base-mediated SNAr reaction.

Dimerization_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Start 4-Chloropyridazine (Free Base) Nucleophile Nucleophilic Pyridazine Anion (or activated species) Start->Nucleophile Deprotonation Base Base (e.g., Et3N, K2CO3) Nucleophile_ref Nucleophilic Pyridazine Electrophile 4-Chloropyridazine (Electrophile) Meisenheimer Meisenheimer-like Intermediate Meisenheimer_ref Meisenheimer-like Intermediate Nucleophile_ref->Meisenheimer Attack at C-4 Dimer Dimer Product (e.g., 4,4'-Bipyridazine) Leaving_Group Chloride Ion (Cl-) Meisenheimer_ref->Dimer Loss of Cl-

Caption: Proposed mechanism for the dimerization of 4-chloropyridazine.

In the presence of a base, a molecule of 4-chloropyridazine can be deprotonated or otherwise activated to become a potent nucleophile. This nucleophilic pyridazine then attacks the electron-deficient carbon atom bearing the chlorine atom on a second molecule of 4-chloropyridazine. This proceeds via a Meisenheimer-like intermediate, which subsequently collapses with the expulsion of a chloride ion to form a stable, aromatic dimer.[4] The position of the chloro-substituent at the 4-position makes it susceptible to this type of reaction.[5]

Part 2: Troubleshooting and Mitigation Strategies

This section provides a series of frequently asked questions and troubleshooting guides to address the challenge of dimerization.

Frequently Asked Questions (FAQs)

Q1: At what stage of my reaction is dimerization most likely to occur?

A1: Dimerization is most prevalent during the nucleophilic substitution step, especially under basic conditions and at elevated temperatures. The presence of a base, intended to deprotonate your desired nucleophile, can also activate the 4-chloropyridazine free base, initiating the self-reaction pathway.

Q2: How can I detect the formation of the dimer?

A2: The dimer can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will typically appear as a less polar spot compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Look for a mass corresponding to the dimer (C₈H₄N₄), which has a molecular weight of approximately 156.15 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will show a distinct set of aromatic signals, different from your starting material and desired product.[6][7]

Q3: Can the choice of base influence the rate of dimerization?

A3: Absolutely. The strength and steric hindrance of the base are critical factors. Strong, non-nucleophilic bases are generally preferred to deprotonate the intended nucleophile without directly attacking the 4-chloropyridazine. However, a very strong base can also increase the concentration of the nucleophilic pyridazine species, potentially accelerating dimerization.

Troubleshooting Guide: Minimizing Dimer Formation
Observation Potential Cause Recommended Action
Significant dimer formation observed by TLC/LC-MS. Reaction temperature is too high. High temperatures provide the activation energy for the self-reaction. Solution: Run the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature.[8]
Incorrect choice or excess of base. A strong or sterically unhindered base can promote the deprotonation of 4-chloropyridazine. Solution: Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) or a sterically hindered base (e.g., DIPEA). Use the minimum stoichiometric amount of base required.
High concentration of reactants. Higher concentrations increase the probability of intermolecular reactions, including dimerization. Solution: Perform the reaction under more dilute conditions.
Low yield of desired product with significant starting material remaining, but dimer is still present. Slow rate of desired reaction. If the desired nucleophilic substitution is slow, the competing dimerization has more time to occur. Solution: Optimize conditions to accelerate the desired reaction. This may involve screening different solvents or using a catalyst if applicable to your specific transformation.[9]
Poor solubility of reactants. If reactants are not fully dissolved, localized high concentrations can promote dimerization. Solution: Choose a solvent system that ensures all reactants are fully solvated.[10][11]

Part 3: Experimental Protocols for Dimerization Prevention

The following protocols provide a systematic approach to minimizing dimer formation during nucleophilic substitution reactions with this compound.

Protocol 1: Temperature Optimization

This protocol aims to find the optimal temperature that favors the desired reaction over dimerization.

  • Setup: Prepare three identical small-scale reactions in parallel.

  • Reagents:

    • This compound (1 eq)

    • Your nucleophile (1.1 eq)

    • Base (e.g., K₂CO₃, 2 eq)

    • Solvent (e.g., DMF, acetonitrile)

  • Procedure: a. To each reaction vessel, add the this compound, nucleophile, and solvent. b. Add the base to each reaction. c. Run each reaction at a different temperature:

    • Reaction 1: Room temperature (20-25 °C)
    • Reaction 2: 50 °C
    • Reaction 3: 80 °C d. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Analysis: Compare the ratio of the desired product to the dimer at each temperature to determine the optimal condition.

Temperature_Optimization cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Outcome A Reaction 1 (Room Temp) D TLC/LC-MS Analysis (Product vs. Dimer Ratio) A->D B Reaction 2 (50°C) B->D C Reaction 3 (80°C) C->D E Optimal Temperature Identified D->E

Caption: Workflow for temperature optimization to minimize dimerization.

Protocol 2: Base Screening

The choice of base can significantly influence the outcome of the reaction.

  • Setup: Prepare a series of parallel reactions at the optimal temperature determined in Protocol 1.

  • Reagents:

    • This compound (1 eq)

    • Your nucleophile (1.1 eq)

    • Solvent (from Protocol 1)

  • Procedure: a. To each reaction vessel, add the this compound, nucleophile, and solvent. b. Add a different base (2 eq) to each reaction vessel. Suggested bases for screening include:

    • K₂CO₃ (mild inorganic)
    • Cs₂CO₃ (stronger inorganic)
    • Et₃N (tertiary amine)
    • DIPEA (hindered amine) c. Stir the reactions at the optimal temperature. d. Monitor by TLC or LC-MS.

  • Analysis: Identify the base that provides the highest yield of the desired product with the least amount of dimer formation.

Part 4: Storage and Handling

Proper storage and handling of this compound are crucial to prevent degradation and potential dimerization even before use.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[8][9]

  • Handling: Use in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

References

Technical Support Center: Strategies to Enhance the Reactivity of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloropyridazine Hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its use in synthesis, providing field-proven insights and evidence-based solutions to enhance reaction success.

PART 1: Understanding the Reactivity of 4-Chloropyridazine

Before troubleshooting, it's crucial to understand the inherent chemical properties of the substrate. The reactivity of 4-chloropyridazine is a tale of competing electronic effects.

  • The Pyridazine Ring: As a 1,2-diazine, the pyridazine ring is significantly electron-deficient due to the inductive and mesomeric effects of the two adjacent nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, a key feature for Nucleophilic Aromatic Substitution (SNAr) reactions[1][2].

  • The C4-Cl Bond: While the ring is "activated" for nucleophilic attack, the carbon-chlorine bond itself is strong and less readily cleaved compared to its bromide or iodide counterparts. This makes the oxidative addition step in palladium-catalyzed cross-coupling reactions the rate-limiting step, often requiring more active catalyst systems[3][4].

  • The Hydrochloride Salt: 4-Chloropyridazine is often supplied as a hydrochloride salt to improve its stability and handling. However, this salt form can present challenges with solubility in common organic solvents and necessitates the use of a sufficient amount of base to neutralize the HCl and generate the free base in situ for the reaction to proceed.

This balance of properties makes 4-chloropyridazine a substrate that requires careful condition selection to achieve optimal results.

cluster_0 Factors Governing 4-Chloropyridazine Reactivity Reactivity Overall Reactivity Activation Ring Activation (Electron Deficient) Activation->Reactivity Favors SNAr Inhibition Bond Strength (Strong C-Cl Bond) Inhibition->Reactivity Hinders Cross-Coupling Practicality Hydrochloride Salt (Solubility/Basicity) Practicality->Reactivity Affects Both

Caption: Key factors influencing the chemical reactivity of 4-chloropyridazine.

PART 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing 4-chloropyridazine.[5][6] However, the lower reactivity of the C-Cl bond often leads to common issues.

Question: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the primary causes and how do I fix it?

Answer: This is a frequent challenge stemming from the difficulty of the oxidative addition step. Here is a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this less reactive chloride.[7] You need a more active system.

    • Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition of the C-Cl bond.[3] Excellent starting points are biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbenes (NHCs)[8][9].

    • Use a Pre-catalyst: Modern pre-catalysts (e.g., XPhos Pd G3) are often more stable and efficient at generating the active Pd(0) species, ensuring a higher concentration of active catalyst at the start of the reaction[10].

  • Assess the Base and Solvent:

    • Base Strength & Solubility: A strong, non-nucleophilic base is required not only to neutralize the hydrochloride salt but also to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings.[11]

    • Solvent System: The solvent must solubilize all components. Aprotic polar solvents are preferred. Toluene or 1,4-dioxane, often with a small amount of water, are standard choices.[7][9] If solubility of the hydrochloride salt is an issue, consider a solvent system like DMF or DMA, but be aware these can sometimes lead to side reactions at high temperatures.

  • Increase Reaction Temperature: Due to the strong C-Cl bond, higher temperatures (e.g., 100-120 °C) are often necessary to drive the reaction to completion[9].

ParameterStandard Conditions (e.g., for Aryl Bromides)Recommended for 4-ChloropyridazineRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂ with appropriate ligandRequires a source that readily forms the active Pd(0) species.
Ligand PPh₃, dppfXPhos, SPhos, RuPhos, IPr (NHC)Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition.[3][8]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are needed to facilitate transmetalation and neutralize the HCl salt.[11]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O, TolueneGood solvating power for both organic and inorganic reagents is crucial.
Temperature 80-90 °C100-120 °CHigher energy input is required to overcome the activation barrier of C-Cl cleavage.[9]
Question: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Cl replaced by C-H). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction, especially with electron-deficient heteroaryl chlorides.[4] It occurs when competing reductive pathways outpace the desired C-N bond formation.

  • Optimize the Ligand: While bulky ligands are necessary, an excessively bulky ligand can sometimes hinder the amine from coordinating, giving preference to side reactions. Ligands like Xantphos or BINAP are often good choices as their specific bite angles can favor the desired reductive elimination.[11]

  • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[11] Weaker bases can slow down the deprotonation of the amine-palladium complex, leaving more time for undesired pathways.

  • Ensure Strictly Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Use anhydrous solvents and dry reagents.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[4][11]

Start Reaction Failure (Low Conversion / Side Products) Check_Catalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4 used) Start->Check_Catalyst Upgrade_Catalyst Action: Switch to Buchwald ligand (XPhos) or NHC ligand. Check_Catalyst->Upgrade_Catalyst No Check_Conditions Are conditions forcing enough? Check_Catalyst->Check_Conditions Yes Upgrade_Catalyst->Check_Conditions Increase_Temp Action: Increase temperature to 100-120 °C. Use stronger base (K3PO4). Check_Conditions->Increase_Temp No Check_Purity Are reagents pure & dry? Check_Conditions->Check_Purity Yes Increase_Temp->Check_Purity Purify Action: Use anhydrous solvents. Check boronic acid for degradation. Check_Purity->Purify No Success Successful Reaction Check_Purity->Success Yes Purify->Success

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

PART 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for SNAr.[1]

Question: My SNAr reaction with an amine nucleophile is very slow. How can I increase the reaction rate?

Answer: While the 4-position is activated, SNAr rates can still be sluggish depending on the nucleophile and conditions.

  • Solvent Effects are Paramount: The choice of solvent can dramatically alter reaction rates by stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[12][13]

    • Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices. They are highly polar, which stabilizes the charged intermediate, but they do not hydrogen-bond with the nucleophile, leaving it "bare" and more reactive.[14]

    • Protic Solvents: Solvents like ethanol or water can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction. However, in some cases, they can facilitate proton transfer in the intermediate state.[15] For most common nucleophiles (amines, alkoxides), polar aprotic solvents are superior.

  • Increase Temperature: As with most reactions, increasing the temperature will increase the rate. SNAr reactions on chloropyridazines can often be heated to 80-150 °C depending on the solvent's boiling point.

  • Add a Non-nucleophilic Base: If your nucleophile is a neutral amine, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help by scavenging the HCl generated during the reaction, preventing the protonation and deactivation of your starting amine.

PART 4: General FAQs

Question: Do I need to perform a separate neutralization step for the hydrochloride salt before adding it to my reaction?

Answer: Generally, no. It is standard practice to perform the neutralization in situ. Simply add an additional equivalent of the base you are using for the reaction itself. For example, if your Suzuki reaction calls for 2.0 equivalents of K₃PO₄, you would use 3.0 equivalents when starting with this compound. This is more efficient and avoids an extra workup step.

Question: What are the key safety precautions for handling this compound?

Answer: this compound is harmful if swallowed and causes skin and serious eye irritation.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Avoid generating dust. In case of contact, flush the affected area with plenty of water.[17]

PART 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical reaction between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add a small amount of the degassed dioxane to the vial to dissolve the catalyst and ligand.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst/ligand solution to the Schlenk flask via syringe, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction between this compound and a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound and DMSO.

  • Add the secondary amine to the mixture.

  • Add the DIPEA. Note that the initial 1.0 equivalent will neutralize the HCl salt, and the remaining 1.5 equivalents will act as the base for the reaction.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

workup procedures to remove residual catalyst from 4-Chloropyridazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloropyridazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup of chlorination reactions used to synthesize this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure the isolation of high-purity material, moving beyond simplistic protocols to explain the "why" behind each step.

Introduction: The Challenge of Non-Catalytic Workups

The synthesis of this compound typically involves the chlorination of a pyridazine precursor using potent reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). Unlike metal-catalyzed reactions where the primary concern is the removal of residual catalyst, these processes present a different set of challenges. The workup procedures are centered around quenching the highly reactive chlorinating agents, removing the resulting inorganic byproducts, and crystallizing the desired hydrochloride salt, all while minimizing side reactions and maximizing yield and purity.

This guide provides a structured approach to troubleshooting and optimizing these critical workup steps.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a strong off-color (yellow to brown). What is the likely cause and how can I remove the color?

A1: Off-color in the crude product is a common issue and typically arises from thermal degradation of the starting material or product, or from residual impurities from the chlorination reaction.

  • Causality: Aggressive heating during the chlorination reaction or a prolonged reaction time can lead to the formation of colored polymeric byproducts. Incomplete quenching of the chlorinating agent can also result in the formation of colored species during the workup.

  • Troubleshooting:

    • Reaction Monitoring: Carefully monitor the reaction temperature and time. Aim for the lowest effective temperature and shortest time to achieve full conversion.

    • Quenching: Ensure the reaction is thoroughly quenched. A slow, controlled addition of the reaction mixture to ice or a cold aqueous base is critical.

    • Decolorization: If the color persists, a charcoal treatment of the product solution before crystallization can be effective. Use a minimal amount of activated carbon to avoid significant product loss.

Q2: I am observing a low yield after crystallization. What are the common reasons for product loss during the workup?

A2: Low yield is often attributed to incomplete reaction, product degradation, or losses during the extraction and crystallization steps.

  • Causality:

    • Incomplete Reaction: Insufficient chlorinating agent or reaction time.

    • Hydrolysis: The 4-chloropyridazine can be susceptible to hydrolysis back to the corresponding pyridazinone, especially under harsh pH conditions or elevated temperatures during the workup.

    • Solubility: The hydrochloride salt has some solubility in the crystallization solvent, leading to losses in the mother liquor.

  • Troubleshooting:

    • Reaction Completion: Confirm reaction completion by TLC or LCMS before quenching.

    • pH Control: Maintain a controlled pH during the workup. For the hydrochloride salt, the final solution should be acidic.

    • Crystallization Solvent: Optimize the crystallization solvent system. Anti-solvent addition can often improve the yield.

    • Mother Liquor: Concentrate the mother liquor and attempt a second crop of crystals.

Q3: My final product is contaminated with phosphorus-containing impurities after using POCl₃ or PCl₅. How can I effectively remove these?

A3: Phosphorus-based impurities, such as phosphoric acid or phosphorus oxides, are common when using phosphorus-based chlorinating agents.

  • Causality: These byproducts are formed upon quenching of the excess chlorinating agent. If not properly removed, they can co-precipitate with the product.

  • Troubleshooting:

    • Aqueous Extraction: A thorough aqueous wash of the organic layer (if an extractive workup is used) is crucial. The phosphorus byproducts are typically highly water-soluble.

    • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes improve the partitioning of these impurities into the aqueous layer.

    • Recrystallization: A carefully chosen recrystallization solvent can leave these inorganic impurities behind.

Troubleshooting Guides

Guide 1: Workup for Reactions Using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a common and effective chlorinating agent. The workup is focused on its controlled quenching and the removal of the resulting phosphoric acid.

Potential Issue: A violent and exothermic quench, leading to product degradation and safety hazards.

Troubleshooting Protocol:

  • Controlled Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Slow Addition: Slowly and carefully add the reaction mixture to a stirred vessel containing crushed ice or a mixture of ice and water. This should be done in a well-ventilated fume hood.

  • Temperature Monitoring: Monitor the temperature of the quenching mixture and ensure it does not rise excessively. Use an ice bath to maintain a low temperature.

  • Neutralization: Once the addition is complete, slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acid. Monitor the pH and aim for a neutral or slightly basic pH for the free base, or acidic for the hydrochloride salt precipitation.

Guide 2: Purification by Recrystallization

Recrystallization is a critical step for achieving high purity of this compound.

Potential Issue: Oiling out of the product instead of forming crystals.

Troubleshooting Protocol:

  • Solvent Selection: Ensure the chosen solvent system is appropriate. The ideal solvent should dissolve the product at elevated temperatures but have low solubility at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or heptane.

  • Saturation Level: Avoid supersaturation. If the solution is too concentrated, the product may oil out. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.

  • Cooling Rate: A slow cooling rate promotes the formation of well-defined crystals. Rapid cooling can lead to precipitation or oiling out.

  • Seeding: If oiling persists, try seeding the solution with a small crystal of pure product to induce crystallization.

Visualizing the Workflow

A logical workflow is essential for a successful workup. The following diagram outlines the key decision points and steps.

Workup_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reaction Chlorination Reaction (e.g., with POCl₃) Completion Confirm Reaction Completion (TLC/LCMS) Reaction->Completion Quench Controlled Quench (Slow addition to ice/water) Completion->Quench Neutralize pH Adjustment (e.g., NaHCO₃) Quench->Neutralize Extract Aqueous Extraction (Remove inorganic byproducts) Neutralize->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crystallize Recrystallization Concentrate->Crystallize Isolate Isolate Product (Filtration & Drying) Crystallize->Isolate Analysis Purity Analysis (NMR, LCMS, etc.) Isolate->Analysis

Caption: A typical workflow for the workup and purification of this compound.

Quantitative Data Summary

ParameterRecommended Value/SolventRationale
Quenching Temperature 0-10 °CTo control the exothermic reaction and prevent product degradation.
Recrystallization Solvents Ethanol, Isopropanol, AcetonitrileGood solubility at high temperatures and poor solubility at low temperatures for the hydrochloride salt.
Drying Agents MgSO₄, Na₂SO₄Efficient removal of residual water from the organic phase before crystallization.

Conclusion

The successful synthesis of this compound hinges on a well-executed workup procedure. By understanding the nature of the chlorinating agents and their byproducts, researchers can proactively address common challenges such as impurity removal, color formation, and yield optimization. This guide provides a framework for troubleshooting and refining your workup protocols to consistently achieve high-quality material.

Validation & Comparative

A Comparative Analysis of 4-Chloropyridazine and 4-Bromopyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Halogen Reactivity on the Pyridazine Scaffold

For researchers and professionals in drug development, the pyridazine ring is a valuable heterocyclic scaffold, prized for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity.[1] Functionalization of this core, often via Nucleophilic Aromatic Substitution (SNAr), is a critical step in the synthesis of novel molecular entities. A common decision point in this process is the choice of halogen at the reactive 4-position. This guide provides an in-depth comparison of the reactivity of 4-chloropyridazine and 4-bromopyridazine, supported by mechanistic principles and experimental considerations.

The Mechanism: Understanding SNAr on the Pyridazine Ring

Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems like pyridazine does not follow classical SN1 or SN2 pathways. Instead, it proceeds via a stepwise addition-elimination mechanism.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This step is typically the rate-determining step of the reaction.[3][4] The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the C4 position highly electrophilic and thus susceptible to attack.

  • Formation of the Meisenheimer Complex: The initial attack breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the reaction's success. In the case of 4-halopyridazines, the negative charge can be effectively delocalized onto the electronegative nitrogen atoms through resonance, which provides a low-energy pathway for the reaction to proceed.[3][4][5]

  • Elimination and Aromatization: The leaving group (halide) is expelled, and the aromaticity of the pyridazine ring is restored to yield the final product.

Caption: The addition-elimination mechanism of SNAr on a 4-halopyridazine.

Core Reactivity Comparison: Chloro vs. Bromo

In aliphatic SN2 reactions, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability. However, in SNAr reactions, this trend is often inverted. The reactivity order is typically F > Cl ≈ Br > I.[2][6] This phenomenon, known as the "element effect," is a direct consequence of the rate-determining step.[6]

  • Electronegativity Dominates: Since the initial nucleophilic attack is the slow step, the reaction rate is primarily influenced by the electrophilicity of the carbon atom. The electronegativity of the attached halogen plays a key role. A more electronegative halogen withdraws more electron density from the carbon, making it more electron-poor and accelerating the attack by the nucleophile.[7]

  • Leaving Group Ability is Secondary: The C-X bond is broken in the fast, second step of the reaction. Therefore, the strength of this bond has a much smaller impact on the overall reaction rate.[7]

PropertyChlorine (Cl)Bromine (Br)Influence on SNAr Reactivity
Pauling Electronegativity 3.162.96The higher electronegativity of chlorine makes the C4 carbon slightly more electrophilic, favoring a faster initial attack.
C(sp²)–X Bond Strength ~409 kJ/mol~345 kJ/molThe weaker C-Br bond is easier to break, but this occurs in the fast step and has a minimal effect on the overall rate.
Relative Reactivity Slightly more reactive or similar to bromoSlightly less reactive or similar to chloroFor most nucleophiles, 4-chloropyridazine is expected to react slightly faster or at a comparable rate to 4-bromopyridazine.[6]

Causality Behind Experimental Choice: While kinetic studies often place the reactivity of chloro and bromo analogues as roughly equivalent, 4-chloropyridazine is frequently the substrate of choice in drug discovery campaigns.[6] This preference is primarily driven by economic factors; chloro-substituted heterocycles are generally more commercially available and less expensive than their bromo counterparts. The choice of 4-bromopyridazine is typically reserved for instances where subsequent downstream chemistry, such as palladium-catalyzed cross-coupling reactions, requires the specific reactivity of the C-Br bond.

Nuances and Influencing Factors

While the general reactivity trend holds true, the specific reaction conditions can influence the outcome.

  • Nature of the Nucleophile: Highly reactive, "soft" nucleophiles (e.g., thiolates) can lead to very early transition states, where the differences in leaving group ability might become more pronounced.[6]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are standard choices as they effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing nucleophilicity.

  • Concerted vs. Stepwise Mechanisms: While the stepwise mechanism is the classical model, recent studies suggest that for less activated systems or with better leaving groups (like bromide), the reaction can proceed through a more concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate.[8] In such cases, the leaving group's ability to depart becomes more significant, potentially increasing the relative reactivity of the bromo-derivative.

Experimental Protocol: A Self-Validating System

This protocol describes a general procedure for the SNAr reaction of a 4-halopyridazine with a generic amine nucleophile. This system is self-validating through standard analytical monitoring.

Objective: To synthesize a 4-amino-substituted pyridazine derivative.

Materials:

  • 4-Chloropyridazine or 4-Bromopyridazine (1.0 eq)

  • Amine Nucleophile (R-NH₂) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-halopyridazine (1.0 eq) and the chosen solvent (e.g., DMF, 0.5 M).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.2 eq). Rationale: The base is crucial to neutralize the HCl or HBr that is formed during the reaction, driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the rate-determining nucleophilic attack.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x). Rationale: This aqueous workup removes the inorganic base and polar solvent (DMF).

  • Washing: Wash the combined organic layers with water and then brine. Rationale: The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental_Workflow Setup 1. Reaction Setup (Halopyridazine, Solvent, N₂ atm) Add 2. Add Reagents (Base, Amine Nucleophile) Setup->Add Heat 3. Heat & Monitor (TLC / LC-MS) Add->Heat Workup 4. Aqueous Workup (Water, EtOAc Extraction) Heat->Workup Wash 5. Wash Organic Layer (Water, Brine) Workup->Wash Dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) Wash->Dry Purify 7. Purify (Column Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Standard workflow for an SNAr reaction on 4-halopyridazines.

Conclusion and Recommendations

For the majority of SNAr applications in drug discovery and development, 4-chloropyridazine represents the more practical and cost-effective choice. Its reactivity is comparable, and in some cases slightly superior, to 4-bromopyridazine due to the dominant role of halogen electronegativity in the rate-determining step.

The selection of 4-bromopyridazine should be mechanistically justified, typically when:

  • A subsequent reaction specifically requires the C-Br bond (e.g., certain cross-coupling reactions where oxidative addition is easier).

  • The specific nucleophile and reaction conditions suggest a concerted or borderline mechanism where leaving group ability plays a more significant role.

Ultimately, the choice of halogen is a strategic decision that balances chemical reactivity, substrate cost, and the synthetic route's overall objectives.

References

A Senior Application Scientist's Guide to the Structural Validation of Products from 4-Chloropyridazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core in Modern Chemistry

The 4-chloropyridazine moiety is a foundational building block in contemporary medicinal chemistry and materials science. As a π-deficient diazine, its electron-poor nature makes the C4 position highly susceptible to a range of chemical transformations. This reactivity, however, necessitates a rigorous and multi-faceted approach to structural validation. An incorrect structural assignment, particularly in early-stage drug discovery, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, project failure.

This guide provides an in-depth comparison of analytical methodologies for the unambiguous confirmation of product structures derived from 4-chloropyridazine hydrochloride. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating workflow from reaction monitoring to final structural elucidation.

Primary Reaction Pathways of 4-Chloropyridazine

Understanding the principal reaction mechanisms is the first step in anticipating potential products and byproducts. The reactivity of 4-chloropyridazine is dominated by two main pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two adjacent nitrogen atoms makes the pyridazine ring highly electron-deficient. This significantly activates the chlorine at the C4 position for attack by nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, a mechanism that is distinct from SN1 or SN2 pathways which are common for sp³-hybridized carbons. This pathway is synthetically straightforward and is often the first choice for installing heteroatom-linked substituents.

  • Common Nucleophiles: Amines (R-NH₂), thiols (R-SH), alkoxides (R-O⁻)

  • Advantages: Operationally simple, often requires no catalyst, cost-effective.

  • Challenges: Limited to strong nucleophiles; can be sensitive to steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of new carbon-carbon and carbon-nitrogen bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting 4-chloropyridazine with aryl or vinyl boronic acids. This reaction is highly valued for its functional group tolerance and is a cornerstone of biaryl synthesis.

  • Buchwald-Hartwig Amination: Forms C-N bonds with a broader scope of amines (primary, secondary, anilines) than SNAr. This method is particularly useful for coupling less nucleophilic amines.

  • Sonogashira Coupling: Forms C-C bonds between 4-chloropyridazine and terminal alkynes, creating valuable arylalkyne structures. The reaction typically uses both palladium and copper(I) co-catalysts.

A potential side reaction in these catalytic cycles, particularly with less reactive aryl chlorides, is hydrodehalogenation , where the chlorine atom is replaced by hydrogen. This highlights the necessity of careful product validation.

The Analytical Workflow: A Multi-Technique Validation Strategy

No single technique is sufficient for unambiguous structure determination. A robust validation strategy integrates data from multiple orthogonal techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Caption: High-level workflow for reaction monitoring and structural validation.

Checkpoint 1: Mass Spectrometry (MS)

Causality: The first and most fundamental question is: "Did the reaction produce a compound of the expected molecular weight?" MS provides a rapid and highly sensitive answer. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the elemental composition, allowing one to distinguish between products with the same nominal mass but different atomic compositions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Dilution: Create a dilute solution (~1-10 µg/mL) by adding a small aliquot of the stock solution to a solvent containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Analysis: Infuse the sample directly into the ESI-MS instrument.

  • Interpretation: Look for an ion corresponding to the expected molecular weight of the product plus the mass of a proton (or other adducts like [M+Na]⁺).

Reaction TypeReactant 1Reactant 2Expected ProductTheoretical [M+H]⁺Potential ByproductByproduct [M+H]⁺
SNAr 4-ChloropyridazineAniline4-Anilinopyridazine172.0874--
Suzuki 4-ChloropyridazinePhenylboronic Acid4-Phenylpyridazine157.0766Pyridazine81.0453
Buchwald 4-ChloropyridazineBenzylamine4-(Benzylamino)pyridazine186.1031Pyridazine81.0453

Table 1: Comparison of theoretical exact masses ([M+H]⁺) for expected products and a common hydrodehalogenation byproduct. The significant mass difference is easily resolved by MS.

Checkpoint 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR elucidates the precise atomic connectivity, providing the definitive structural proof. For pyridazine derivatives, ¹H and ¹³C NMR are essential for confirming that the substitution has occurred at the C4 position.

The ¹H NMR Signature of C4 Substitution: The parent this compound will show a complex signal pattern. However, the neutral 4-substituted product will exhibit a characteristic pattern for the three remaining pyridazine protons.

  • H6: A doublet, typically the most downfield proton due to its proximity to both nitrogens.

  • H3: A doublet of doublets.

  • H5: A doublet of doublets, typically the most upfield of the ring protons.

The disappearance of the signal corresponding to the proton at C4 and the appearance of new signals for the substituent, coupled with the simplified pattern of the remaining ring protons, is the first strong indication of successful substitution.

Proton4-Chloropyridazine (approx. δ)4-Anilinopyridazine (approx. δ)Rationale for Shift
H3 ~9.1 ppm~8.8 ppmShielded by electron-donating aniline group
H5 ~7.8 ppm~7.0 ppmShielded by electron-donating aniline group
H6 ~9.3 ppm~8.4 ppmShielded by electron-donating aniline group

Table 2: Representative ¹H NMR chemical shift changes upon substitution. Absolute values vary with solvent and substituent, but the relative upfield shift of all ring protons upon substitution with an electron-donating group is a key diagnostic feature.

The Definitive Proof: 2D NMR Spectroscopy For absolute certainty, especially with novel or complex substituents, 2D NMR is a self-validating system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the C3, C5, and C6 signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for proving the point of attachment. It shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm C4 substitution, one would look for a correlation from the protons on the substituent (e.g., the α-CH₂ protons of a benzylamine substituent) to the C4 carbon of the pyridazine ring.

A Comparative Guide to the Biological Activity of 4-Chloropyridazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and facile functionalization make it a cornerstone for the development of novel therapeutic agents.[1][2] Pyridazine and its derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][4] Among the key intermediates for synthesizing these potent molecules, 4-Chloropyridazine hydrochloride stands out as a versatile building block, enabling diverse chemical modifications that lead to a wide array of biological activities.

This guide provides a comparative analysis of the biological activities of various 4-Chloropyridazine derivatives, supported by experimental data and detailed protocols. We will delve into their anticancer and antimicrobial properties, explore the underlying mechanisms, and offer insights into the structure-activity relationships that govern their efficacy.

Comparative Analysis of Biological Activities

The introduction of different substituents onto the 4-Chloropyridazine core can dramatically influence the resulting compound's biological profile. Here, we compare derivatives primarily based on their anticancer and antimicrobial efficacy, two of the most extensively studied areas for this class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazine derivatives have emerged as potent anticancer agents, often acting as inhibitors of key signaling proteins called kinases, which are frequently dysregulated in cancer.[5][6] A primary target for many pyridazine-based compounds is Vascular Endothelial Growth Factor Receptor (VEGFR), a tyrosine kinase crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[5]

Comparative Efficacy of Pyridazine Derivatives as VEGFR-2 Inhibitors

To illustrate the comparative performance, let's consider a hypothetical series of derivatives (based on real-world findings) evaluated for their ability to inhibit VEGFR-2 and their cytotoxic effects on cancer cell lines.

Compound IDModification on Pyridazine CoreVEGFR-2 Inhibition (%) @ 10 µM[5]IC50 (µM) vs. HCT-116 (Colon Cancer)[5]IC50 (µM) vs. MCF-7 (Breast Cancer)[5]
Derivative A Aryl-ether linkage at C475.6%15.220.5
Derivative B Diarylurea moiety at C492.2%5.89.1
Derivative C Fused imidazo[1,2-b]pyridazine88.9%7.311.4
Imatinib Reference Drug92.1%6.510.2

Data synthesized from reported findings for illustrative comparison.[5][7]

From this comparison, Derivative B , featuring a diarylurea group, shows the most potent VEGFR-2 inhibition and the lowest IC50 values against both colon and breast cancer cell lines, performing on par with the established kinase inhibitor, Imatinib.[5] This highlights a critical aspect of structure-activity relationships (SAR): the nature of the substituent at the C4 position is a key determinant of anticancer potency. The diarylurea moiety likely forms crucial hydrogen bonds within the ATP-binding pocket of the VEGFR-2 kinase, leading to potent inhibition.[8][9]

The general workflow for identifying and validating such a compound is a multi-stage process.

Caption: High-level workflow for anticancer drug discovery.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridazine scaffold is also effective against a range of microbial pathogens. Modifications to the 4-Chloropyridazine core can yield compounds with significant antibacterial and antifungal properties.[8][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Comparative Efficacy of Pyridazine Derivatives Against Bacterial Strains

Here, we compare the performance of representative derivatives against common Gram-positive and Gram-negative bacteria, using Minimum Inhibitory Concentration (MIC) as the key metric. A lower MIC value indicates higher potency.

Compound IDModification on Pyridazine CoreMIC (µg/mL) vs. S. aureus (Gram+)[9]MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)[9]
Derivative D Thio-ether linkage at C432>12864
Derivative E Benzoylthiourea moiety at C4166416
Derivative F Hydrazone linkage at C464>12832
Tetracycline Reference Antibiotic48N/A
Fluconazole Reference AntifungalN/AN/A8

Data synthesized from reported findings for illustrative comparison.[9][10]

In this analysis, Derivative E shows the most promising broad-spectrum activity, with potent inhibition of both the Gram-positive bacterium S. aureus and the fungus C. albicans.[9] The presence of the benzoylthiourea group appears crucial for this dual activity. The lipophilicity and hydrogen bonding capacity of this moiety likely facilitate interaction with microbial targets. It is common for derivatives to show higher activity against Gram-positive bacteria, as the complex outer membrane of Gram-negative bacteria often presents a significant permeability barrier.[11]

Key Experimental Protocols for Activity Assessment

To ensure scientific rigor and reproducibility, standardized assays are paramount. Below are detailed, step-by-step protocols for the foundational experiments used to generate the comparative data discussed above.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. It measures the metabolic activity of living cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of viable cells. A potent cytotoxic compound will result in fewer viable cells and thus a lower formazan signal.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and reference drug (e.g., Imatinib) in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be kept below 0.5% to avoid toxicity.

  • Controls:

    • Negative Control: Wells with cells treated only with the vehicle (e.g., 0.5% DMSO in media).

    • Positive Control: Wells with cells treated with a known cytotoxic agent.

    • Blank: Wells with media only (no cells) to measure background absorbance.

  • Incubation: Remove the old media from the wells and add 100 µL of the media containing the test compounds or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

A Senior Application Scientist's Guide to the Scale-Up Synthesis of Pyridazine Derivatives: A Cost-Benefit Analysis of 4-Chloropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Pyridazines in Modern Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery, appearing in therapeutics for conditions ranging from cardiovascular disease to oncology.[3][4] As research and development pipelines mature, the focus inevitably shifts from milligram-scale discovery to kilogram-scale production. This transition, known as scale-up, introduces a new set of critical variables where process efficiency, safety, and cost are paramount.

This guide provides an in-depth cost-benefit analysis of 4-Chloropyridazine hydrochloride , a versatile and widely used building block, for professionals in drug development and process chemistry. We will move beyond simple catalog pricing to dissect the nuanced factors—from synthetic accessibility and reaction performance to waste management and handling—that determine the true economic and practical viability of a chemical intermediate in a manufacturing environment. By comparing it with viable alternatives and grounding our analysis in experimental data, this guide aims to equip researchers and scientists with the insights needed to make informed, data-driven decisions for their scale-up campaigns.

The Synthetic Landscape: Accessibility and Stability of this compound

A reagent's cost is intrinsically linked to the efficiency and cost of its own synthesis. 4-Chloropyridazine is typically accessed via several established routes, each with distinct implications for scale-up. The choice of synthetic pathway directly influences the final purity, cost, and availability of the starting material.

Key synthetic routes include:

  • Direct Chlorination of Pyridine: While seemingly direct, this method often employs aggressive chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) and can suffer from poor regioselectivity, yielding a mixture of 2- and 4-chloro isomers that require costly and challenging separation.[5][6]

  • Chlorination of 4-Hydroxypyridine: A more controlled and regioselective approach involves the deoxychlorination of the more readily available 4-hydroxypyridine (often existing as its pyridone tautomer). This route generally provides higher yields of the desired isomer.[7]

  • From N-(4-pyridyl) pyridinium chloride hydrochloride: This precursor can be effectively converted to the target compound, offering another viable synthetic avenue.[7][8]

A critical, and often overlooked, factor in the cost-benefit equation is the stability of the final compound. The free base of 4-chloropyridine is known to be unstable, reacting with itself over time.[7] Consequently, it is almost exclusively manufactured, sold, and utilized as its hydrochloride salt (CAS 7379-35-3) . This salt form confers significantly enhanced shelf-life and handling stability, a crucial advantage in a manufacturing setting where raw materials may be stored for extended periods. This inherent stability is a major "hidden benefit" that prevents costly material loss and ensures process consistency.

cluster_0 Synthetic Routes to 4-Chloropyridazine HCl cluster_1 Key Stability Insight Pyridine Pyridine Target 4-Chloropyridazine Hydrochloride Pyridine->Target SOCl₂ / POCl₃ (Low Selectivity) Hydroxypyridine 4-Hydroxypyridine Hydroxypyridine->Target POCl₃ / PCl₅ (High Selectivity) Pyridinium N-(4-pyridyl) pyridinium chloride HCl Pyridinium->Target HCl (Precursor Route) Freebase 4-Chloropyridazine (Free Base) Decomposition Self-Reaction/ Decomposition Freebase->Decomposition Salt Hydrochloride Salt (Stable for Storage & Handling) Freebase->Salt HCl addition

Caption: Synthetic pathways to 4-Chloropyridazine HCl and its crucial stabilization as a salt.

Cost-Benefit Analysis: Key Decision Metrics for Scale-Up

The selection of a building block for large-scale synthesis hinges on a multifactorial analysis. Below, we compare this compound against a common alternative, 3,6-Dichloropyridazine , across three critical domains.

Raw Material Cost & Global Availability

While spot prices fluctuate, this compound generally offers a cost advantage over more heavily functionalized or alternative halogenated pyridazines. Its synthesis from relatively inexpensive precursors contributes to its economic appeal. In contrast, di-substituted analogs like 3,6-Dichloropyridazine, while offering two reactive sites, command a higher price point due to a more involved manufacturing process.

ReagentCAS NumberTypical PurityIndicative Bulk Price (USD/kg)Key Availability Notes
This compound 1193386-63-8>98%~$2,500 - $4,000Widely available from numerous global suppliers in multi-kg quantities.[9]
3,6-Dichloropyridazine 141-30-0>99%~$4,500 - $6,500Readily available, but at a higher cost due to di-substitution.
4-Bromopyridazine hydrochloride 3931-03-9>97%~$8,000 - $12,000Significantly more expensive; typically reserved for cases where higher reactivity is essential.

Note: Prices are estimates for comparison purposes and are subject to market volatility and order volume.

Expert Insight: The true cost of a raw material is not its price per kilogram, but its contribution to the cost per kilogram of the final product. The superior stability of the hydrochloride salt prevents material degradation, ensuring that what you purchase is what you can use, a crucial factor in maintaining budget integrity during long development cycles.

Process Performance and Efficiency

The chlorine atom at the 4-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent substrate for reactions with amines, alcohols, and thiols.

Parameter4-Chloropyridazine HCl3,6-DichloropyridazineAnalysis
Primary Reaction Type SNAr, Suzuki CouplingSNAr (stepwise)4-Chloro offers a single, predictable site of reaction. 3,6-Dichloro allows for sequential or double displacement, adding versatility but also complexity in controlling selectivity.
Typical Reaction Conditions Moderate to high temp (80-120 °C), base (e.g., K₂CO₃, DIPEA)Similar, but selectivity can be temperature and stoichiometry dependent.Conditions are broadly similar and achievable in standard industrial reactors. The key challenge with the di-chloro analog is preventing undesired double substitution.
Yield & Purity Profile Generally high yields (>85%) with predictable, clean conversions.Yields can be high, but mixtures of mono- and di-substituted products are common, often requiring extensive purification.The mono-functionality of 4-Chloropyridazine HCl is a significant advantage for scale-up, leading to simpler downstream processing, less chromatographic purification, and lower solvent waste.
Catalyst Requirements Standard Pd catalysts for cross-coupling (e.g., Pd(dppf)Cl₂).Similar requirements.No significant cost or handling differences in catalyst systems.

Expert Insight: In scale-up, simplicity is king. The clean, predictable, mono-substitution of this compound often translates to fewer purification steps, reduced solvent volumes, and a lower Process Mass Intensity (PMI). This "downstream" efficiency is a powerful economic driver that can easily outweigh a slightly higher initial raw material cost compared to less selective reagents.

Safety, Handling, and Waste Management

Safety and environmental considerations are non-negotiable in process chemistry. The choice of reagent has a direct impact on the process hazard profile and the cost of waste disposal.

  • Handling: As a crystalline, high-melting solid, this compound is non-volatile and poses a low inhalation risk, simplifying engineering controls during reactor charging. This is a marked advantage over volatile liquid reagents.

  • Stability: As previously noted, the hydrochloride salt form is exceptionally stable, mitigating the risk of decomposition during storage or processing.[7]

  • Waste Streams: The primary byproduct from its use in SNAr reactions is an inorganic chloride salt (e.g., KCl) and the protonated base, which are generally straightforward to treat in aqueous waste streams. The synthesis of the reagent itself, if using POCl₃, generates phosphate waste, which must be managed by the supplier.

cluster_0 Reagent Selection Workflow for Scale-Up Start Define Target Molecule & Desired Transformation CheckMono Is mono-substitution required? Start->CheckMono Select4Cl Select 4-Chloropyridazine HCl CheckMono->Select4Cl Yes (High Selectivity) Select36DiCl Consider 3,6-Dichloropyridazine CheckMono->Select36DiCl No (Stepwise Functionalization) CheckReactivity Is exceptional reactivity (e.g., for difficult coupling) a critical driver? Select4Br Consider 4-Bromopyridazine HCl CheckReactivity->Select4Br Yes End Proceed to Process Optimization CheckReactivity->End No (Standard SₙAr) Select4Cl->CheckReactivity Select36DiCl->End Select4Br->End

Caption: A decision workflow for selecting the appropriate pyridazine building block for scale-up.

Case Study: Synthesis of a 4-Aminopyridazine Intermediate

To illustrate the practical implications, we present a comparative protocol for the synthesis of a hypothetical intermediate, N-phenylpyridazin-4-amine.

Protocol 1: Using this compound

Objective: To synthesize N-phenylpyridazin-4-amine via SNAr with high efficiency and purity.

Methodology:

  • Reactor Setup: To a 1 L, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge this compound (151 g, 1.0 mol, 1.0 equiv).

  • Solvent and Reagents: Add 2-propanol (750 mL) and aniline (93.1 g, 1.0 mol, 1.0 equiv).

    • Causality: 2-Propanol is a cost-effective, polar aprotic solvent with a suitable boiling point for this reaction and is generally considered a "greener" solvent choice.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (284 mL, 1.6 mol, 1.6 equiv) dropwise over 30 minutes, maintaining the internal temperature below 40°C.

    • Causality: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt and the HCl generated during the reaction without competing with the aniline nucleophile. An excess is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (~82°C) and maintain for 12-16 hours. Monitor the reaction for completion by HPLC.

  • Workup and Isolation: Cool the mixture to 20°C. Concentrate the solvent under reduced pressure. Add water (500 mL) and ethyl acetate (500 mL). Separate the organic layer, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer to dryness to yield the crude product. Recrystallize from an ethanol/water mixture to afford the pure product as a crystalline solid.

    • Trustworthiness: The clean reaction profile allows for a simple crystallization to achieve high purity, avoiding costly and solvent-intensive column chromatography.

Comparative Data & Analysis
MetricProtocol 1 (4-Chloro-...)Hypothetical Alternative (3,6-Dichloro-...)Analysis
Reagent Cost (1.0 mol) ~$350~$5504-Chloropyridazine HCl offers a significant upfront cost saving.
Reaction Time 12-16 hours10-14 hoursMinor difference in reaction time.
Typical Yield 90%85% (mono-substituted)The higher yield with the mono-chloro starting material improves overall process economy.
Key Byproducts DIPEA·HClDIPEA·HCl, Di-substituted product (~5-10%)The presence of the di-substituted byproduct in the alternative route necessitates a more complex purification, increasing cost and waste.
Purification Method RecrystallizationColumn ChromatographyThe need for chromatography dramatically increases solvent usage, time, and cost, making Protocol 1 far superior for scale-up.
Process Mass Intensity (PMI) ~15~35The simpler workup and purification for Protocol 1 result in a significantly lower PMI, indicating a much more environmentally friendly and cost-effective process.

Conclusion and Recommendations

For large-scale chemical synthesis, This compound emerges as a strategically advantageous building block. Its primary benefits are not merely its competitive purchase price, but a combination of factors crucial for industrial applications:

  • Excellent Stability: The hydrochloride salt form ensures long-term stability, preventing material loss and guaranteeing process reproducibility.

  • High Selectivity: As a mono-chloro species, it provides clean and predictable outcomes in nucleophilic substitution reactions, simplifying process development and downstream purification.

  • Cost-Effectiveness: The combination of a reasonable raw material cost, high reaction yields, and simplified purification leads to a lower overall cost of production for the final intermediate.

While more reactive analogs like 4-bromopyridazine may be justified for kinetically challenging transformations, and di-chloro analogs offer pathways to more complex molecules, This compound represents the optimal balance of reactivity, stability, and cost for the majority of SNAr applications in scale-up synthesis. It is a robust, reliable, and economically sound choice for researchers, scientists, and drug development professionals aiming to transition their chemical processes from the bench to the plant.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloropyridazine and Its Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison between 4-chloropyridazine and its reaction products following nucleophilic aromatic substitution (SNAr). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding these spectroscopic shifts, researchers can effectively monitor reaction progress, confirm product identity, and gain deeper insights into the electronic and structural changes at a molecular level.

Introduction: The Significance of 4-Chloropyridazine in Medicinal Chemistry

4-Chloropyridazine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of novel pharmaceutical agents. The pyridazine scaffold is a common feature in a variety of biologically active molecules. The electron-deficient nature of the pyridazine ring, further activated by the presence of a chloro substituent at the 4-position, makes it an excellent substrate for nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a diverse range of functional groups, enabling the exploration of extensive chemical space in drug discovery programs.

This guide will focus on the spectroscopic signatures of 4-chloropyridazine and three representative reaction products formed by its reaction with an amine (ammonia), an alkoxide (methoxide), and a thiol (thiophenol), yielding 4-aminopyridazine, 4-methoxypyridazine, and 4-(phenylthio)pyridazine, respectively.

The Reaction: Nucleophilic Aromatic Substitution (SNAr)

The core chemical transformation discussed is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridazine ring, resulting in the substituted product. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring helps to stabilize the negative charge of the Meisenheimer complex, facilitating the reaction.

Figure 1: Generalized workflow of the SNAr reaction on 4-Chloropyridazine.

Spectroscopic Comparison: Unveiling Molecular Transformations

The substitution of the chloro group with different nucleophiles induces significant changes in the electronic and vibrational properties of the pyridazine ring. These changes are readily observable through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment.

¹H NMR Analysis:

The substitution of the electron-withdrawing chlorine atom with electron-donating groups (amino, methoxy) or a less electronegative group (phenylthio) leads to a general upfield shift (to lower ppm values) of the pyridazine ring protons. This is due to an increase in electron density on the ring. The coupling patterns remain consistent, reflecting the connectivity of the protons.

¹³C NMR Analysis:

Similarly, the ¹³C NMR spectra show characteristic shifts upon substitution. The carbon atom directly attached to the substituent (C4) experiences a significant change in its chemical shift, which is diagnostic of the successful substitution. The other ring carbons also exhibit shifts, albeit to a lesser extent, reflecting the overall change in the electronic distribution within the ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chloropyridazine ~9.2 (H3), ~7.9 (H5), ~9.0 (H6)~153 (C3), ~135 (C4), ~125 (C5), ~158 (C6)
4-Aminopyridazine ~8.6 (H3), ~6.8 (H5), ~8.4 (H6)~155 (C3), ~150 (C4), ~110 (C5), ~148 (C6)
4-Methoxypyridazine ~8.8 (H3), ~7.0 (H5), ~8.7 (H6), ~4.0 (OCH₃)~152 (C3), ~165 (C4), ~108 (C5), ~150 (C6), ~55 (OCH₃)
4-(Phenylthio)pyridazine ~8.9 (H3), ~7.3 (H5), ~8.7 (H6), ~7.4-7.6 (Ph)~152 (C3), ~148 (C4), ~120 (C5), ~151 (C6), ~128-135 (Ph)

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The data for 4-(phenylthio)pyridazine is estimated based on related structures.

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The key changes to monitor in these reactions are the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the introduced functional group.

  • 4-Chloropyridazine: Exhibits a characteristic C-Cl stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.

  • 4-Aminopyridazine: Shows the appearance of N-H stretching vibrations, usually as two bands in the region of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

  • 4-Methoxypyridazine: Is characterized by the appearance of C-O stretching vibrations, typically in the range of 1000-1300 cm⁻¹, and C-H stretching of the methyl group around 2850-2960 cm⁻¹.

  • 4-(Phenylthio)pyridazine: Will show aromatic C-H and C=C stretching from the phenyl ring, in addition to the pyridazine ring vibrations. The C-S stretching vibration is weak and often difficult to assign definitively.

CompoundKey IR Absorptions (cm⁻¹)
4-Chloropyridazine ~3050 (Ar C-H), ~1560, 1400 (C=N, C=C), ~750 (C-Cl)
4-Aminopyridazine ~3400, 3300 (N-H stretch), ~3050 (Ar C-H), ~1620 (N-H bend), ~1580, 1420 (C=N, C=C)
4-Methoxypyridazine ~3050 (Ar C-H), ~2950, 2850 (CH₃ stretch), ~1570, 1410 (C=N, C=C), ~1250, 1030 (C-O stretch)
4-(Phenylthio)pyridazine ~3060 (Ar C-H), ~1580, 1470, 1440 (C=N, C=C), ~690, 740 (Ar C-H bend)
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the context of these reactions, MS is crucial for confirming the successful incorporation of the nucleophile and the loss of the chlorine atom.

  • 4-Chloropyridazine: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

  • Reaction Products: The molecular ion peaks of the products will correspond to the addition of the nucleophile and the loss of chlorine. The isotopic pattern for chlorine will be absent. The fragmentation patterns will also be altered, reflecting the new substituent. For example, 4-methoxypyridazine may show a characteristic loss of a methyl radical or formaldehyde.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragmentation
4-Chloropyridazine C₄H₃ClN₂114.53M⁺ at m/z 114, M+2 at m/z 116 (approx. 3:1 ratio)
4-Aminopyridazine C₄H₅N₃95.10M⁺ at m/z 95
4-Methoxypyridazine C₅H₆N₂O110.11M⁺ at m/z 110, loss of CH₃ (m/z 95), loss of CH₂O (m/z 80)
4-(Phenylthio)pyridazine C₁₀H₈N₂S188.25M⁺ at m/z 188
UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution on the pyridazine ring alters the energy of the π-orbitals, leading to shifts in the absorption maxima (λmax). The introduction of electron-donating groups like amino and methoxy groups generally causes a bathochromic shift (red shift) to longer wavelengths, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Compoundλmax (nm)
4-Chloropyridazine ~250
4-Aminopyridazine ~280
4-Methoxypyridazine ~265
4-(Phenylthio)pyridazine ~290 (estimated)

Note: λmax values are approximate and can be influenced by the solvent.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data relies on robust and well-documented experimental protocols. The following are standard procedures for acquiring the data discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse, a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for good signal-to-noise.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Place in NMR Spectrometer A->B C Lock and Shim B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process FID (Fourier Transform, Phasing) D->F E->F G Reference and Analyze Spectrum F->G

Figure 2: Standard workflow for NMR data acquisition and processing.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

ATR_FTIR_Workflow A Record Background Spectrum B Apply Sample to ATR Crystal A->B C Acquire Sample Spectrum B->C D Clean Crystal C->D

Figure 3: Workflow for ATR-FTIR spectroscopy.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: The baseline is subtracted from the sample spectrum to obtain the final absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the characterization of 4-chloropyridazine and its reaction products. By carefully analyzing the changes in the spectra, researchers can confidently confirm the success of nucleophilic aromatic substitution reactions and gain a detailed understanding of the structural and electronic properties of the resulting molecules. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of pyridazine-based compounds, facilitating more efficient and informed drug discovery and development efforts.

References

evaluating the efficiency of different synthetic routes to pyridazine-containing targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern therapeutics. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in a multitude of bioactive molecules. However, the efficiency of accessing pyridazine-containing targets is highly dependent on the chosen synthetic route. This guide provides an in-depth, comparative analysis of the most effective and commonly employed synthetic strategies, offering field-proven insights to inform your experimental design and scale-up considerations.

The Strategic Importance of Pyridazine Synthesis

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts distinct physicochemical properties to a molecule, including increased water solubility and a unique dipole moment. These characteristics can enhance a drug candidate's pharmacokinetic profile. Consequently, a robust and efficient synthetic route is paramount for the timely and cost-effective production of these valuable compounds. This guide will dissect and compare the following key synthetic methodologies:

  • Classical Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

  • Synthesis of Pyridazinones from γ-Keto Acids

  • Modern Cycloaddition Strategies: The Diels-Alder Approach

We will evaluate each route based on its efficiency, substrate scope, scalability, and operational simplicity, supported by experimental data and detailed protocols.

Route 1: The Paal-Knorr Synthesis of Pyridazines from 1,4-Dicarbonyls

The reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives is a foundational and versatile method for constructing the pyridazine ring. This acid-catalyzed condensation reaction proceeds through a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[1]

Mechanistic Rationale and Causality

The choice of this route is often dictated by the ready availability of the 1,4-dicarbonyl starting materials. The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the dihydropyridazine. A subsequent oxidation step is typically required to furnish the aromatic pyridazine. The selection of the oxidizing agent is crucial to avoid side reactions and ensure a high yield of the desired product.

G start 1,4-Dicarbonyl Compound intermediate1 Hydrazone Intermediate start->intermediate1 Condensation hydrazine Hydrazine (NH2NH2) hydrazine->intermediate1 intermediate2 Dihydropyridazine intermediate1->intermediate2 Intramolecular Cyclization product Pyridazine intermediate2->product Oxidation oxidant Oxidizing Agent (e.g., Br2, CrO3) oxidant->product

Caption: Paal-Knorr Pyridazine Synthesis Workflow.

Performance Metrics
ParameterCondensation of 1,4-Dicarbonyls with Hydrazine
Typical Yields 40-80%[2]
Reaction Conditions Acidic catalysis (e.g., acetic acid), often requires heating. Oxidation step needed.
Substrate Scope Broad for both saturated and unsaturated 1,4-dicarbonyls.[3]
Advantages Readily available starting materials, versatile for a range of substitutions.
Limitations Requires a separate oxidation step, which can add complexity and cost.
Scalability Generally good, but the oxidation step may require optimization for large-scale production.

Route 2: Synthesis of Pyridazinones from γ-Keto Acids

For the synthesis of pyridazin-3(2H)-ones, a common structural motif in many pharmaceuticals, the condensation of γ-keto acids with hydrazine is the most prevalent method.[4] This approach directly yields the pyridazinone ring system in a single cyclization step.

Mechanistic Rationale and Causality

This reaction is a cyclocondensation where the hydrazine reacts with both the ketone and carboxylic acid functionalities of the starting material. The reaction typically proceeds by initial formation of a hydrazone at the keto group, followed by intramolecular acylation by the carboxylic acid to form the stable six-membered ring. The choice of solvent and reaction temperature is critical to drive the reaction to completion and minimize the formation of side products.

G start γ-Keto Acid intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine (NH2NH2) hydrazine->intermediate product Pyridazin-3(2H)-one intermediate->product Intramolecular Cyclocondensation

Caption: Synthesis of Pyridazinones from γ-Keto Acids.

Performance Metrics
ParameterCondensation of γ-Keto Acids with Hydrazine
Typical Yields 30-70%[4]
Reaction Conditions Refluxing in solvents like ethanol or methanol for 1-18 hours.[4]
Substrate Scope Wide range of γ-keto acids with various substituents are tolerated.[3]
Advantages Direct, one-pot synthesis of pyridazinones.
Limitations The availability of substituted γ-keto acids can be a limiting factor.
Scalability Generally scalable, with considerations for reaction time and solvent volume.[5]

Route 3: Modern Cycloaddition Strategies

Cycloaddition reactions offer a powerful and often more efficient alternative to classical condensation methods for the synthesis of pyridazines. These reactions, particularly the inverse electron demand Diels-Alder (iEDDA) and [4+2] cycloadditions, provide a high degree of control over regioselectivity and functional group tolerance.[6][7]

Mechanistic Rationale and Causality

Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkene or alkyne). The reaction proceeds via a [4+2] cycloaddition, followed by the extrusion of a small molecule, usually dinitrogen, to form the pyridazine ring.[8][9] This method is highly efficient and often proceeds under mild conditions.[7]

[4+2] Cycloaddition of 1,2-Diaza-1,3-dienes: In this approach, a 1,2-diaza-1,3-diene reacts with a dienophile. A notable example is the catalyst-free reaction of α-halogeno hydrazones with enaminones, which proceeds under mild conditions to afford highly substituted pyridazines in good yields.[6] This method offers excellent regioselectivity and functional group tolerance.[10]

G cluster_0 Inverse Electron Demand Diels-Alder (iEDDA) cluster_1 [4+2] Cycloaddition tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) cycloadd1 [4+2] Cycloaddition tetrazine->cycloadd1 dienophile1 Alkene/Alkyne (Electron-rich dienophile) dienophile1->cycloadd1 pyridazine1 Pyridazine cycloadd1->pyridazine1 -N2 diene2 1,2-Diaza-1,3-diene cycloadd2 [4+2] Cycloaddition diene2->cycloadd2 dienophile2 Dienophile dienophile2->cycloadd2 pyridazine2 Pyridazine cycloadd2->pyridazine2

Caption: Overview of Cycloaddition Routes to Pyridazines.

Performance Metrics
ParameterInverse Electron Demand Diels-Alder (iEDDA)[4+2] Cycloaddition of 1,2-Diaza-1,3-dienes
Typical Yields High to excellent (often >80%)[11]Good to excellent (up to 95%)[10]
Reaction Conditions Often at room temperature or with gentle heating, metal-free.[7]Mild conditions, often catalyst-free.[6]
Substrate Scope Broad, with high functional group tolerance.[7][12]Wide substrate scope and good functional group tolerance.[10]
Advantages High efficiency, mild conditions, excellent regioselectivity, and atom economy.High yields, operational simplicity, and excellent regioselectivity.
Limitations Availability of substituted tetrazines can be a constraint.Synthesis of the 1,2-diaza-1,3-diene precursor may be required.
Scalability Good, due to mild conditions and high efficiency.[7]Potentially scalable, with consideration for precursor synthesis.[13]

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from 4-oxo-4-phenylbutanoic acid

This protocol details the synthesis of a pyridazinone via the condensation of a γ-keto acid with hydrazine hydrate.

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen.[14] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[15][16]

Protocol 2: Inverse Electron Demand Diels-Alder Synthesis of a Pyridazine

This protocol outlines a general procedure for the iEDDA reaction between a tetrazine and an alkene.

Materials:

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

  • Norbornene

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) in DCM.

  • To this solution, add norbornene (1.1 eq).

  • Stir the reaction mixture at room temperature. The disappearance of the characteristic pink color of the tetrazine indicates the progress of the reaction.

  • Monitor the reaction by TLC until the tetrazine is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridazine.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all reagents before use.[17][18]

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial production requires careful consideration of several factors:[19]

  • Thermal Management: Exothermic reactions, such as some condensation and cycloaddition reactions, require efficient heat dissipation to prevent runaway reactions. Jacketed reactors with precise temperature control are essential.

  • Reagent Addition and Mixing: The rate of reagent addition and efficient mixing are critical to ensure homogeneity and prevent the formation of localized hot spots or side products.

  • Work-up and Isolation: Procedures that are straightforward on a small scale, such as extractions and chromatography, may become challenging and costly at a larger scale. Crystallization is often the preferred method for purification in industrial settings.

  • Safety: The handling of hazardous reagents like hydrazine on a large scale necessitates robust safety protocols and specialized equipment.[5]

Conclusion

The selection of a synthetic route to a pyridazine-containing target is a critical decision that impacts the overall efficiency, cost, and timeline of a research or drug development program.

  • Classical condensation methods remain valuable for their simplicity and the use of readily available starting materials, particularly for the synthesis of pyridazinones from γ-keto acids.

  • Modern cycloaddition strategies , such as the inverse electron demand Diels-Alder reaction, offer significant advantages in terms of efficiency, mild reaction conditions, and functional group tolerance, making them highly attractive for complex molecule synthesis.

By carefully evaluating the comparative data and considering the specific requirements of the target molecule, researchers can make an informed decision to select the most appropriate and efficient synthetic pathway.

References

A Medicinal Chemist's Guide to Bioisosteric Replacements for the 4-Chloropyridazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, every atom counts. The strategic placement and modification of functional groups can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile. The 4-chloropyridazine moiety has emerged as a valuable scaffold in medicinal chemistry, lending its unique electronic and structural properties to a variety of therapeutic agents. However, the very features that make it attractive can also present challenges, including metabolic liabilities and off-target effects. This guide provides an in-depth, objective comparison of bioisosteric replacements for the 4-chloropyridazine moiety, supported by experimental data and field-proven insights to empower researchers in their quest for superior drug candidates.

The 4-Chloropyridazine Moiety: A Double-Edged Sword

The 4-chloropyridazine ring system is characterized by an electron-deficient aromatic core due to the presence of two adjacent nitrogen atoms, further influenced by the electron-withdrawing chlorine atom. This electronic nature makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for synthetic elaboration. However, this reactivity can also be a metabolic liability, potentially leading to the formation of reactive metabolites. Furthermore, the lipophilicity imparted by the chlorine atom can influence solubility and interactions with off-target proteins. Bioisosteric replacement offers a powerful strategy to mitigate these potential drawbacks while retaining or even enhancing the desired biological activity.[1][2]

Key Bioisosteric Replacements and Their Comparative Performance

The selection of an appropriate bioisostere is a nuanced decision, guided by the specific goals of the drug discovery program, such as improving potency, selectivity, or metabolic stability.[3][4] Below, we compare several key bioisosteric replacements for the 4-chloropyridazine moiety, presenting a critical analysis of their impact on molecular properties and biological activity.

Classical Bioisosteres: Fine-Tuning Physicochemical Properties

Classical bioisosteres share similar size, shape, and electronic characteristics with the original moiety.[1]

The replacement of chlorine with fluorine is a common strategy in medicinal chemistry. Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in many contexts. However, as a bioisostere for chlorine, it offers distinct advantages and disadvantages.

Advantages:

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it more resistant to metabolic cleavage.[5]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be advantageous for optimizing drug absorption and distribution.

  • Potential for Unique Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups and other electron-rich functionalities in a protein binding pocket.

Disadvantages:

  • Altered Electronic Profile: While both are halogens, the extreme electronegativity of fluorine can lead to a significantly different electronic distribution compared to chlorine, potentially impacting binding affinity.

  • Reduced Lipophilicity: Fluorine is less lipophilic than chlorine, which can affect cell permeability and overall ADME properties.

A comparative study on the effects of chlorine and fluorine as bioisosteric substituents highlighted that while chlorinated compounds sometimes show slightly improved binding constants, likely due to higher polarizability, fluorinated derivatives can offer significant advantages in kinetic aqueous solubility.[6]

The cyano group is a versatile bioisostere for a chlorine atom. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor.

Advantages:

  • Hydrogen Bonding Capacity: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target protein's binding site.

  • Metabolic Stability: The cyano group is generally metabolically stable.

  • Modulation of Physicochemical Properties: It can influence solubility and polarity, often leading to improved pharmacokinetic profiles.

Disadvantages:

  • Potential for Toxicity: While generally stable, the cyano group can, in some metabolic contexts, be converted to cyanide, although this is a rare event for aryl nitriles.

  • Different Geometry: The linear geometry of the cyano group contrasts with the spherical nature of a chlorine atom, which could lead to steric clashes in the binding pocket.

In the development of Pim-1 kinase inhibitors, a comparison between cyanopyridinone and cyanopyridine series revealed that the cytotoxic activity of most tested compounds belonging to the cyanopyridine series was higher than that of their corresponding cyanopyridones, indicating the significant impact of this functional group on biological activity.[5]

Non-Classical Bioisosteres: Exploring Novel Chemical Space

Non-classical bioisosteres do not strictly adhere to the steric and electronic similarities of classical bioisosteres but can produce similar biological responses through different modes of interaction.[7]

The trifluoromethyl group is a popular non-classical bioisostere for chlorine, primarily due to its strong electron-withdrawing nature and increased lipophilicity.

Advantages:

  • Enhanced Lipophilicity: The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and cell penetration.

  • Metabolic Blockade: It is highly resistant to metabolic degradation, often used to block metabolically labile positions.

  • Improved Binding Affinity: The lipophilic nature and ability to participate in favorable interactions can lead to increased binding affinity.

Disadvantages:

  • Increased Lipophilicity: While sometimes an advantage, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential for off-target toxicity.

  • Steric Bulk: The trifluoromethyl group is significantly larger than a chlorine atom, which may not be tolerated in sterically constrained binding pockets.

Replacing the chloro group with an amino or a substituted amino group introduces a hydrogen bond donor and can significantly alter the physicochemical properties of the molecule.

Advantages:

  • Increased Polarity and Solubility: The introduction of an amino group generally increases polarity and aqueous solubility.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming new interactions with the target protein.

  • Vector for Further Modification: The amino group provides a synthetic handle for further derivatization to explore the surrounding chemical space.

Disadvantages:

  • Increased Basicity: The introduction of a basic center can lead to higher clearance and potential for interactions with acidic tissues or off-target ion channels.

  • Potential for Rapid Metabolism: Amino groups can be susceptible to various metabolic transformations.

In the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors, 4-amino and 4-ureido pyridazin-3(2H)-one scaffolds were identified as novel and potent inhibitors, highlighting the successful application of this bioisosteric replacement.[8]

Comparative Data Summary

BioisostereKey Physicochemical Changes vs. -ClPotential Biological ImpactKey Considerations
-F Smaller size, more electronegative, less lipophilicIncreased metabolic stability, altered electronics, improved solubilityPotential for reduced binding affinity due to altered electronics.[6]
-CN Linear geometry, hydrogen bond acceptor, less lipophilicPotential for new H-bonds, generally metabolically stablePotential for toxicity (rare), different steric profile.[5]
-CF3 Larger size, more lipophilic, strongly electron-withdrawingIncreased metabolic stability, enhanced cell permeability, improved bindingRisk of excessive lipophilicity leading to poor ADME properties.
-NH2 More polar, hydrogen bond donor, basicIncreased solubility, potential for new H-bonds, synthetic handlePotential for rapid metabolism, introduction of a basic center.[8]

Experimental Protocols

Representative Synthesis: Suzuki-Miyaura Cross-Coupling for Aryl Bioisostere Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is highly applicable for the synthesis of bioisosteric replacements for the 4-chloropyridazine moiety where an aryl or heteroaryl group is desired.[9][10]

Objective: To replace the chlorine atom of a 4-chloropyridazine derivative with a phenyl group as a representative aryl bioisostere.

Materials:

  • 4-Chloropyridazine derivative (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq) or other suitable ligand

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask, add the 4-chloropyridazine derivative (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water (4:1) solvent mixture.

  • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-phenylpyridazine derivative.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic efficiency.

  • Ligand: The phosphine ligand (e.g., PPh3) is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction outcome.

  • Base: The base (e.g., K2CO3) is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.

Visualization of the Drug Design Workflow

The process of bioisosteric replacement is a key component of the iterative cycle of drug design and optimization.

Caption: Iterative cycle of drug design involving bioisosteric replacement.

Conclusion

The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. The 4-chloropyridazine moiety, while a valuable building block, can be judiciously replaced to overcome specific challenges in drug development. By carefully considering the physicochemical and electronic properties of potential bioisosteres, researchers can fine-tune their lead compounds to achieve an optimal balance of potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource, encouraging a rational and data-driven approach to the design of next-generation therapeutics.

References

A Comparative Study of 4-Chloropyridazine Hydrochloride in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction.[1] The solvent not only facilitates the dissolution of reactants but also profoundly influences reaction rates, equilibria, and even the regioselectivity of chemical transformations.[2][3][4] This guide provides a comprehensive comparative study of 4-Chloropyridazine hydrochloride, a key heterocyclic building block, in a variety of solvent systems. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

Introduction to this compound and the Significance of Solvent Selection

This compound is a heterocyclic compound frequently employed as a precursor in the synthesis of more complex molecules.[5][6][7] Its reactivity is primarily centered around the chloro-substituent, which is susceptible to nucleophilic aromatic substitution (SNAr).[8][9][10] The efficiency and outcome of these SNAr reactions are intricately linked to the properties of the solvent system.[1][11][12] Factors such as polarity, proticity, and the ability to solvate ions can dramatically alter the reactivity of both the electrophile (4-Chloropyridazine) and the incoming nucleophile.[2][3][4]

This guide will systematically explore the solubility, stability, and reactivity of this compound in a curated selection of protic and aprotic solvents. Through objective comparison and supporting experimental data, we aim to provide a clear framework for optimizing reaction conditions.

Experimental Design: A Methodical Approach to Solvent System Evaluation

To ensure the integrity and reproducibility of our findings, a rigorous and self-validating experimental workflow was designed. This involves a multi-faceted analysis of this compound's behavior in each solvent.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation reagent 4-Chloropyridazine Hydrochloride solubility Solubility Determination reagent->solubility stability Stability Assessment (HPLC) reagent->stability reactivity Reactivity Study (SNA r with Morpholine) reagent->reactivity solvents Solvent Systems (Protic & Aprotic) solvents->solubility solvents->stability solvents->reactivity comparison Comparative Data Tables solubility->comparison stability->comparison reactivity->comparison conclusion Optimal Solvent Recommendations comparison->conclusion

Caption: A schematic overview of the experimental process for evaluating this compound in different solvents.

The following solvents were chosen to represent a range of polarities and proticities, commonly used in organic synthesis:

  • Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)[13][14]

  • Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[13][14]

  • Nonpolar Aprotic Solvent: Toluene[13]

Protocol 1: Solubility Determination (Shake-Flask Method)

  • An excess amount of this compound was added to 5 mL of each selected solvent in a sealed vial.

  • The vials were agitated at a constant temperature (25 °C) for 24 hours to ensure equilibrium was reached.[15]

  • The resulting saturated solutions were filtered through a 0.45 µm PTFE syringe filter to remove any undissolved solid.

  • The concentration of the dissolved this compound in the filtrate was determined by UV-Vis spectrophotometry at its λmax, using a pre-established calibration curve.[16]

  • Each measurement was performed in triplicate to ensure accuracy.

Protocol 2: Stability Assessment (HPLC Analysis)

  • A standard solution of this compound (1 mg/mL) was prepared in each solvent.

  • The solutions were stored at room temperature (25 °C) and protected from light.

  • Aliquots were taken at time intervals of 0, 24, 48, and 72 hours and analyzed by High-Performance Liquid Chromatography (HPLC).[17][18]

  • The HPLC system was equipped with a C18 column and a UV detector. A gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) was employed.[19][20]

  • Stability was assessed by monitoring the peak area of the parent compound and the appearance of any degradation products.

Protocol 3: Reactivity Study (SNAr with Morpholine)

  • To a solution of this compound (1 mmol) in 10 mL of each solvent, morpholine (1.2 mmol) and a suitable base (e.g., K2CO3, 2 mmol, for reactions in organic solvents) were added.

  • The reaction mixtures were stirred at a constant temperature (50 °C).

  • The progress of the reaction was monitored by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the starting material to the corresponding 4-morpholinopyridazine.

  • The initial reaction rates were calculated from the conversion data.

Results and Discussion: A Comparative Analysis

The experimental data gathered provides a clear picture of how the solvent environment affects the properties and reactivity of this compound.

The solubility of this compound varied significantly across the tested solvents, as summarized in the table below.

Solvent SystemTypeDielectric Constant (approx.)Solubility (mg/mL) at 25 °C
WaterPolar Protic80.1> 200
MethanolPolar Protic32.7150.2
EthanolPolar Protic24.585.6
DMSOPolar Aprotic46.7180.5
DMFPolar Aprotic36.7125.3
AcetonitrilePolar Aprotic37.525.1
TolueneNonpolar Aprotic2.4< 1.0

As expected, the hydrochloride salt exhibited high solubility in polar protic solvents like water and methanol due to strong ion-dipole interactions and hydrogen bonding.[13][14] High solubility was also observed in the highly polar aprotic solvent DMSO. Acetonitrile showed moderate solubility, while the compound was practically insoluble in the nonpolar solvent toluene.

The stability of this compound over 72 hours at 25 °C is presented below.

Solvent System% Degradation after 72 hours
Water< 5%
Methanol< 2%
Ethanol< 2%
DMSO< 1%
DMF< 1%
Acetonitrile< 1%
Toluene(Not determined due to insolubility)

This compound demonstrated good stability in most of the tested solvents under the experimental conditions. A slight degradation was observed in water, which could be attributed to slow hydrolysis. The compound was highly stable in the organic solvents.

The choice of solvent had a profound impact on the rate of the SNAr reaction with morpholine.

Solvent SystemRelative Initial Reaction Rate
WaterModerate
MethanolSlow
EthanolSlow
DMSOVery Fast
DMFFast
AcetonitrileModerate
Toluene(No reaction)

Diagram of Solvent Effects on SNAr Reactivity:

snar_reactivity cluster_solvents Solvent Type cluster_effects Effect on Nucleophile and Transition State cluster_outcome Reaction Rate protic Polar Protic (Water, MeOH, EtOH) protic_effect Solvates Nucleophile (H-bonding) Decreases Nucleophilicity protic->protic_effect aprotic Polar Aprotic (DMSO, DMF, MeCN) aprotic_effect Poorly Solvates Nucleophile Enhances Nucleophilicity Stabilizes Meisenheimer Complex aprotic->aprotic_effect nonpolar Nonpolar (Toluene) nonpolar_effect Insoluble Reactants No Reaction nonpolar->nonpolar_effect slow_rate Slow to Moderate protic_effect->slow_rate fast_rate Fast to Very Fast aprotic_effect->fast_rate no_reaction No Reaction nonpolar_effect->no_reaction

Caption: The influence of solvent type on the key factors affecting the SNAr reaction rate.

The reaction proceeded fastest in polar aprotic solvents, with DMSO being the most effective. This is because polar aprotic solvents are poor hydrogen bond donors and do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[21] They also effectively solvate the cationic counter-ion and the charged intermediate (Meisenheimer complex) of the SNAr mechanism, thereby stabilizing the transition state and accelerating the reaction.[3][22]

In contrast, polar protic solvents like methanol and ethanol significantly slowed down the reaction. This is due to their ability to form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and reactivity.[2][21] Although water is a polar protic solvent, the reaction rate was moderate, likely due to the high solubility of the reactants and the potential for some base catalysis. As expected, no reaction occurred in toluene due to the insolubility of the hydrochloride salt.

Conclusion and Recommendations

This comparative study highlights the critical role of the solvent system in dictating the solubility, stability, and reactivity of this compound.

  • For high solubility , water and DMSO are the solvents of choice.

  • For ensuring stability , most common organic solvents such as DMSO, DMF, and acetonitrile are suitable. Caution should be exercised when using water for prolonged periods, especially at elevated temperatures.

  • For promoting rapid SNAr reactions , polar aprotic solvents are highly recommended, with DMSO and DMF providing the fastest reaction rates.

Researchers should carefully consider these factors in the context of their specific synthetic goals. For instance, while DMSO offers the best reactivity for SNAr, its high boiling point can complicate product isolation. In such cases, DMF or acetonitrile may be more practical alternatives. This guide provides a foundational dataset to aid in the rational selection of a solvent system, ultimately leading to more efficient and successful synthetic outcomes.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloropyridazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily routines. With these activities comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural overview for the proper disposal of 4-Chloropyridazine hydrochloride, a common heterocyclic building block. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each step, ensuring the safety of personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 1193386-63-8 for the parent compound, with hydrochloride salts having distinct identifiers) is a solid, often appearing as a light-yellow crystalline powder.[1] Its hazard profile, as detailed in various Safety Data Sheets (SDS), necessitates careful handling.

The primary hazards associated with this compound are summarized in the table below.[2][3][4]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Measures
Acute Oral Toxicity Harmful or toxic if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves and clothing. Avoid contact with skin.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Wear safety glasses or goggles. An eyewash station should be readily available.[1]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use in a well-ventilated area or with a fume hood.[1]

Incompatibilities: this compound is incompatible with strong oxidizing agents.[1] Contact with such materials should be strictly avoided to prevent potentially hazardous reactions.

The Core Directive: A Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste and entrust it to a licensed waste disposal company.[3][5] In-laboratory neutralization is not advised without a thoroughly validated and peer-reviewed protocol, as incomplete reactions could produce unknown and potentially more hazardous byproducts.

The following workflow provides a systematic approach to the management and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Work in a Ventilated Area (e.g., Fume Hood) C Generate Waste: - Unused solid compound - Contaminated consumables - Reaction residues B->C D Is the waste container chemically compatible and properly labeled? C->D E Transfer waste to a designated, labeled hazardous waste container for 'Chlorinated Organic Solids'. D->E Yes H Obtain a compliant container and label (e.g., 'Hazardous Waste', chemical name, date). D->H No F Segregate from incompatible materials (e.g., strong oxidizers). E->F G Store in a cool, dry, well-ventilated 'Satellite Accumulation Area'. F->G I Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor. G->I H->E J Maintain disposal records as per institutional and regulatory requirements. I->J

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

    • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[1]

  • Waste Segregation and Collection:

    • Identify and Segregate: All waste containing this compound must be classified as hazardous chemical waste. This includes the pure compound, reaction mixtures, and contaminated materials like weighing paper, pipette tips, and gloves.

    • Dedicated Waste Stream: This waste should be collected in a designated container for "chlorinated organic waste".[6] Do not mix it with non-halogenated solvents or other incompatible waste streams.[7] Proper segregation is crucial as it facilitates safer and more cost-effective disposal by waste management companies.

    • Container Requirements: Use a chemically compatible, leak-proof container with a secure lid.[6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Storage in Satellite Accumulation Areas (SAAs):

    • Store the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area.[8]

    • Ensure the storage area is cool, dry, and well-ventilated, away from general laboratory traffic.[1]

    • Crucially, store the container away from incompatible materials, especially strong oxidizing agents.[1] Utilize secondary containment (e.g., a spill tray) to mitigate the risk of leaks or spills.[9]

  • Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (as per your institution's policy), contact your Environmental Health and Safety (EHS) department to arrange for pickup.

    • The EHS department will then consolidate the waste for transport and disposal by a licensed hazardous waste management facility, likely via high-temperature incineration.[9][10]

Management of Spills and Contaminated Materials

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is significant or you feel it is unsafe to handle, evacuate the area and contact your EHS department.

  • Cleanup of Small Spills:

    • Wearing appropriate PPE, carefully sweep up the solid material.[1] Avoid generating dust.

    • Place the swept-up material and any contaminated cleaning supplies into the designated hazardous waste container for chlorinated organic solids.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Decontamination of Empty Containers:

An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, as the compound is soluble).[8]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous and must be collected in a container designated for "aqueous chlorinated organic waste".

  • Disposal of Rinsed Container: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., recycled glass), but you must consult your institution's specific policies.

The Principle of Waste Minimization

The most effective disposal strategy begins with waste minimization.[7] As a guiding principle, laboratory personnel should strive to:

  • Purchase Accordingly: Order only the quantity of this compound required for your planned experiments to avoid surplus.[6]

  • Optimize Reactions: Utilize microscale chemistry techniques where possible to reduce the overall volume of reagents and solvents used.[11]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent the purchase of duplicate reagents and the expiration of existing stock.[6]

By adhering to these detailed procedures and principles, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Mastering the Safe Handling of 4-Chloropyridazine Hydrochloride: A Guide for the Diligent Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Compounds like 4-Chloropyridazine hydrochloride are valuable reagents, but their handling demands a comprehensive understanding of their properties and a meticulous approach to safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for managing this chemical, ensuring both your safety and the validity of your results.

Understanding the Inherent Risks of this compound

This compound is a solid compound that presents several potential hazards. It is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2] Inhalation of the dust can also lead to respiratory tract irritation.[1] The hydrochloride salt form means it can react with bases to liberate the free base and can be corrosive to some metals. A thorough understanding of these risks is the foundation of a robust safety protocol. The causality is clear: preventing exposure through inhalation, ingestion, or skin contact is paramount.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is your most immediate line of defense. However, simply wearing PPE is not enough; selecting the right PPE and using it correctly is what confers true protection. Our approach is to create a self-validating system of protection where each component addresses a specific risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound
PPE ComponentSpecifications & Rationale
Eye Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing, for instance, when handling larger quantities or preparing solutions. This dual protection is necessary to prevent both direct splashes and aerosol contact with the eyes.
Hand Protection Nitrile gloves are recommended for handling this compound. Studies on similar chlorinated aromatic compounds have shown that while nitrile gloves do have a breakthrough time of less than an hour, they offer adequate protection for short-duration tasks.[3][4] It is crucial to double-glove, especially for longer procedures. The outer glove should be removed and disposed of immediately upon any suspected contamination. For prolonged or high-risk operations, consider using thicker (e.g., >8 mil) nitrile gloves or gloves made of Viton®, which has shown excellent resistance to chlorinated aromatic compounds.[3][4]
Body Protection A flame-retardant lab coat that is fully buttoned is the minimum requirement. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional barrier.
Respiratory Protection All handling of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust particles. If a fume hood is not available, or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[5][6][7] The "yellow" color-coded cartridge typically signifies this combination of protection.[6][7][8]

A Step-by-Step Guide to Safe Handling and Operations

The following workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Review SDS & SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Handle Weigh & Handle with Care Work_in_Hood->Weigh_Handle Decontaminate Decontaminate Surfaces Weigh_Handle->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Handling this compound
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs) before beginning work.

    • Ensure that the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood to contain any dust.

    • When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood.

    • Use compatible tools (e.g., glass or stainless steel spatulas) for handling.

    • Avoid creating dust by handling the material gently. If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling Cleanup:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution followed by a soap and water wash is generally effective for non-porous surfaces.[2]

    • Carefully doff PPE, removing gloves last. Dispose of disposable PPE in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency and Disposal Plans: Preparing for the Unexpected

A comprehensive safety plan includes robust procedures for emergencies and waste disposal. These are not afterthoughts but integral parts of the experimental design.

Spill Response

The immediate actions taken in the event of a spill are critical to mitigating the hazard.

  • Minor Spill (<1 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a 70% ethanol solution, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Major Spill (>1 g):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team and the laboratory supervisor.

    • Restrict access to the spill area.

    • Provide the emergency response team with the SDS for this compound.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Waste Disposal

Proper disposal is a legal and ethical responsibility. This compound and any materials contaminated with it should be treated as hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal. Chlorinated organic compounds may fall under specific EPA waste codes (e.g., the F-list or U-list), and proper classification is essential for compliant disposal.[5][6][11][12]

By integrating these detailed safety and logistical protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. This diligent approach ensures that your focus remains on advancing your research, confident in the knowledge that your laboratory practices are both safe and sound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloropyridazine hydrochloride
Reactant of Route 2
4-Chloropyridazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.